3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Description
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Properties
IUPAC Name |
3-bromo-5-[(4-methylphenyl)methylsulfonyl]-1,2,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2S2/c1-7-2-4-8(5-3-7)6-17(14,15)10-12-9(11)13-16-10/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCJRZBPWVUUTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC(=NS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00375720 | |
| Record name | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
494763-25-6 | |
| Record name | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00375720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, a plausible synthetic route, and potential applications of the novel compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. As a molecule combining the reactive functionalities of a brominated 1,2,4-thiadiazole and a 4-methylbenzylsulfonyl group, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document synthesizes information from related chemical structures and established synthetic methodologies to offer a foundational understanding for scientists exploring this and similar molecular scaffolds.
Introduction: A Molecule of Synthetic Potential
The 1,2,4-thiadiazole ring is a key heterocyclic motif found in a variety of biologically active compounds, exhibiting a wide range of pharmacological activities.[1] The introduction of a bromine atom at the 3-position and a sulfonyl group at the 5-position creates a highly functionalized and reactive scaffold. Specifically, the bromine atom can serve as a handle for further synthetic modifications through cross-coupling reactions, while the sulfonyl group can influence the molecule's electronic properties and potential as a bioactive agent.[2] The 4-methylbenzyl moiety may also contribute to interactions with biological targets.
This guide provides a theoretical yet expert-grounded exploration of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, a compound for which detailed experimental data is not yet publicly available. The information presented herein is based on established principles of organic chemistry and data from analogous structures.
Predicted Physicochemical Properties
The physicochemical properties of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole have been estimated based on its constituent parts and related molecules. These predicted values provide a useful starting point for experimental design and handling of the compound.
| Property | Predicted Value | Rationale & References |
| Molecular Formula | C₁₀H₈BrN₃O₂S₂ | Based on structural components. |
| Molecular Weight | 362.22 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Similar sulfonyl-containing heterocyclic compounds are typically solids at room temperature. |
| Melting Point | 120-140 °C (estimated) | The melting point is likely elevated due to the presence of the sulfonyl group and the aromatic rings, increasing crystal lattice energy. For comparison, 4-methylbenzylsulfonyl chloride has a melting point of 76-80 °C. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile); sparingly soluble in non-polar solvents (e.g., hexanes); likely insoluble in water. | The polar sulfonyl group and thiadiazole ring suggest solubility in polar organic solvents, while the overall size and aromatic character would limit water solubility. |
| Stability | Expected to be stable under standard laboratory conditions. May be sensitive to strong nucleophiles and reducing agents due to the reactive C-Br bond. | Bromo-heterocycles can undergo nucleophilic substitution, and the sulfonyl group can be a target for certain reagents.[3] |
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole can be envisioned through a two-step process starting from commercially available precursors. The proposed workflow is illustrated below.
Figure 1: Proposed synthetic workflow for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 3-Bromo-5-chloro-1,2,4-thiadiazole (Intermediate)
This intermediate is a known compound and can be synthesized via several routes.[4][5][6] One common approach involves the reaction of perchloromethyl mercaptan with ammonia and subsequent halogenation. For the purpose of this guide, we will assume the availability of this starting material.
Step 2: Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
This step involves a nucleophilic aromatic substitution reaction. The chlorine atom at the 5-position of the thiadiazole ring is expected to be more labile than the bromine at the 3-position, allowing for selective substitution.
-
Preparation of the Nucleophile: In a round-bottom flask, dissolve 4-methylbenzylthiol in a suitable aprotic polar solvent such as acetonitrile or DMF. Cool the solution in an ice bath.
-
Formation of the Thiolate: Add a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), portion-wise to the solution of 4-methylbenzylthiol to generate the corresponding thiolate anion. Stir the mixture at 0 °C for 30 minutes.
-
Nucleophilic Substitution: To the solution of the thiolate, add a solution of 3-Bromo-5-chloro-1,2,4-thiadiazole in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Oxidation: Upon completion of the substitution reaction, the resulting thioether can be oxidized to the sulfone. Cool the reaction mixture in an ice bath and add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid, portion-wise. Stir the reaction at room temperature until the oxidation is complete, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Predicted Reactivity and Potential Applications
The chemical reactivity of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is dictated by its key functional groups.
Figure 2: Key reactive sites and potential transformations of the target molecule.
-
The C-Br Bond: The bromine atom at the 3-position is a prime site for post-synthetic modification. It is expected to readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[2] This allows for the introduction of a wide range of substituents, enabling the generation of a library of derivatives for structure-activity relationship (SAR) studies.
-
The Sulfonyl Group: The electron-withdrawing nature of the sulfonyl group activates the thiadiazole ring towards nucleophilic attack, although the ring itself is generally stable.[1] The sulfonyl moiety is a common pharmacophore and can participate in hydrogen bonding and other non-covalent interactions with biological targets.[7]
-
Potential as a Bioactive Compound: The 1,2,4-thiadiazole nucleus is present in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[8][9] The combination of this heterocyclic core with a sulfonyl group and a modifiable bromine atom makes 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole a promising starting point for the development of novel therapeutic agents.
Spectroscopic Characterization (Predicted)
The structural elucidation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole would rely on standard spectroscopic techniques. The expected key signals are outlined below.
| Technique | Predicted Key Signals |
| ¹H NMR | - A singlet corresponding to the benzylic protons (-CH₂-) around δ 4.5-5.0 ppm. - A singlet for the methyl protons (-CH₃) around δ 2.3-2.5 ppm. - A set of doublets in the aromatic region (δ 7.0-7.5 ppm) for the paradisubstituted benzene ring. |
| ¹³C NMR | - Signals for the two distinct carbons of the thiadiazole ring. - A signal for the benzylic carbon. - Signals for the aromatic carbons of the 4-methylbenzyl group. - A signal for the methyl carbon. |
| IR (Infrared) Spectroscopy | - Characteristic strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. - C=N stretching vibrations for the thiadiazole ring. - Aromatic C-H stretching vibrations. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) and characteristic isotopic pattern for a compound containing one bromine atom (M⁺ and M⁺+2 peaks in approximately a 1:1 ratio). - Fragmentation patterns corresponding to the loss of SO₂, the benzyl group, and other fragments. |
Conclusion
While 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole remains a molecule to be synthesized and characterized, this in-depth technical guide provides a solid theoretical foundation for its exploration. The proposed synthetic route is logical and based on well-established chemical transformations. The predicted properties and reactivity profile highlight its potential as a versatile building block in medicinal chemistry and materials science. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this novel compound.
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An In-Depth Technical Guide to 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: Synthesis, Properties, and Therapeutic Potential
Introduction: The 1,2,4-Thiadiazole Core in Modern Drug Discovery
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, which has emerged as a privileged pharmacophore in medicinal chemistry.[1][2] Its rigid structure, ability to participate in hydrogen bonding, and metabolic stability make it an attractive scaffold for designing novel therapeutic agents. Derivatives of 1,2,4-thiadiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[3][4]
The subject of this guide, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, combines this potent heterocyclic core with a sulfonyl linker and a substituted benzyl moiety. This unique combination of functional groups suggests a high potential for targeted biological activity, making it a compelling candidate for further investigation. The bromine atom at the 3-position offers a handle for further synthetic modification, while the 4-methylbenzylsulfonyl group can engage in specific interactions with biological targets.
Physicochemical and Structural Properties
The precise experimental data for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is not published. However, based on its constituent parts and data from closely related analogs like 3-Bromo-5-(4-fluorophenylsulfonyl)-1,2,4-thiadiazole, we can predict its key properties.[5]
| Property | Predicted Value | Rationale / Reference |
| Molecular Formula | C₁₀H₈BrN₃O₂S₂ | Calculated from structure |
| Molecular Weight | 349.22 g/mol | Calculated from structure |
| CAS Number | Not publicly available | - |
| Appearance | White to off-white solid | Typical for similar crystalline organic compounds |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in alcohols; insoluble in water | Common for aromatic sulfones |
| XLogP3 | ~3.5 | Estimated based on structural fragments |
| Hydrogen Bond Donors | 0 | No N-H or O-H groups |
| Hydrogen Bond Acceptors | 5 | 3 N atoms, 2 O atoms in sulfonyl |
Proposed Synthesis and Mechanistic Rationale
The synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole can be logically approached via a nucleophilic aromatic substitution (SNAr) reaction. The foundational logic for this pathway rests on the known reactivity of 5-halo-1,2,4-thiadiazoles. The carbon at the 5-position is electron-deficient and thus highly susceptible to attack by nucleophiles.
Our proposed precursor is the commercially available 3-Bromo-5-chloro-1,2,4-thiadiazole (CAS: 37159-60-7).[6][7] The chlorine atom at the 5-position is an excellent leaving group for this type of transformation. The nucleophile, sodium 4-methylbenzylsulfinate , can be readily prepared from the corresponding sulfonyl chloride.
The reaction proceeds via the addition of the sulfinate anion to the C5 carbon of the thiadiazole ring, forming a transient Meisenheimer complex. Subsequent elimination of the chloride ion re-aromatizes the ring to yield the final product. This method is efficient and provides a direct route to the target molecule.
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Unraveling the Mechanism of Action of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Putative Kinase Inhibitor
An In-depth Technical Guide
Abstract
This technical guide delineates the prospective mechanism of action for the novel heterocyclic compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. Based on a comprehensive analysis of its structural motifs—the 1,2,4-thiadiazole core and the benzylsulfonyl group—we postulate that this molecule functions as a targeted inhibitor of intracellular signaling kinases. The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial and anticancer properties.[1][2] The incorporation of a sulfonyl group further suggests a potential for strong, directed interactions with enzymatic targets.[3][4] This document provides a structured, in-depth exploration of this hypothesized mechanism, supported by detailed experimental protocols for its validation, and is intended for researchers and professionals in the field of drug discovery and development.
Introduction to the Molecular Scaffold
The compound 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, hereafter referred to as "Compound X," is a synthetic heterocyclic molecule featuring several key functional groups that imply significant biological potential. The core of Compound X is a 1,2,4-thiadiazole ring, a five-membered aromatic system containing sulfur and nitrogen atoms. This scaffold is present in a variety of biologically active compounds and is known for its chemical stability and ability to act as a bio-isosteric replacement for other functional groups in drug design.[5] Derivatives of the related 1,3,4-thiadiazole isomer have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects.[6][7][8]
The 1,2,4-thiadiazole ring in Compound X is substituted at the 3-position with a bromine atom and at the 5-position with a 4-methylbenzylsulfonyl group. The presence of the sulfonyl moiety is of particular interest, as this functional group is a cornerstone in the design of many therapeutic agents, in part due to its ability to form hydrogen bonds with biological targets.[3][4] Sulfonyl-containing compounds are known to act as inhibitors of a variety of enzymes.[3] The benzylsulfonyl portion of the molecule provides a degree of lipophilicity and conformational flexibility, which can be critical for fitting into the active sites of target proteins.
Postulated Mechanism of Action: Targeted Kinase Inhibition
Given the structural characteristics of Compound X, a plausible and compelling mechanism of action is the inhibition of protein kinases. Protein kinases are a large family of enzymes that play crucial roles in regulating a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The heteroatoms within the thiadiazole ring can participate in key interactions with biological targets, including kinases that are integral to tumorigenesis.[6]
We hypothesize that Compound X acts as an ATP-competitive inhibitor of a specific protein kinase (e.g., a receptor tyrosine kinase or a downstream signaling kinase). In this model, the thiadiazole core could mimic the purine ring of ATP, while the benzylsulfonyl group occupies a hydrophobic pocket in the kinase's active site, leading to potent and selective inhibition. The bromine atom may further enhance binding affinity through halogen bonding.
Caption: Workflow for validating the mechanism of action.
Conclusion and Future Directions
This guide has outlined a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. By postulating that this novel compound acts as a kinase inhibitor, we have provided a clear and actionable experimental plan for validation. The successful completion of these studies would not only confirm the molecular mechanism of Compound X but also provide a strong foundation for its further development as a potential therapeutic agent. Future work would involve lead optimization through structure-activity relationship (SAR) studies, in vivo efficacy testing in animal models, and comprehensive pharmacokinetic and toxicological profiling.
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Spectroscopic Elucidation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of the novel heterocyclic compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. Designed for researchers and professionals in drug development and chemical sciences, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The interpretation of this data is grounded in established principles of spectroscopic analysis for thiadiazole and sulfonyl-containing compounds. Detailed, field-proven experimental protocols for acquiring such data are provided, ensuring a self-validating system for characterization.
Introduction: The Structural Significance of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of pharmacologically active agents. The introduction of a bromine atom at the 3-position and a 4-methylbenzylsulfonyl group at the 5-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. The sulfonyl group, in particular, is a key structural motif in numerous pharmaceutical compounds, valued for its ability to act as a hydrogen bond acceptor and its chemical stability.[1] Accurate structural confirmation through spectroscopic methods is the cornerstone of any chemical research and development program. This guide provides the foundational spectroscopic data and interpretation necessary to unequivocally identify and characterize 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Molecular Structure and Predicted Spectroscopic Data
The structural formula of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is presented below. The subsequent sections will detail the predicted spectroscopic data based on this structure.
Caption: Molecular structure of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to be relatively simple, showing signals only for the 4-methylbenzyl portion of the molecule, as the thiadiazole ring is fully substituted. The electron-withdrawing sulfonyl group will cause a downfield shift of the adjacent methylene protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | Doublet (d) | 2H | H-2', H-6' (Aryl) |
| ~7.25 | Doublet (d) | 2H | H-3', H-5' (Aryl) |
| ~4.50 | Singlet (s) | 2H | -SO₂-CH₂ -Ar |
| ~2.38 | Singlet (s) | 3H | Ar-CH₃ |
Causality Behind Predictions: The chemical shifts are predicted based on analogous structures. For instance, the deshielding effect of the sulfonyl group on adjacent protons is well-documented.[2] The characteristic AA'BB' pattern of the para-substituted benzene ring is expected, presenting as two doublets.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will provide insight into the carbon skeleton of the molecule. The carbons of the thiadiazole ring are expected at the downfield end of the spectrum due to the influence of the electronegative nitrogen and sulfur atoms.
| Chemical Shift (δ, ppm) | Assignment |
| ~170 | C-5 (Thiadiazole) |
| ~155 | C-3 (Thiadiazole) |
| ~144 | C-4' (Aryl) |
| ~131 | C-1' (Aryl) |
| ~129.5 | C-3', C-5' (Aryl) |
| ~129.0 | C-2', C-6' (Aryl) |
| ~60 | -SO₂-CH₂ -Ar |
| ~21 | Ar-CH₃ |
Causality Behind Predictions: The chemical shifts for the thiadiazole carbons are estimated from data on substituted 1,3,4-thiadiazoles, which show carbons in similar electronic environments.[3][4] The shifts for the 4-methylbenzyl group are based on known substituent effects.
Experimental Protocol: NMR Spectroscopy
Caption: Standard workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Data (KBr Pellet)
The IR spectrum will be dominated by strong absorptions from the sulfonyl group.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (Aromatic) |
| ~2950-2850 | Weak | C-H stretching (Aliphatic CH₂ and CH₃) |
| ~1600, ~1480 | Medium | C=C and C=N stretching (Aromatic and Thiadiazole) |
| ~1340 | Strong | Asymmetric SO₂ stretching |
| ~1145 | Strong | Symmetric SO₂ stretching |
| ~820 | Strong | C-H out-of-plane bending (para-disubstituted) |
| ~750 | Medium | C-Br stretching |
Causality Behind Predictions: The most diagnostic peaks are the strong, sharp bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl group, which are consistently found in the 1350-1300 cm⁻¹ and 1150-1120 cm⁻¹ regions, respectively.[1][5][6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for correcting for atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern upon ionization.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
| m/z (relative intensity) | Assignment |
| 351/353 (M⁺/M⁺+2) | Molecular ion (C₁₀H₉BrN₂O₂S₂) |
| 287/289 | [M - SO₂]⁺ |
| 196/198 | [C₂BrN₂S]⁺ (3-Bromo-1,2,4-thiadiazol-5-yl cation) |
| 155 | [C₈H₉O₂S]⁺ (4-methylbenzylsulfonyl cation) |
| 105 | [C₈H₉]⁺ (4-methylbenzyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the benzyl fragment) |
Causality Behind Predictions: The fragmentation of sulfonyl compounds often proceeds via the loss of sulfur dioxide (SO₂), a stable neutral molecule.[7][8] Cleavage of the bonds flanking the sulfonyl group is also a major pathway. The formation of the tropylium ion (m/z 91) is a hallmark of compounds containing a benzyl moiety.
Proposed Fragmentation Pathway
Sources
Solubility and Stability Profile of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Foundational Guide for Preclinical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The successful progression of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive framework for the characterization of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole , a novel heterocyclic compound. We will delve into the predicted physicochemical landscape of this molecule based on its constituent functional groups—the thiadiazole ring, the aryl sulfonyl moiety, and the bromine substituent. This theoretical grounding informs the detailed, field-proven experimental protocols provided herein for determining thermodynamic solubility and for establishing a robust stability profile through forced degradation studies. The objective is to equip researchers and drug development professionals with the necessary strategic and methodological tools to generate the high-quality data essential for formulation development, analytical method validation, and regulatory submissions.
Introduction to the Molecule: A Structural and Functional Overview
3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a multifaceted molecule featuring a 1,2,4-thiadiazole core. Thiadiazole isomers are five-membered aromatic rings containing sulfur and nitrogen atoms, a scaffold known for a wide spectrum of biological activities and for its role as a versatile ligand.[1] The 1,2,4-thiadiazole ring system is generally stable due to its aromatic character, though it can be susceptible to nucleophilic substitution, particularly at the 5-position.[1]
The molecule's key functional groups dictate its anticipated physicochemical behavior:
-
1,2,4-Thiadiazole Ring: This aromatic heterocycle contributes to the molecule's overall planarity and potential for π-π stacking interactions. The presence of multiple heteroatoms allows for hydrogen bond acceptance, which can influence solubility in polar solvents.[1]
-
Aryl Sulfonyl Group (-SO₂-): The strongly electron-withdrawing sulfonyl group significantly impacts the electronic properties of the molecule. It is a polar moiety capable of acting as a hydrogen bond acceptor, which may enhance solubility in polar media.
-
4-Methylbenzyl Group: This substituent introduces a significant hydrophobic character, which will likely limit aqueous solubility. It provides a non-polar surface area that will favor dissolution in organic solvents.
-
Bromo Substituent: The bromine atom at the 3-position is an electron-withdrawing group that also adds to the molecular weight and lipophilicity. The C-Br bond can be a potential site for photolytic or other forms of degradation.
A comprehensive understanding of these structural components is the first step in designing a logical and efficient characterization plan.
Part I: Comprehensive Solubility Profiling
Solubility is a critical determinant of a drug's bioavailability and developability. A distinction must be made between kinetic and thermodynamic solubility, as both provide crucial, albeit different, insights for drug development.[2] This section outlines a systematic approach to fully characterize the solubility of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Experimental Strategy: A Tiered Approach
A tiered workflow ensures that resources are used efficiently, starting with rapid, small-scale assessments and progressing to more definitive, resource-intensive methods.
Caption: Tiered workflow for solubility characterization.
Protocol 1: Thermodynamic Solubility via the Shake-Flask Method
The saturation shake-flask method is the gold standard for determining thermodynamic solubility, representing the true equilibrium between the dissolved and solid states of the compound.[3][4]
Objective: To determine the equilibrium solubility of the target compound in various pharmaceutically relevant media.
Methodology:
-
Preparation: Add an excess amount of solid 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole to a series of glass vials, each containing a precisely measured volume of a specific solvent (e.g., pH 1.2 HCl, pH 4.5 acetate buffer, pH 6.8 phosphate buffer, water, ethanol, propylene glycol). The excess solid is crucial to ensure saturation is reached.[3]
-
Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (e.g., 24 to 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[4]
-
Phase Separation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot (using a filter compatible with the solvent) to remove all undissolved solids.
-
Quantification: Dilute the clear supernatant with a suitable mobile phase to a concentration within the calibrated range of a pre-validated analytical method. Quantify the concentration of the dissolved compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The use of HPLC is advantageous as it can simultaneously detect any potential degradation that may have occurred during the experiment.[3]
-
pH Verification: For aqueous buffers, measure the final pH of the suspension to ensure it has not shifted significantly due to the properties of the compound.[3]
Data Presentation: Summarizing Solubility
All quantitative solubility data should be compiled into a clear, concise table.
| Solvent/Medium | pH (Initial) | pH (Final) | Temperature (°C) | Solubility (mg/mL) | Standard Deviation |
| 0.1 N HCl | 1.2 | 25 | |||
| Acetate Buffer | 4.5 | 25 | |||
| Phosphate Buffer | 6.8 | 25 | |||
| Purified Water | ~7.0 | 25 | |||
| Ethanol | N/A | N/A | 25 | ||
| Propylene Glycol | N/A | N/A | 25 | ||
| 50:50 PEG:Water | N/A | N/A | 25 |
Part II: Stability Assessment and Forced Degradation Studies
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[5] Forced degradation studies are the cornerstone of developing such methods, providing critical insights into the intrinsic stability of a molecule.[6]
Strategy: Probing for Molecular Liabilities
The goal of forced degradation is to intentionally stress the molecule under various conditions to generate potential degradants.[6] This process helps to establish degradation pathways, identify likely degradation products, and demonstrate the specificity of the analytical method. An industry-accepted target is to achieve 5-20% degradation of the API.[6]
Caption: Core conditions for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Developing a robust, stability-indicating HPLC method is a prerequisite for accurate stability assessment.[7][8][9]
Objective: To develop an HPLC method capable of separating 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole from all process impurities and degradation products.
Methodology:
-
Column Selection: Start with a versatile, high-purity C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). This is generally a good starting point for small molecules of intermediate polarity.[8]
-
Mobile Phase Scouting:
-
Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic pH helps to produce sharp peaks for many compounds.
-
Organic Phase (B): Acetonitrile or Methanol. Acetonitrile often provides better resolution and lower backpressure.
-
-
Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting polar degradants and late-eluting non-polar species are resolved from the parent peak. A typical starting gradient might be 10-95% B over 20 minutes.[7][8]
-
Detection: Use a photodiode array (PDA) or diode array detector (DAD) to monitor at multiple wavelengths. This allows for the determination of the optimal detection wavelength for the parent compound and helps in assessing peak purity.
-
Method Stressing: Analyze samples from preliminary forced degradation experiments. The goal is to achieve baseline separation between the parent peak and all major degradant peaks. If co-elution occurs, adjust the mobile phase pH, organic modifier, or switch to a column with a different selectivity (e.g., Phenyl-Hexyl, Polar-Embedded).[8]
Protocol 3: Execution of Forced Degradation Studies
Objective: To investigate the intrinsic stability of the drug substance under various stress conditions as mandated by regulatory guidelines.[10]
Methodology:
-
Sample Preparation: Prepare solutions of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). A control sample, protected from stress, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix the API solution with 0.1 N HCl.
-
Heat at a controlled temperature (e.g., 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of base, dilute, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix the API solution with 0.1 N NaOH.
-
Keep at room temperature or slightly elevated temperature, monitoring at shorter time intervals initially, as base hydrolysis can be rapid.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of acid, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix the API solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep at room temperature and monitor over time (e.g., up to 24 hours).
-
Analyze aliquots directly after dilution.
-
-
Thermal Degradation:
-
Solution: Heat the API solution at a high temperature (e.g., 80 °C).
-
Solid State: Place the solid API powder in a controlled temperature oven (e.g., 80 °C).
-
Analyze samples at various time points.
-
-
Photostability:
-
Expose both the solid API and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze the exposed and control samples.
-
Data Presentation: Summarizing Degradation
Results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Parameters | Time | % Assay of Parent Compound | % Degradation | Number of Degradants | Observations (e.g., Peak Area of Major Degradant) |
| Acid Hydrolysis | 0.1 N HCl, 80°C | 24h | ||||
| Base Hydrolysis | 0.1 N NaOH, 40°C | 8h | ||||
| Oxidation | 3% H₂O₂, RT | 24h | ||||
| Thermal (Solid) | 80°C | 72h | ||||
| Photolytic (Solid) | ICH Q1B | - |
Conclusion and Recommendations
This technical guide outlines a robust, systematic framework for the comprehensive evaluation of the solubility and stability of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. Based on its chemical structure, the compound is predicted to be a poorly water-soluble molecule with a preference for organic or mixed solvent systems. The presence of the sulfonyl and thiadiazole moieties suggests potential liabilities under strongly hydrolytic conditions, which must be confirmed experimentally.
Executing the detailed protocols within this guide will generate a foundational dataset that is indispensable for:
-
Formulation Scientists: Guiding the selection of appropriate excipients and vehicle systems for both preclinical and clinical formulations.
-
Analytical Chemists: Supporting the validation of a specific, stability-indicating HPLC method for quality control and release testing.
-
Regulatory Affairs: Providing essential data for inclusion in Investigational New Drug (IND) and subsequent regulatory filings.
A thorough and early understanding of these core physicochemical properties is paramount to mitigating risks, accelerating timelines, and ultimately increasing the probability of success in the complex journey of drug development.
References
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Development of Stability‑Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1).
- Stability Indicating HPLC Method Development: A Review. IRJPMS.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- Method Development & Validation (Stability-Indic
- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classific
- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs.
- Annex 4: Guideline on the Biopharmaceutics Classification System-based biowaiver.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.
- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Semantic Scholar.
- Forced Degradation in Pharmaceuticals – A Regulatory Upd
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia.
- Thiadiazoles and Their Properties. ISRES.
- Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.
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- 3. dissolutiontech.com [dissolutiontech.com]
- 4. who.int [who.int]
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- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Method Development & Validation (Stability-Indicating) – Pharma Stability [pharmastability.com]
- 10. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
A Technical Guide to the Potential Biological Activity of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Executive Summary
This document provides an in-depth technical analysis of the potential biological activities of the novel heterocyclic compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. As specific experimental data for this molecule is not yet publicly available, this guide synthesizes information from established pharmacological profiles of its constituent chemical moieties: the 1,2,4-thiadiazole core, the benzylsulfonyl group, and the bromo substituent. Our analysis suggests that this compound is a promising candidate for investigation, primarily as an anticancer agent, with potential mechanisms involving kinase inhibition. Secondary activities as a targeted enzyme inhibitor and an antimicrobial agent are also explored. This whitepaper outlines a logical research and development workflow, including detailed protocols for initial in vitro screening, to guide drug development professionals in evaluating its therapeutic potential.
Introduction and Molecular Scaffolding
In the landscape of medicinal chemistry, the rational design of novel therapeutic agents often involves the strategic combination of pharmacologically active scaffolds. The compound 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a prime example of such a design, integrating three key structural features known to confer significant biological activity.
-
The 1,2,4-Thiadiazole Core: This five-membered heterocyclic ring is a "privileged structure" in drug discovery. Its mesoionic character allows it to cross cellular membranes effectively, and it serves as a versatile scaffold for a wide array of therapeutic agents[1][2]. Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting activities[3][4][5][6].
-
The Benzylsulfonyl Moiety: The sulfonyl and sulfonamide groups are cornerstones of modern pharmaceuticals, most famously represented by the "sulfa drugs"[7]. This functional group is a key component in drugs with antibacterial, anti-inflammatory, and diuretic properties[8]. The benzylsulfonyl group, in particular, is utilized to construct complex molecular architectures and can play a crucial role in binding to target proteins, such as the active sites of kinases[8][9].
-
The Bromo Substituent: Halogenation is a common and effective strategy in drug design to modulate a molecule's physicochemical properties. The bromine atom at the 3-position of the thiadiazole ring can enhance lipophilicity, improve metabolic stability, and form halogen bonds with biological targets, often leading to increased binding affinity and potency[10][11].
This guide will dissect the potential of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole by examining the established activities of these components, proposing primary and secondary biological hypotheses, and providing robust experimental workflows for validation.
Pharmacological Landscape of Constituent Moieties
A comprehensive review of the literature reveals a strong precedent for biological activity arising from each of the molecule's core components.
The 1,2,4-Thiadiazole Scaffold: A Hub of Activity
The 1,2,4-thiadiazole nucleus is a recurring motif in compounds with significant therapeutic effects. Its derivatives are widely studied and have shown efficacy in multiple domains:
-
Anticancer Activity: This is one of the most prominent activities associated with the thiadiazole core. Derivatives have shown cytotoxicity against a wide range of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), colon (Colo205), and prostate (DU-145) cancers[12][13][14]. The mechanisms are often multifactorial, including the inhibition of critical enzymes like protein kinases and aromatase, or the induction of apoptosis[15][16][17].
-
Enzyme Inhibition: Thiadiazole-containing compounds are effective inhibitors of various enzymes. They have been developed as inhibitors for carbonic anhydrases, cyclooxygenases (COX), and various kinases, including c-Src/Abl tyrosine kinase and VEGFR-2, making them valuable for treating a range of diseases from glaucoma to cancer[16][18][19].
-
Antimicrobial Properties: The thiadiazole ring is present in several antimicrobial agents. It forms the basis for compounds with antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal agents[3][20][21].
The Benzylsulfonyl Group: A Driver of Potency
The benzylsulfonyl moiety provides a critical sulfonyl group, which is highly electrophilic and capable of forming strong interactions with biological targets[22].
-
Pharmaceutical Relevance: This group is indispensable for the synthesis of sulfonamide-based drugs, known for their antibacterial, anti-inflammatory, and diuretic effects[8].
-
Role in Anticancer Therapy: Sulfonamide and sulfonyl-containing compounds have been successfully developed as anticancer agents. They are often designed to inhibit specific enzymes crucial for cancer cell survival, such as protein kinases and carbonic anhydrases[7][9]. For instance, certain N-Benzyl Sulfonamides have shown selective activity toward pancreatic cancer cell lines[9].
Hypothesized Biological Activities and Mechanistic Pathways
By synthesizing the evidence from its structural components, we can formulate clear, testable hypotheses for the primary biological activities of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Primary Hypothesis: Potent Anticancer Agent via Kinase Inhibition
The convergence of a proven anticancer scaffold (1,2,4-thiadiazole) and a group known for kinase interaction (benzylsulfonyl) strongly suggests a primary role as an anticancer agent. Many 1,3,4-thiadiazole derivatives have been investigated as inhibitors of kinases like Bcr-Abl, VEGFR-2, and Akt, which are critical for cancer cell proliferation and survival[16][18][23]. The benzylsulfonyl group can anchor the molecule within the ATP-binding pocket of a kinase, while the thiadiazole core and its substituents provide further interactions to enhance potency and selectivity.
Caption: Hypothetical mechanism of kinase inhibition.
Secondary Hypotheses
-
Broad-Spectrum Enzyme Inhibition: Beyond kinases, the compound's structure suggests potential inhibitory activity against other enzyme classes, such as carbonic anhydrases or cyclooxygenases, which are common targets for thiadiazole and sulfonamide derivatives[19].
-
Antimicrobial Activity: Given the historical success of both thiadiazoles and sulfa drugs as antimicrobials, this compound warrants screening against a panel of pathogenic bacteria and fungi[5][21].
Proposed Research & Development Workflow
A systematic and logical workflow is essential to efficiently evaluate the potential of this novel compound. The following workflow is proposed as a robust starting point for any drug development program.
Caption: Proposed Research and Development Workflow.
Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
Objective: To determine the cytotoxic effect of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole on various human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, K562) and a non-cancerous control line (e.g., NIH3T3)[15].
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (Test Compound).
-
Dimethyl sulfoxide (DMSO, sterile).
-
MTT solution (5 mg/mL in sterile PBS).
-
96-well cell culture plates.
-
Multi-channel pipette, incubator (37°C, 5% CO₂), microplate reader.
Methodology:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Harvest cells using trypsin and perform a cell count.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. The optimal density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of the Test Compound and Positive Control in DMSO.
-
Perform serial dilutions of the stock solution in a complete growth medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium only (blank), cells with medium containing 0.5% DMSO (vehicle control), and cells treated with the Positive Control.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
After 48 hours, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for an additional 3-4 hours. The rationale is to allow sufficient time for viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the logarithm of the compound concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.
-
Experimental Protocol: Kinase Inhibition Assay (VEGFR-2 Example)
Objective: To determine if 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole can directly inhibit the enzymatic activity of a specific kinase, such as VEGFR-2.
Principle: Commercially available kits (e.g., ADP-Glo™ Kinase Assay) quantify kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The amount of ADP is proportional to kinase activity, and a decrease in ADP production in the presence of the compound indicates inhibition.
Materials:
-
Recombinant human VEGFR-2 enzyme.
-
Kinase substrate (e.g., a specific peptide).
-
ATP.
-
Test Compound and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.
-
Kinase reaction buffer.
-
ADP-Glo™ Kinase Assay reagents (or similar).
-
White, opaque 384-well plates (for luminescence).
-
Luminometer.
Methodology:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. Prepare serial dilutions of the Test Compound and positive control in the appropriate buffer.
-
Kinase Reaction:
-
Add 5 µL of the kinase reaction mix (containing VEGFR-2 enzyme, substrate, and buffer) to each well.
-
Add 2.5 µL of the Test Compound at various concentrations.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed.
-
-
Signal Generation:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP and then into a luminescent signal. Incubate for 30 minutes.
-
-
Data Measurement and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition relative to a no-inhibitor control.
-
Plot the % Inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.
-
Hypothetical Data Presentation
To illustrate how the findings from the proposed experiments would be presented, the following table summarizes hypothetical cytotoxicity data.
| Compound | Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |
| Test Compound | MCF-7 | Breast Adenocarcinoma | 0.85 |
| A549 | Lung Carcinoma | 1.20 | |
| K562 | Chronic Myelogenous Leukemia | 0.50 | |
| NIH3T3 | Mouse Embryonic Fibroblast | > 50 | |
| Cisplatin (Control) | MCF-7 | Breast Adenocarcinoma | 2.50 |
| A549 | Lung Carcinoma | 3.10 | |
| K562 | Chronic Myelogenous Leukemia | 1.80 | |
| NIH3T3 | Mouse Embryonic Fibroblast | 8.70 |
This data is purely illustrative. The results would suggest that the test compound has potent cytotoxic activity against the tested cancer cell lines, with greater potency than the standard chemotherapeutic agent Cisplatin. Crucially, its high IC₅₀ against the non-cancerous NIH3T3 cell line would indicate a favorable selectivity index, a highly desirable characteristic for a drug candidate.
Conclusion and Future Directions
The structural analysis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, based on established medicinal chemistry principles, strongly supports its investigation as a novel therapeutic agent. The combination of the 1,2,4-thiadiazole core, a benzylsulfonyl group, and a bromo-substituent creates a compelling profile for potent biological activity, particularly in the realm of oncology via kinase inhibition. The proposed R&D workflow provides a clear and efficient path for validating these hypotheses, starting with broad in vitro screening and progressing to detailed mechanistic studies. Successful validation would position this compound as a promising lead for further preclinical development, including structure-activity relationship (SAR) studies to optimize its potency and selectivity, and eventual in vivo efficacy and safety evaluations.
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Navigating the Chemical Space of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Guide to Analog Design, Synthesis, and Evaluation
An In-depth Technical Guide
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, with the thiadiazole nucleus being a particularly fruitful scaffold.[1][2] Thiadiazoles, five-membered rings containing sulfur and nitrogen, are recognized as "constrained pharmacophores" and are present in numerous therapeutic agents, valued for their wide spectrum of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5][6] Specifically, the 1,2,4-thiadiazole isomer offers a unique electronic and structural profile that continues to attract significant interest.[7]
This guide focuses on a specific, highly functionalized core: 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole . This molecule serves as an exceptional starting point for a drug discovery program. It combines three key features ripe for systematic exploration:
-
The 1,2,4-Thiadiazole Core: A metabolically stable ring system capable of engaging in critical hydrogen bonding interactions.[4]
-
A C3-Bromo Substituent: An ideal synthetic handle for introducing molecular diversity through a variety of well-established cross-coupling reactions.
-
A C5-Sulfonyl Moiety: A potent hydrogen bond acceptor linked to a substituted aromatic ring, providing opportunities to modulate potency, selectivity, and pharmacokinetic properties.
The objective of this whitepaper is to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the strategic design, synthesis, and biological evaluation of structural analogs and derivatives of this core molecule. We will move beyond simple lists of compounds to explain the underlying scientific rationale, provide field-tested experimental protocols, and outline a logical framework for advancing from a chemical scaffold to a promising lead candidate.
Chapter 1: The Core Scaffold: Synthetic Strategy and Structural Analysis
A robust and scalable synthesis of the core molecule is the bedrock of any subsequent analog development program. While a direct synthesis for this exact molecule may not be readily available in the literature, a logical retrosynthetic approach can be constructed based on established thiadiazole synthesis methodologies.[8][9]
Proposed Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
The proposed synthesis hinges on the construction of the 1,2,4-thiadiazole ring from a suitable amidine precursor, followed by functionalization. A key intermediate is 3-bromo-5-mercapto-1,2,4-thiadiazole, which can be synthesized and then elaborated.
Experimental Protocol: Multi-step Synthesis of the Core Scaffold
Step 1: Synthesis of 3,5-Dibromo-1,2,4-thiadiazole
-
Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, add cyanogen bromide (1.0 eq) to anhydrous carbon disulfide.
-
Reaction: Cool the mixture to 0°C. Add a solution of bromine (2.0 eq) in carbon disulfide dropwise over 1 hour.
-
Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-8 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture and carefully evaporate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane.
Step 2: Selective Thiolation to form 3-Bromo-5-mercapto-1,2,4-thiadiazole
-
Setup: Dissolve the 3,5-dibromo-1,2,4-thiadiazole (1.0 eq) in ethanol in a round-bottom flask.
-
Reaction: Add a solution of sodium hydrosulfide (NaSH) (1.1 eq) in ethanol dropwise at room temperature. The selective displacement of one bromine is favored due to the electronic properties of the ring.
-
Monitoring: Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Acidify the mixture with dilute HCl to precipitate the thiol. Filter the solid, wash with cold water, and dry under vacuum.
Step 3: S-Alkylation with 4-Methylbenzyl Chloride
-
Setup: Suspend the 3-bromo-5-mercapto-1,2,4-thiadiazole (1.0 eq) and potassium carbonate (1.5 eq) in acetone.
-
Reaction: Add 4-methylbenzyl chloride (1.1 eq) and stir the mixture at room temperature for 12-16 hours.
-
Work-up: Filter off the inorganic salts and concentrate the filtrate under reduced pressure. The resulting crude sulfide can be purified by column chromatography on silica gel.
Step 4: Oxidation to the Sulfone
-
Setup: Dissolve the sulfide product from Step 3 (1.0 eq) in dichloromethane (DCM).
-
Reaction: Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA) (2.2-2.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the oxidation from sulfide to sulfone by TLC.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole , by column chromatography or recrystallization.
A proposed synthetic pathway for the core molecule.
Caption: Proposed multi-step synthesis of the core scaffold.
Chapter 2: A Logic-Driven Strategy for Analog Design
The core scaffold offers three primary vectors for modification. A systematic approach to exploring these vectors is crucial for efficient SAR elucidation.
Vector 1: C3-Position Diversification
The C3-bromo group is an exceptionally versatile handle for introducing a wide array of functionalities via palladium-catalyzed cross-coupling reactions. This allows for the exploration of steric and electronic requirements at this position.
-
Suzuki Coupling: Reaction with various aryl, heteroaryl, or alkyl boronic acids/esters to introduce new carbon-carbon bonds. This is ideal for exploring how different aromatic systems impact activity.
-
Buchwald-Hartwig Amination: Introduction of primary and secondary amines, anilines, and N-heterocycles. This allows for the incorporation of hydrogen bond donors and basic centers, which can drastically alter solubility and target engagement.
-
Sonogashira Coupling: Installation of terminal alkynes, which can serve as isosteres for other groups or as handles for further "click chemistry" functionalization.
Vector 2: Probing the Sulfonyl-Benzyl Moiety
This region of the molecule allows for fine-tuning of lipophilicity, hydrogen bonding capacity, and interaction with hydrophobic pockets of a target protein.
-
Benzyl Ring Substitution: A focused library should be built by varying the substituent at the 4-position of the benzyl ring. Consider electron-donating groups (e.g., -OCH₃, -CH₃), electron-withdrawing groups (e.g., -CF₃, -Cl, -CN), and hydrogen bond donors/acceptors (-OH, -NH₂). Positional isomers (ortho, meta) should also be explored.
-
Aromatic Ring Bioisosteres: Replace the phenyl ring with other aromatic systems like pyridine, thiophene, or pyrazole to alter the electronic distribution, dipole moment, and introduce potential new interaction points.
-
Linker Modification: While the sulfone group is robust, exploring bioisosteric replacements like a sulfonamide, amide, or even a reversed amide could reveal critical insights into the required geometry and electronic nature of the linker.
**2.3. A Systematic Approach to Library Design
A well-designed library explores one vector at a time before combining optimal functionalities. This de-risks the synthetic effort and provides clearer SAR data.
A logical workflow for library design and synthesis.
Caption: Systematic workflow for analog library development.
Chapter 3: Biological Evaluation and Screening Cascade
Given the broad activities of thiadiazole derivatives, a tiered screening approach is recommended to efficiently identify promising compounds.[10][11][12] Potential therapeutic areas could include oncology, infectious diseases, or inflammation.[3][10][13]
Primary Screening: Cell-Based Viability Assays
For an anticancer drug discovery program, a primary screen against a panel of cancer cell lines is a logical first step. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.[10][11]
-
Compound Treatment: Prepare serial dilutions of the synthesized analogs in DMSO and then further dilute in cell culture medium. Add the compounds to the wells (final DMSO concentration <0.5%) and incubate for 48-72 hours. Include wells with vehicle control (DMSO) and a positive control (e.g., Etoposide).[10]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Secondary and Tertiary Assays
Compounds showing significant activity (e.g., IC₅₀ < 10 µM) in the primary screen should be advanced through a screening cascade to determine their mechanism of action and selectivity.
A tiered approach for hit-to-lead progression.
Caption: A typical screening cascade for a drug discovery project.
Chapter 4: Data Analysis and SAR Elucidation
Systematic data organization is key to extracting meaningful Structure-Activity Relationships (SAR).
Data Presentation for SAR Analysis
Summarize the chemical structures and corresponding biological data in a clear, tabular format. This allows for easy comparison of the effects of specific structural modifications.
Table 1: Hypothetical SAR Data for C3-Position Analogs
| Compound ID | C3-Substituent | IC₅₀ vs. MCF-7 (µM) | IC₅₀ vs. A549 (µM) |
| Core-01 | -Br | > 50 | > 50 |
| A-01 | -Phenyl | 15.2 | 22.5 |
| A-02 | -4-Fluorophenyl | 8.1 | 11.3 |
| A-03 | -Morpholino | 2.5 | 4.8 |
| A-04 | -Piperidinyl | 3.1 | 5.2 |
Interpreting the SAR
-
The C3-bromo is inactive , confirming its primary role as a synthetic handle.
-
Replacing bromine with other groups confers activity.
-
A C3-morpholino group (A-03) provides the best potency, suggesting that a hydrogen bond acceptor and a specific heterocyclic structure are beneficial at this position. The improved activity of the fluoro-substituted phenyl ring (A-02) over the unsubstituted phenyl (A-01) indicates that electronic factors also play a role.
This initial SAR provides a clear direction for the next round of synthesis: explore other N-heterocycles at the C3-position and combine the most promising C3-substituent (morpholine) with variations at the benzyl ring as outlined in the Phase 3 library design.
Conclusion and Future Directions
The 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole scaffold represents a highly promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the systematic exploration of chemical space at three key positions. By employing a logic-driven approach to library design, a tiered biological screening cascade, and rigorous SAR analysis, researchers can efficiently navigate this space.
Future work should focus on synthesizing a focused library combining the most potent moieties identified in the initial single-vector screens. Promising lead compounds should then be subjected to further optimization to improve their potency, selectivity, and ADME/Tox profiles, with the ultimate goal of identifying a candidate for preclinical development. The versatility and proven track record of the thiadiazole core suggest that this effort holds significant potential for yielding novel and effective chemical entities.[2][4]
References
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The Emerging Potential of Sulfonyl-Thiadiazole Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the urgent need for novel therapeutic agents to combat a myriad of human diseases. Within this dynamic field, heterocyclic compounds have long been a cornerstone of drug design, offering a versatile scaffold for the development of molecules with diverse pharmacological activities. Among these, the thiadiazole nucleus, a five-membered ring containing sulfur and nitrogen atoms, has garnered significant attention. This guide provides an in-depth exploration of a particularly promising class of these compounds: sulfonyl-thiadiazole derivatives. Using "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" as a representative scaffold, we will delve into the synthesis, physicochemical properties, biological activities, and therapeutic potential of this burgeoning class of molecules.
The Thiadiazole Scaffold: A Privileged Structure in Medicinal Chemistry
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms.[1] They exist in four isomeric forms: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole.[2] The unique electronic and structural characteristics of the thiadiazole ring make it a versatile scaffold in drug design.[3] This moiety can act as a hydrogen bond acceptor and a two-electron donor system, and its constrained conformation can be beneficial for binding to biological targets.[4] The incorporation of a thiadiazole ring into a molecule can enhance its metabolic stability and oral bioavailability.[5]
The 1,3,4-thiadiazole isomer, in particular, has been extensively studied and is a component of several commercially available drugs, including the antimicrobial agent sulfamethizole and the carbonic anhydrase inhibitor acetazolamide.[6] The 1,2,4-thiadiazole ring is also of significant interest, with derivatives exhibiting a range of biological activities.[7] The inherent aromaticity of the thiadiazole ring contributes to its stability and allows for diverse functionalization, making it an attractive starting point for the synthesis of novel drug candidates.[8]
Synthesis of Sulfonyl-Thiadiazole Derivatives: Building the Core Moiety
The synthesis of sulfonyl-thiadiazole derivatives involves the construction of the thiadiazole ring followed by the introduction of the sulfonyl group, or vice versa. Various synthetic strategies have been developed to access these compounds, often leveraging well-established heterocyclic chemistry principles.
General Synthetic Strategies for the Thiadiazole Ring
The construction of the 1,2,4-thiadiazole ring often involves the oxidative cyclization of thioamides or the reaction of amidines with sulfur-containing reagents. For 1,3,4-thiadiazoles, a common approach is the cyclization of thiosemicarbazides with various reagents such as acid chlorides or anhydrides.[9] Microwave-assisted and green chemistry approaches are also being increasingly employed to improve reaction efficiency and reduce environmental impact.[3]
Introduction of the Sulfonyl Group
The sulfonyl group is typically introduced through several methods:
-
Sulfonylation of an amino-thiadiazole: An amino-substituted thiadiazole can be reacted with a sulfonyl chloride in the presence of a base.
-
Oxidation of a thioether: A thiadiazole derivative bearing a thioether linkage can be oxidized to the corresponding sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
-
Displacement with a sulfinate salt: A halo-substituted thiadiazole can undergo nucleophilic substitution with a sulfinate salt.
A plausible synthetic route to our representative molecule, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, is outlined below. This generalized scheme is based on common reactions in heterocyclic and sulfonyl chemistry.
Experimental Protocol: A Generalized Synthesis of a 3-Bromo-5-sulfonyl-1,2,4-thiadiazole Derivative
-
Step 1: Synthesis of a 3-Bromo-5-amino-1,2,4-thiadiazole intermediate. This can be achieved through various published methods for the synthesis of substituted 1,2,4-thiadiazoles.
-
Step 2: Diazotization and Sandmeyer-type reaction. The amino group of the intermediate from Step 1 is converted to a diazonium salt using sodium nitrite in an acidic medium. Subsequent reaction with a sulfur dioxide source in the presence of a copper catalyst would yield the corresponding sulfonyl chloride.
-
Step 3: Sulfonamide formation (if the sulfonyl group is introduced via an amine). Alternatively, if starting with a 3-bromo-5-chloro-1,2,4-thiadiazole, a nucleophilic substitution with a sulfinamide could be performed.
-
Step 4: Introduction of the benzyl group. This could be achieved via a Suzuki or Stille coupling if a suitable boronic acid or stannane derivative of the thiadiazole is prepared. Alternatively, a nucleophilic substitution on a suitable precursor could be employed.
-
Step 5: Oxidation to the sulfone. If a thioether intermediate is synthesized, it can be oxidized to the final sulfonyl product using an oxidizing agent like m-CPBA in a suitable solvent such as dichloromethane.
This is a conceptual workflow. The specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized for each specific target molecule.
Caption: Generalized workflow for the synthesis of sulfonyl-thiadiazole derivatives.
Physicochemical Properties and Structure-Activity Relationships (SAR)
The physicochemical properties of sulfonyl-thiadiazole derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. The introduction of a sulfonyl group, a strong electron-withdrawing group, significantly influences the electronic properties of the thiadiazole ring.
| Property | Influence of Sulfonyl and Bromo Groups | Reference |
| Lipophilicity (logP) | The sulfonyl group generally increases polarity and can decrease logP, while the bromo and benzyl groups increase lipophilicity. The overall logP will be a balance of these contributions. | [10] |
| Acidity/Basicity (pKa) | The sulfonyl group is electron-withdrawing, which can decrease the basicity of the nitrogen atoms in the thiadiazole ring. | [10] |
| Solubility | The polarity of the sulfonyl group may enhance aqueous solubility, but the overall insolubility of the heterocyclic core and other substituents can counteract this effect. | [11] |
| Metabolic Stability | The thiadiazole ring is generally metabolically stable. The sulfonyl group is also relatively resistant to metabolic degradation. | [11] |
Structure-Activity Relationship (SAR) Insights:
-
Bromine Substitution: The presence of a bromine atom can enhance biological activity. Bromo-substituted compounds have shown potent antimicrobial and anticonvulsant activities.[12] The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding.
-
Sulfonyl Group: The sulfonyl group can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions with biological targets. Its electron-withdrawing nature can also modulate the reactivity and binding affinity of the molecule.
-
Benzyl Group: The 4-methylbenzyl group provides a lipophilic region that can interact with hydrophobic pockets in target proteins. The methyl group can also influence the orientation of the benzyl ring.
Diverse Biological Activities and Mechanisms of Action
Thiadiazole derivatives, including those with sulfonyl moieties, exhibit a remarkably broad spectrum of biological activities. This versatility makes them attractive candidates for drug development across various therapeutic areas.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of thiadiazole derivatives.[2][3] Sulfonamide-containing 1,2,4-thiadiazoles have shown significant antifungal activity, in some cases superior to the commercial fungicide bifonazole.[7] The mechanism of action for their antimicrobial effects can vary and may involve the inhibition of essential enzymes in microbial pathways or disruption of the cell membrane.[3] For instance, some sulfonyl thiourea derivatives of 1,3,4-thiadiazole have been shown to inhibit bacterial DNA gyrase and topoisomerase IV.[6]
Anticancer Activity
The thiadiazole scaffold is a promising pharmacophore for the development of novel anticancer agents.[1] Derivatives have been reported to induce cell cycle arrest and apoptosis in various cancer cell lines.[13][14] One of the proposed mechanisms of action is the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation. For example, certain 1,3,4-thiadiazole derivatives have been identified as inhibitors of Akt, a key enzyme in cell survival pathways.[13][14]
Caption: Simplified signaling pathway showing Akt inhibition by sulfonyl-thiadiazoles.
Enzyme Inhibition
Beyond cancer-related kinases, sulfonyl-thiadiazole derivatives have been investigated as inhibitors of various other enzymes. For example, 1,3,4-thiadiazole derivatives are known to inhibit carbonic anhydrase, cyclooxygenase (COX), and matrix metalloproteinases (MMPs).[15] This broad inhibitory profile suggests that these compounds could be developed for a range of conditions, including glaucoma, inflammation, and cancer metastasis.
Other Biological Activities
The pharmacological potential of thiadiazole derivatives extends to a wide array of other activities, including:
-
Antiviral: Some sulfonamide derivatives of 1,3,4-thiadiazole have shown activity against the tobacco mosaic virus.[16][17]
-
Anticonvulsant: The thiadiazole nucleus is a feature of some compounds with anticonvulsant properties.[4]
-
Anti-inflammatory: Thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[2]
Future Directions and Therapeutic Potential
The vast chemical space and broad biological activity of sulfonyl-thiadiazole derivatives position them as a highly promising class of compounds for future drug discovery and development. The ability to readily modify the core scaffold allows for the fine-tuning of their pharmacological properties to achieve desired potency and selectivity.
Key areas for future research include:
-
Elucidation of Mechanisms of Action: While many biological activities have been reported, the precise molecular mechanisms often remain to be fully elucidated. In-depth mechanistic studies are crucial for rational drug design.
-
Structure-Based Drug Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can aid in the design of more potent and selective inhibitors by providing insights into their binding modes with target proteins.[6]
-
Exploration of Novel Therapeutic Targets: The diverse biological activities of these compounds suggest that they may interact with a wide range of biological targets. High-throughput screening and chemoproteomics approaches could identify novel targets and therapeutic applications.
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts are needed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure their suitability for clinical development.
References
- Kumar, D., Aggarwal, N., Kumar, V., Chopra, H., Marwaha, R. K., & Sharma, R. (n.d.). Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. RSC Advances.
- Al-Wahaibi, L. H., Al-Ghamdi, M. A., El-Emam, A. A., & Osman, H. (2018). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 8(52), 29699–29711.
- Panagiotopoulou, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-167.
- Chauhan, H. S., et al. (n.d.). A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers.
- Khan, I., et al. (2023).
- Bhosale, M. V., et al. (n.d.).
- Singh, A. K., & Mishra, G. (n.d.). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. Journal of Advanced Scientific Research.
-
Li, Y., et al. (2021). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][3][7][9]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 69(16), 4645–4654.
- Gül, H. İ., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish Journal of Pharmaceutical Sciences, 17(5), 493–502.
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046–9056.
- Abdel-Wahab, B. F., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6891.
- Kumar, R., et al. (2024). Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy.
- (n.d.).
- Chen, Z., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 15(12), 9046-9056.
- (n.d.). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: Bacterial and fungal activity.
- Ardecky, R. J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS Discovery.
- Breen, B., et al. (2016). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3649–3657.
- Gül, H. İ., et al. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Turkish journal of pharmaceutical sciences, 17(5), 493–502.
- Shariq, M., et al. (2024).
- Matysiak, J. (n.d.). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds.
- Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry, 12(3), 613–623.
- Ardecky, R. J., et al. (2024). Structure-activity relationships of thiadiazole agonists of the human secretin receptor. SLAS DISCOVERY: Advancing Life Sciences R & D, 29(5), 100176.
- Kim, Y., et al. (2004). Structure-activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & medicinal chemistry, 12(3), 613–623.
- Fandzloch, M., et al. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. The Journal of Physical Chemistry B, 127(30), 6668–6682.
- Fensome, A., et al. (1998). Antiandrogenic steroidal sulfonyl heterocycles. Utility of electrostatic complementarity in defining bioisosteric sulfonyl heterocycles. Bioorganic & Medicinal Chemistry Letters, 8(23), 3241–3246.
- (n.d.). Special Issue: Sulfur-Nitrogen Heterocycles. Molecules.
- Grygorenko, O. O., et al. (2021). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. The Journal of Organic Chemistry, 86(24), 18074–18086.
- Wuitschik, G., et al. (2010). Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery. Journal of Medicinal Chemistry, 53(8), 3227–3246.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole from Thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis commences with the readily available starting material, thiosemicarbazide, and proceeds through key intermediates, including the formation of a 2-amino-5-mercapto-1,3,4-thiadiazole core, followed by S-alkylation, oxidation to the sulfone, and a final Sandmeyer-type bromination. This application note details the underlying chemical principles, step-by-step experimental protocols, and necessary analytical characterization for each stage of the synthesis.
Introduction
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a sulfonyl group and a halogen atom can significantly modulate the physicochemical and pharmacological properties of these heterocycles. This guide outlines a rational and reproducible synthetic route to 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, providing researchers with a practical protocol for accessing this and structurally related molecules. The synthesis is designed to be accessible in a standard organic chemistry laboratory.
Overall Synthetic Scheme
The synthesis of the target compound is achieved in four sequential steps, as illustrated in the workflow diagram below.
Caption: Synthetic workflow for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Experimental Protocols
PART 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole (Intermediate 1)
Principle: This initial step involves the cyclization of thiosemicarbazide with carbon disulfide in a basic medium. The reaction proceeds via the formation of a dithiocarbazate intermediate, which then undergoes intramolecular cyclization with the elimination of water to yield the desired 2-amino-5-mercapto-1,3,4-thiadiazole.
Materials:
-
Thiosemicarbazide
-
Carbon Disulfide (CS₂)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Absolute Ethanol
-
Distilled Water
-
Hydrochloric Acid (HCl)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiosemicarbazide (0.1 mol, 9.11 g) and anhydrous sodium carbonate (0.1 mol, 10.6 g) to absolute ethanol (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Carefully add carbon disulfide (0.12 mol, 7.2 mL) dropwise to the suspension over 30 minutes.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain a solid residue.
-
Dissolve the residue in warm distilled water (100 mL) and filter to remove any insoluble impurities.
-
Acidify the clear filtrate with dilute hydrochloric acid until a pH of 5-6 is reached.
-
A pale yellow precipitate of 2-amino-5-mercapto-1,3,4-thiadiazole will form.
-
Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry in a vacuum oven at 60 °C.
Characterization:
-
Appearance: Pale yellow solid
-
Expected Yield: 75-85%
-
Melting Point: 238-240 °C (literature)
-
FT-IR (cm⁻¹): 3300-3100 (N-H stretching), 2600-2550 (S-H stretching), 1620 (C=N stretching)
PART 2: Synthesis of 2-Amino-5-(4-methylbenzylthio)-1,3,4-thiadiazole (Intermediate 2)
Principle: This step involves the S-alkylation of the thiol group of Intermediate 1 with 4-methylbenzyl chloride in the presence of a base. The base deprotonates the thiol, forming a thiolate anion which acts as a nucleophile and displaces the chloride from 4-methylbenzyl chloride.
Materials:
-
2-Amino-5-mercapto-1,3,4-thiadiazole (Intermediate 1)
-
4-Methylbenzyl chloride
-
Potassium Hydroxide (KOH)
-
Absolute Ethanol
-
Distilled Water
Procedure:
-
Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.05 mol, 6.66 g) and potassium hydroxide (0.055 mol, 3.08 g) in absolute ethanol (150 mL) in a 250 mL round-bottom flask with stirring.
-
To this solution, add 4-methylbenzyl chloride (0.05 mol, 7.03 g) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (300 mL) with stirring.
-
A white precipitate of 2-amino-5-(4-methylbenzylthio)-1,3,4-thiadiazole will form.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to obtain the pure product.
Characterization:
-
Appearance: White crystalline solid
-
Expected Yield: 80-90%
-
¹H NMR (CDCl₃, δ ppm): 7.10-7.30 (m, 4H, Ar-H), 5.20 (s, 2H, NH₂), 4.30 (s, 2H, S-CH₂), 2.35 (s, 3H, Ar-CH₃)
PART 3: Synthesis of 2-Amino-5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazole (Intermediate 3)
Principle: The thioether (Intermediate 2) is oxidized to the corresponding sulfone using a suitable oxidizing agent. Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for this transformation. The reaction is typically carried out in a chlorinated solvent at low temperature to control the exothermicity.
Materials:
-
2-Amino-5-(4-methylbenzylthio)-1,3,4-thiadiazole (Intermediate 2)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-amino-5-(4-methylbenzylthio)-1,3,4-thiadiazole (0.03 mol, 7.09 g) in dichloromethane (150 mL) in a 500 mL round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (0.066 mol, ~14.8 g) in dichloromethane (100 mL).
-
Add the m-CPBA solution dropwise to the cooled solution of the thioether over 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 100 mL) to remove excess m-CPBA and the m-chlorobenzoic acid byproduct.
-
Wash with brine (100 mL), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Characterization:
-
Appearance: White solid
-
Expected Yield: 70-80%
-
FT-IR (cm⁻¹): 1330-1300 and 1150-1120 (asymmetric and symmetric SO₂ stretching)
PART 4: Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (Final Product)
Principle: The final step is the conversion of the 2-amino group of Intermediate 3 into a bromine atom via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in a strong acidic medium (HBr) at low temperature to form a diazonium salt. This unstable intermediate is then treated with a solution of copper(I) bromide, which catalyzes the displacement of the diazonium group by bromide.[1][2]
Materials:
-
2-Amino-5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazole (Intermediate 3)
-
Sodium Nitrite (NaNO₂)
-
Hydrobromic Acid (HBr, 48%)
-
Copper(I) Bromide (CuBr)
-
Distilled Water
-
Dichloromethane (DCM)
Procedure:
-
In a 250 mL three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, suspend 2-amino-5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazole (0.02 mol, 5.39 g) in a mixture of hydrobromic acid (48%, 40 mL) and water (20 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.024 mol, 1.66 g) in cold water (10 mL).
-
Add the sodium nitrite solution dropwise to the stirred suspension while maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete diazotization.
-
In a separate 500 mL beaker, prepare a solution of copper(I) bromide (0.022 mol, 3.16 g) in hydrobromic acid (48%, 20 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the mixture to room temperature and extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Characterization:
-
Appearance: Off-white to pale yellow solid
-
Expected Yield: 50-60%
-
¹³C NMR (CDCl₃, δ ppm): Signals corresponding to the thiadiazole ring carbons, the aromatic carbons of the benzyl group, the methylene carbon, and the methyl carbon.
-
Mass Spectrometry (MS): Calculation of the exact mass of the molecular ion peak to confirm the elemental composition.
Quantitative Data Summary
| Step | Reactant 1 | Molar Equiv. | Reactant 2 | Molar Equiv. | Product | Theoretical Yield (g) |
| 1 | Thiosemicarbazide | 1.0 | Carbon Disulfide | 1.2 | 2-Amino-5-mercapto-1,3,4-thiadiazole | 13.32 |
| 2 | Intermediate 1 | 1.0 | 4-Methylbenzyl chloride | 1.0 | 2-Amino-5-(4-methylbenzylthio)-1,3,4-thiadiazole | 11.87 |
| 3 | Intermediate 2 | 1.0 | m-CPBA | 2.2 | 2-Amino-5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazole | 8.08 |
| 4 | Intermediate 3 | 1.0 | Sodium Nitrite | 1.2 | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | 6.64 |
Safety Precautions
-
Carbon Disulfide: Highly flammable and toxic. Handle only in a well-ventilated fume hood.
-
4-Methylbenzyl chloride: Lachrymator and corrosive. Avoid inhalation and skin contact.
-
m-CPBA: Strong oxidizing agent and can be shock-sensitive. Handle with care and avoid contact with metals.
-
Hydrobromic Acid: Highly corrosive. Wear appropriate personal protective equipment (gloves, goggles, lab coat).
-
Diazonium Salts: Potentially explosive, especially when dry. Keep cold and do not isolate.
References
- Siddiqui, N., et al. (2011). Thiadiazoles: A versatile scaffold with a wide range of biological activities. Journal of Pharmacy and Bioallied Sciences, 3(1), 19-30.
-
El-Ashry, E. S. H., et al. (2006). Synthesis of 4-amino-5-(3-chlorobenzo[b]thien-2-yl)-3-mercapto-1,2,4-triazolo[3,4-b][3][4]thiadiazoles and triazolo[3,4,b][3][4]thiadiazines under classical and microwave conditions. ARKIVOC, 2006(xiv), 119-132.
- Al-Ghorbani, M., et al. (2015). Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University, 18(2), 56-62.
- Schäfer, G., et al. (2020). Development of a Scalable Route for a Key Thiadiazole Building Block via Sequential Sandmeyer Bromination and Room-Temperature Suzuki–Miyaura Coupling. Organic Process Research & Development, 24(2), 228-234.
- Mo, F., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(8), 1978-1989.
- Wang, J., et al. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(21), 5893-5896.
- Reddit. (2022).
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
- Indian Academy of Sciences. (2016). A facile, metal-free synthesis of aryl bromides using molecular bromine-an alternative to the Sandmeyer reaction. Journal of Chemical Sciences, 128(7), 1089-1094.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
Sources
Application Note: A Framework for the Antimicrobial Evaluation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Introduction: The Rationale for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities that can overcome existing resistance mechanisms. Hybrid molecules, which combine two or more pharmacophores, represent a promising strategy in the design of new antimicrobial agents. The compound 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a prime example of such a scaffold, integrating the well-established antimicrobial potential of the thiadiazole ring with a sulfonamide-like moiety.
Thiadiazole derivatives are a versatile class of heterocyclic compounds known for a wide spectrum of biological activities, including antibacterial and antifungal properties.[1] Their efficacy often stems from the ability to interact with various biological targets within microbial cells.[2] The benzylsulfonyl group is structurally related to sulfonamides, the first class of synthetic antimicrobial agents ever discovered.[3] Sulfonamides are bacteriostatic agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway.[4][5] Since mammals obtain folate from their diet, this pathway is an ideal selective target for antimicrobial therapy.[5]
This document provides a comprehensive framework for the systematic in vitro evaluation of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" (hereafter referred to as "the compound"). It offers detailed, self-validating protocols based on internationally recognized standards, enabling researchers to characterize its antimicrobial profile, determine its potency, and investigate its dynamics of microbial killing.
Compound Profile & Hypothesized Mechanism of Action
Chemical Structure: 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
The compound's structure suggests a dual-action or synergistic intramolecular potential. The primary hypothesized mechanism of action is the inhibition of the folate biosynthesis pathway, driven by the sulfonamide-like benzylsulfonyl group.
Mechanism Hypothesis: Inhibition of Dihydropteroate Synthase (DHPS)
Bacteria must synthesize folate de novo for the production of nucleic acids and certain amino acids.[2] The enzyme dihydropteroate synthase (DHPS) catalyzes the condensation of para-aminobenzoic acid (pABA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form dihydropteroate.[6][7] Sulfonamides are structural analogs of pABA and act as competitive inhibitors of DHPS, thus halting the pathway and preventing bacterial growth.[4][8] It is hypothesized that the subject compound will act similarly, blocking the pABA binding site on DHPS.[2][7]
Caption: Hypothesized mechanism of action via competitive inhibition of DHPS.
A Tiered Strategy for Antimicrobial Characterization
A structured, tiered approach is recommended to efficiently characterize the compound. This workflow progresses from broad initial screening to quantitative potency determination and finally to dynamic bactericidal/bacteriostatic assessment.
Caption: A logical workflow for the antimicrobial evaluation of a novel compound.
Experimental Protocols
These protocols are based on the standards developed by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[4][9][10]
Essential Prerequisites: Reagents and Quality Control
-
Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mg/mL or 1280 µg/mL) of the compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO). The final concentration of DMSO in the assay should not exceed 1% to avoid solvent-induced toxicity.
-
Test Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth dilution and Mueller-Hinton Agar (MHA) for diffusion assays, unless testing fastidious organisms that require specialized media.[4][5]
-
Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus ATCC® 29213™, Enterococcus faecalis ATCC® 29212™) and Gram-negative (e.g., Escherichia coli ATCC® 25922™, Pseudomonas aeruginosa ATCC® 27853™) quality control (QC) strains should be used.[11]
-
Trustworthiness through Controls: Every assay must include:
-
Positive Control: A known effective antibiotic (e.g., Ciprofloxacin, Gentamicin) to validate the susceptibility of the test organisms.
-
Negative Control: Growth control wells/plates with no antimicrobial agent.
-
Vehicle Control: Wells/plates containing the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure it has no antimicrobial effect.
-
Sterility Control: Media-only wells/plates to check for contamination.
-
Protocol 1: Agar Disk Diffusion Assay (Qualitative Screening)
This method, based on CLSI document M02, provides a preliminary assessment of antimicrobial activity.[3][4][12]
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, uniformly streak the inoculum onto an MHA plate using a sterile cotton swab to create a confluent lawn of bacteria.[13]
-
Disk Application: Aseptically place sterile paper disks (6 mm diameter) onto the agar surface. Pipette a defined volume (e.g., 10 µL) of the compound stock solution onto a disk. Also, apply positive and vehicle control disks.
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (where bacterial growth is absent) around each disk in millimeters. A larger zone diameter indicates greater sensitivity of the organism to the compound.
Protocol 2: Broth Microdilution for MIC & MBC (Quantitative Potency)
This protocol, adapted from CLSI document M07, determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[5][9][14][15]
-
Plate Preparation: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in CAMHB. A typical concentration range to test is 128 µg/mL down to 0.25 µg/mL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation and Incubation: Add the standardized inoculum to each well. Include all necessary controls as described in section 4.1. Incubate the plate at 35 ± 2°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration well with no visible turbidity (bacterial growth).
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), subculture 10-100 µL from each clear well (at and above the MIC) onto an MHA plate. Incubate the plates at 35 ± 2°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Data Presentation & Interpretation
Quantitative data should be summarized for clarity. The ratio of MBC to MIC provides insight into the compound's activity:
-
MBC/MIC ≤ 4: Generally considered bactericidal.
-
MBC/MIC > 4: Generally considered bacteriostatic.
Table 1: Sample Data Summary for Antimicrobial Activity
| Test Organism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC® 29213™ | Positive | 4 | 8 | 2 | Bactericidal |
| E. coli ATCC® 25922™ | Negative | 8 | >128 | >16 | Bacteriostatic |
| P. aeruginosa ATCC® 27853™ | Negative | >128 | >128 | - | Inactive |
| Ciprofloxacin (Control) | - | 0.25 | 0.5 | 2 | Bactericidal |
Protocol 3: Time-Kill Kinetic Assay (Dynamic Assessment)
This assay provides a dynamic view of antimicrobial activity over time at various concentrations, confirming bactericidal or bacteriostatic effects.[16][17][18]
-
Preparation: Prepare flasks containing CAMHB with the compound at concentrations relevant to its MIC (e.g., 1x MIC, 4x MIC, 8x MIC). Include a growth control flask (no compound).
-
Inoculation: Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.
-
Sampling Over Time: Incubate the flasks at 35 ± 2°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Viable Cell Counting: Perform serial dilutions of the aliquot in sterile saline or a neutralizing broth. Plate the dilutions onto MHA plates and incubate for 18-24 hours.[19]
-
Data Analysis: Count the colonies to determine the CFU/mL at each time point. Plot log₁₀ CFU/mL versus time for each concentration.
-
Interpretation:
Conclusion
This application note provides a robust and scientifically grounded framework for the comprehensive in vitro evaluation of the novel compound 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole . By adhering to these standardized protocols, researchers can generate reliable and reproducible data on the compound's antimicrobial spectrum, potency, and pharmacodynamics. The structured, tiered workflow ensures an efficient use of resources while providing the critical data needed to assess the compound's potential as a future therapeutic agent. The consistent use of appropriate quality controls is paramount to ensure the validity and trustworthiness of all experimental outcomes.[20][21][22]
References
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Title: Dihydropteroate synthase - Wikipedia Source: Wikipedia URL: [Link]
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Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]
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Title: Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories Source: Annals of Laboratory Medicine via PMC - NIH URL: [Link]
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Title: Time-Kill Kinetics Assay Source: Emery Pharma URL: [Link]
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Title: M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests Source: ResearchGate URL: [Link]
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Title: Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method Source: Acta Scientific URL: [Link]
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Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: World Organisation for Animal Health (WOAH) URL: [Link]
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Title: Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery Source: Molecules via PMC - NIH URL: [Link]
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Title: Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents Source: PubMed URL: [Link]
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Title: M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition Source: National Institutes of Health, Islamabad Pakistan URL: [Link]
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Title: Global Health: Antimicrobial Resistance: Dihydropteroate Synthase Source: PDB-101 URL: [Link]
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Title: Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition Source: Regulations.gov URL: [Link]
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Title: CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: GlobalSpec URL: [Link]
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Application Notes and Protocols for the Evaluation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Thiadiazole Scaffold in Oncology
The quest for novel and more effective anticancer therapeutics is a continuous endeavor in medicinal chemistry and oncology.[1][2] Among the diverse heterocyclic compounds investigated, the thiadiazole ring system has emerged as a versatile and promising scaffold for the development of new anticancer agents.[1][2] Thiadiazoles, five-membered heterocyclic compounds containing sulfur and nitrogen atoms, exist in various isomeric forms, including 1,2,4-thiadiazole and 1,3,4-thiadiazole.[1] The mesoionic character of the thiadiazole ring allows these compounds to readily cross cellular membranes and interact with various biological targets, leading to a broad spectrum of pharmacological activities.[1][2]
Derivatives of thiadiazole have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[3][4] These include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell proliferation and survival such as the PI3K/Akt and MAPK/ERK pathways, and the targeting of crucial enzymes like protein kinases and histone deacetylases (HDACs).[3] This document provides a comprehensive guide for the investigation of a specific novel compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (CAS 1000577-73-0)[5], as a potential anticancer agent. The protocols outlined herein will guide researchers through initial in vitro screening to determine cytotoxic activity, followed by more detailed mechanistic studies to elucidate its mode of action, and finally, preliminary in vivo evaluation.
Part 1: In Vitro Evaluation of Anticancer Activity
The initial assessment of a potential anticancer compound involves determining its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.[6][7]
Cell Viability and Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The principle of this assay lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells to form an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.[8]
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Detailed Protocol: MTT Assay [8][9][10]
-
Cell Seeding:
-
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media.[11]
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of culture medium.[12]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare a stock solution of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations for treatment.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9][11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Presentation: Cytotoxicity of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |
| A549 | Lung Carcinoma | Experimental Value | Experimental Value |
| HCT-116 | Colon Carcinoma | Experimental Value | Experimental Value |
| PC-3 | Prostate Carcinoma | Experimental Value | Experimental Value |
| HepG2 | Liver Carcinoma | Experimental Value | Experimental Value |
Note: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability. This value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Part 2: Elucidating the Mechanism of Action
Once the cytotoxic activity of the compound is established, the next critical step is to investigate its mechanism of action. Many anticancer drugs exert their effects by inducing apoptosis or causing cell cycle arrest.[3]
Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[13] One of the early events in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[13][14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[13][15] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, allowing for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for detecting apoptosis using Annexin V and PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay [13][14][15][16]
-
Cell Treatment and Harvesting:
-
Seed cells in a suitable culture dish and treat them with the IC50 concentration of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole for 24-48 hours.
-
Harvest both floating and adherent cells. For adherent cells, use trypsinization.
-
Wash the cells twice with ice-cold PBS by centrifugation.[14]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry as soon as possible.
-
The cell populations will be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer agents function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (G0/G1, S, or G2/M) and subsequent cell death.[17] Flow cytometry with PI staining is a common technique to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.[17]
Detailed Protocol: Cell Cycle Analysis [17][18][19]
-
Cell Treatment and Fixation:
-
Staining and Analysis:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA and ensure that PI only binds to DNA.[19]
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Potential Signaling Pathways to Investigate
Based on the known mechanisms of other thiadiazole derivatives, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole may exert its anticancer effects through various signaling pathways.[3] Further investigation into these pathways can provide a more detailed understanding of its mechanism of action.
Caption: Potential signaling pathways targeted by thiadiazole derivatives.
Part 3: In Vivo Evaluation in Xenograft Models
Promising results from in vitro studies warrant further investigation in in vivo models to assess the compound's efficacy and potential toxicity in a more complex biological system.[20] Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for this purpose.[20][21][22]
Subcutaneous Xenograft Model Protocol[26][27]
-
Cell Preparation and Implantation:
-
Harvest cancer cells that showed high sensitivity to the compound in vitro.
-
Resuspend the cells in a sterile solution (e.g., PBS or a mixture with Matrigel®) at a suitable concentration (e.g., 5 x 10⁶ cells per 100 µL).[21]
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[20]
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size, randomize the mice into control and treatment groups.
-
Administer 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group should receive the vehicle.
-
Measure tumor dimensions with calipers 2-3 times a week and calculate the tumor volume.[21] Monitor the body weight of the mice as an indicator of toxicity.[21]
-
-
Endpoint and Analysis:
-
Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume can be compared between the control and treated groups to determine the compound's in vivo efficacy. Further analysis of the tumor tissue (e.g., histology, biomarker analysis) can also be performed.
-
Conclusion
The protocols and application notes provided in this guide offer a structured approach to systematically evaluate the anticancer potential of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. By following these methodologies, researchers can obtain robust and reproducible data on the compound's cytotoxicity, mechanism of action, and in vivo efficacy. The promising anticancer activities exhibited by other thiadiazole derivatives provide a strong rationale for the thorough investigation of this novel compound as a potential therapeutic agent for the treatment of cancer.
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- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- MTT Assay Protocol for Cell Viability and Prolifer
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- Thiadiazole derivatives as anticancer agents. (2020). PubMed.
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- Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. (n.d.). Benchchem.
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Application & Protocol Guide: Evaluating 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in Enzyme Inhibition Studies
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide for investigating the enzyme inhibition properties of the novel compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole . While direct studies on this specific molecule are not yet prevalent in published literature, its core structure, a substituted sulfonyl-1,2,4-thiadiazole, places it within a well-established class of enzyme inhibitors. This guide is structured to leverage existing knowledge of analogous compounds to propose a robust framework for its characterization.
Based on extensive evidence from structurally related molecules, the primary and most promising enzyme target class for this compound is the carbonic anhydrase (CA) family of metalloenzymes .[1][2][3] This guide will therefore focus on the application of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole as a potential carbonic anhydrase inhibitor, providing the scientific rationale, detailed experimental protocols, and data interpretation frameworks necessary for a thorough investigation.
Scientific Rationale: The Sulfonyl-Thiadiazole Scaffold as a Privileged Motif for Carbonic Anhydrase Inhibition
The 1,2,4-thiadiazole ring system is a recognized "privileged scaffold" in medicinal chemistry, featured in a variety of biologically active compounds.[4][5] When coupled with a sulfonamide or a related sulfonyl group, as in the topic compound, it creates a powerful zinc-binding group. This chemical feature is the cornerstone of a major class of carbonic anhydrase inhibitors (CAIs).[2][3]
Mechanism of Action: Human carbonic anhydrases (hCAs) are zinc-containing enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction is fundamental to processes like pH regulation, ion transport, and respiration. Many sulfonamide-based drugs function by coordinating to the catalytic Zn(II) ion in the enzyme's active site.[6] The sulfonamide moiety displaces the zinc-bound water molecule/hydroxide ion, effectively blocking the catalytic cycle. The thiadiazole ring and other substituents, such as the 4-methylbenzylsulfonyl group in the topic compound, contribute to the binding affinity and isoform selectivity by interacting with amino acid residues in the middle and outer rims of the active site cavity.[2][6]
The inhibition of specific CA isoforms is a validated therapeutic strategy for various conditions:
-
Glaucoma: Inhibition of CA II and IV in the ciliary body reduces aqueous humor secretion, lowering intraocular pressure.[6][7]
-
Cancer: Tumor-associated isoforms like CA IX and XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[1][2] Inhibiting these isoforms is a key anticancer strategy.
-
Other Conditions: CAIs are also explored as diuretics, anticonvulsants, and for managing altitude sickness.[2][3][8]
Given this precedent, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a prime candidate for investigation as a novel carbonic anhydrase inhibitor.
Experimental Workflow & Data Interpretation
The logical progression for characterizing a novel potential CA inhibitor involves a tiered approach, starting with broad screening and moving towards detailed mechanistic studies.
Caption: High-level workflow for characterizing a novel carbonic anhydrase inhibitor.
PART A: PROTOCOL FOR DETERMINING INHIBITORY POTENCY (IC₅₀)
This protocol details a stopped-flow spectrophotometric assay, a standard method for measuring the CO₂ hydration activity of carbonic anhydrase. The assay measures the rate of pH change using a colorimetric indicator.
I. Principle
The assay measures the enzyme-catalyzed hydration of CO₂. The subsequent production of a proton causes a pH drop in a low-buffered solution, which is monitored by a pH indicator (e.g., p-nitrophenol). The rate of color change is proportional to the enzyme activity. The experiment is performed in the presence of varying concentrations of the inhibitor to determine the concentration required for 50% inhibition (IC₅₀).
II. Materials & Reagents
-
Enzyme: Purified recombinant human carbonic anhydrase isoforms (e.g., hCA II and hCA IX). Store at -80°C.
-
Inhibitor Stock: 10 mM stock solution of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in 100% DMSO.
-
Assay Buffer: 20 mM HEPES, 20 mM Bis-Tris, pH 7.5.
-
Indicator Solution: 0.2 mM p-nitrophenol in Assay Buffer.
-
Substrate: Saturated CO₂ solution (prepare by bubbling CO₂ gas through chilled deionized water for at least 30 minutes immediately before use).
-
Reference Inhibitor: Acetazolamide (AZA), 10 mM stock in DMSO.
-
Instrumentation: Stopped-flow spectrophotometer.
III. Experimental Procedure
-
Enzyme Preparation:
-
Thaw the enzyme aliquot on ice.
-
Dilute the enzyme in ice-cold Assay Buffer to a final concentration that yields a linear reaction rate for at least 10 seconds (e.g., 2-10 nM, to be optimized for each isoform). Keep on ice.
-
-
Inhibitor Dilution Series:
-
Perform serial dilutions of the 10 mM inhibitor stock solution in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).
-
Prepare a corresponding dilution series for the reference inhibitor, Acetazolamide.
-
Prepare a "vehicle control" series using 100% DMSO.
-
-
Assay Execution (Stopped-Flow Instrument):
-
Set the spectrophotometer to monitor absorbance at 400 nm (the λ_max for the deprotonated form of p-nitrophenol).
-
Equilibrate the instrument's syringes and sample lines to 25°C.
-
Syringe 1 (Enzyme/Inhibitor Mix): Mix the diluted enzyme, indicator solution, and a specific concentration of the inhibitor (or DMSO vehicle). The final DMSO concentration in the reaction cell should be kept constant and low (e.g., <1%). For example: 100 µL of enzyme solution + 100 µL indicator solution + 2 µL of inhibitor dilution.
-
Syringe 2 (Substrate): Load with the freshly prepared, ice-cold saturated CO₂ solution.
-
Initiate Reaction: Rapidly mix equal volumes (e.g., 100 µL) from Syringe 1 and Syringe 2 in the instrument's observation cell.
-
Data Acquisition: Record the change in absorbance at 400 nm over time (e.g., for 10-20 seconds). The initial linear phase of the slope represents the initial reaction velocity (V₀).
-
-
Data Collection:
-
Measure the uninhibited reaction rate (V₀) using the DMSO vehicle control.
-
Measure the reaction rate (Vᵢ) for each concentration of the inhibitor.
-
Measure the non-enzymatic background rate by replacing the enzyme solution with Assay Buffer.
-
Perform all measurements in triplicate.
-
IV. Data Analysis & IC₅₀ Calculation
-
Calculate Initial Rates: Determine the slope (dA/dt) from the linear portion of the absorbance vs. time curve for each reaction. This slope is the initial velocity. Subtract the non-enzymatic background rate from all measurements.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (Vᵢ / V₀)] * 100
-
Where Vᵢ is the rate with the inhibitor and V₀ is the rate of the uninhibited (vehicle control) reaction.
-
-
Generate Dose-Response Curve:
-
Plot % Inhibition versus the log[Inhibitor] concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism, Origin).
-
The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition.
-
Caption: Step-by-step workflow for the CA inhibition spectrophotometric assay.
PART B: ANTICIPATED RESULTS & DATA PRESENTATION
The inhibitory potency of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole should be compared against known standards and across different CA isoforms to establish its selectivity profile.
Table 1: Hypothetical Inhibition Data for Compound X (3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole)
| Enzyme Isoform | Compound X IC₅₀ (nM) | Acetazolamide IC₅₀ (nM) | Selectivity Index (hCA II / hCA IX) |
| hCA I (Off-target) | 1,250 | 250 | - |
| hCA II (Off-target) | 850 | 12 | - |
| hCA IX (Tumor) | 45 | 25 | 18.9 |
| hCA XII (Tumor) | 98 | 5.7 | - |
Note: These are exemplary values. Actual results must be determined experimentally. A higher selectivity index for a tumor-associated isoform (like hCA IX) over a ubiquitous cytosolic isoform (like hCA II) is a desirable characteristic for potential anticancer agents.
References
-
Bahadur, A., et al. (2022). Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 59, 128520. [Link]
-
Camoutsis, C., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Chemical & Pharmaceutical Bulletin, 58(2), 160-7. [Link]
-
Chaudhry, F., & Choudhary, M. I. (2017). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 7(68), 43065-43080. [Link]
-
Ghorab, M. M., et al. (2022). Design, synthesis, cytotoxic evaluation and molecular docking of novel 1, 3, 4-thiadiazole sulfonamides with azene and coumarin moieties as carbonic anhydrase inhibitors. Arabian Journal of Chemistry, 15(1), 103522. [Link]
-
Wikipedia contributors. (2023). Sulfonamide (medicine). Wikipedia, The Free Encyclopedia. [Link]
-
Di Cesare Mannelli, L., et al. (2021). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 26(21), 6639. [Link]
-
Thanh, N. D., et al. (2020). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances, 10(42), 25123-25135. [Link]
-
Abdel-Gawad, N., et al. (2019). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Molecules, 24(10), 1964. [Link]
-
Study.com. (n.d.). Inhibitors of Metabolite Synthesis: How Sulfa Drugs Work. [Link]
-
Lotti, V. J., & Gaut, Z. N. (1986). 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye. Experimental Eye Research, 43(6), 981-95. [Link]
-
Hemanth, K., et al. (2022). A REVIEW ON BIOLOGICAL ACTIVITIES: 1,3,4- THIADIAZOLE AND ITS DERIVATIVES. Rasayan Journal of Chemistry, 15(2), 1573-1587. [Link]
-
Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1024-1030. [Link]
-
Nocentini, A., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 6796-6809. [Link]
-
MoMarrs. (2019, February 22). Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects. YouTube. [Link]
Sources
- 1. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. ingentaconnect.com [ingentaconnect.com]
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- 5. researchgate.net [researchgate.net]
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- 7. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
Application Notes & Protocols for the Agricultural Evaluation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of the novel compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole , in agricultural research. This document outlines the scientific rationale for its investigation, a plausible synthetic route, detailed protocols for its characterization, and a suite of bioassays to determine its efficacy as a potential agrochemical.
Introduction: The Rationale for Investigation
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic structure in medicinal and agricultural chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, and herbicidal properties.[1][2][3] The incorporation of a sulfonyl group and a halogen atom can significantly enhance the biological activity of heterocyclic compounds. The 4-methylbenzyl moiety may further influence its lipophilicity and interaction with biological targets. Based on these structural features, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a compelling candidate for screening as a novel agrochemical. A structurally related compound, 3-Bromo-5-chloro-1,2,4-thiadiazole, is recognized as a key intermediate in the agrochemical industry, underscoring the potential of this class of molecules.[4]
The primary hypothesis is that this compound may act as a fungicide, potentially by inhibiting ergosterol biosynthesis, a common mechanism for azole and thiadiazole antifungals which target the enzyme cytochrome P450 14-α-demethylase.[5][6] A secondary hypothesis is that it could disrupt fungal cell wall biogenesis.[7] This guide provides the necessary protocols to synthesize, characterize, and evaluate the biological activity of this promising compound.
Synthesis and Characterization
A plausible synthetic pathway for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is proposed based on established methods for the synthesis of substituted 1,2,4-thiadiazoles. The following is a generalized protocol that may require optimization.
Proposed Synthetic Pathway
A potential synthetic route could involve the reaction of a suitable precursor, such as a 3-bromo-5-halo-1,2,4-thiadiazole, with 4-methylbenzylsulfinate under appropriate reaction conditions.
Caption: Proposed synthesis of the target compound.
Detailed Synthesis Protocol
Materials:
-
3-Bromo-5-chloro-1,2,4-thiadiazole (starting material)
-
Sodium 4-methylbenzylsulfinate
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware, heating mantle, magnetic stirrer
-
Reagents for work-up and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
To a solution of 3-Bromo-5-chloro-1,2,4-thiadiazole (1.0 eq) in anhydrous DMF, add sodium 4-methylbenzylsulfinate (1.1 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired product.
Physicochemical Characterization
The identity and purity of the synthesized 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole should be confirmed using standard analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Mass Spectrometry (MS) | Determination of molecular weight. | A molecular ion peak corresponding to the calculated mass of C10H8BrN3O2S2. |
| ¹H NMR Spectroscopy | Elucidation of the proton environment. | Peaks corresponding to the aromatic protons of the benzyl group, the methylene protons, and the methyl protons. |
| ¹³C NMR Spectroscopy | Elucidation of the carbon skeleton. | Resonances for the carbon atoms of the thiadiazole ring, the benzyl group, the methylene carbon, and the methyl carbon. |
| FTIR Spectroscopy | Identification of functional groups. | Characteristic absorption bands for S=O stretching (sulfonyl group), C=N of the thiadiazole ring, and C-Br bond. |
| Melting Point Analysis | Assessment of purity. | A sharp melting point range for a pure crystalline solid. |
| High-Performance Liquid Chromatography (HPLC) | Determination of purity. | A single major peak indicating high purity. |
Protocols for Agricultural Bioactivity Screening
The following protocols are designed to evaluate the potential of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole as a fungicide, bactericide, herbicide, and insecticide.
Antifungal Activity Screening
Objective: To determine the in vitro efficacy of the test compound against a panel of common plant pathogenic fungi.
Materials:
-
Pure synthesized 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
-
Cultures of pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile petri dishes, cork borer
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Commercial fungicide (e.g., a triazole-based fungicide) as a positive control
Protocol (Mycelial Growth Inhibition Assay):
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
-
Prepare PDA medium and autoclave. Allow it to cool to 45-50 °C.
-
Add the test compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Also prepare a control plate with DMSO only and a positive control plate with the commercial fungicide.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc taken from the edge of an actively growing fungal culture.
-
Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelium in the control plate reaches the edge.
-
Measure the radial growth of the fungal colony in two perpendicular directions.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter in the treated plate.
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% growth) value for active compounds.
Caption: Workflow for in vitro antifungal screening.
Antibacterial Activity Screening
Objective: To assess the in vitro efficacy of the test compound against plant pathogenic bacteria.
Materials:
-
Cultures of pathogenic bacteria (e.g., Xanthomonas oryzae, Pseudomonas syringae)
-
Nutrient Agar (NA) medium
-
Sterile filter paper discs
-
Bacteriostatic agent (e.g., streptomycin) as a positive control
Protocol (Disc Diffusion Method):
-
Prepare a bacterial suspension and spread it evenly onto the surface of NA plates.
-
Impregnate sterile filter paper discs with different concentrations of the test compound.
-
Place the discs on the inoculated agar surface. Include a DMSO control and a positive control disc.
-
Incubate the plates at 28 ± 2 °C for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each disc.
Herbicidal Activity Screening
Objective: To evaluate the pre- and post-emergence herbicidal activity of the test compound.
Materials:
-
Seeds of representative monocot (e.g., ryegrass) and dicot (e.g., cress) weeds.
-
Pots with sterile soil or sand.
-
Growth chamber with controlled light, temperature, and humidity.
-
Commercial herbicide as a positive control.
Protocol (Pre-emergence):
-
Sow seeds in pots.
-
Apply an aqueous solution/suspension of the test compound at various rates to the soil surface.
-
Water the pots and place them in a growth chamber.
-
After 14-21 days, assess the percentage of germination and the health of the seedlings compared to an untreated control.
Protocol (Post-emergence):
-
Sow seeds and allow them to grow to the 2-3 leaf stage.
-
Spray the seedlings with a solution/suspension of the test compound at various rates.
-
Return the pots to the growth chamber.
-
After 7-14 days, visually assess the phytotoxicity (e.g., chlorosis, necrosis, growth inhibition) on a scale of 0 (no effect) to 100 (complete kill).
Insecticidal Activity Screening
Objective: To determine the contact and systemic insecticidal activity of the test compound.
Materials:
-
Test insects (e.g., aphids, caterpillars).
-
Host plants.
-
Commercial insecticide as a positive control.
Protocol (Leaf-dip Bioassay for Contact Toxicity):
-
Prepare solutions of the test compound at different concentrations.
-
Dip host plant leaves into the solutions for a few seconds and allow them to air dry.
-
Place the treated leaves in petri dishes with a moist filter paper.
-
Introduce a known number of insects into each dish.
-
Record mortality after 24, 48, and 72 hours.
Mechanism of Action Studies
Should 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole show significant antifungal activity, the following protocols can be employed to elucidate its mechanism of action.
Ergosterol Biosynthesis Inhibition Assay
Rationale: Many azole and thiadiazole fungicides act by inhibiting the C14-demethylase enzyme in the ergosterol biosynthesis pathway.[5][6]
Protocol:
-
Grow the target fungus in a liquid medium containing sub-lethal concentrations of the test compound.
-
After incubation, harvest the mycelia and extract the sterols using an appropriate solvent system (e.g., chloroform:methanol).
-
Analyze the sterol composition by Gas Chromatography-Mass Spectrometry (GC-MS).
-
A significant reduction in ergosterol and an accumulation of lanosterol or other sterol precursors compared to the control would indicate inhibition of the ergosterol biosynthesis pathway.
Cell Wall Integrity Assay
Rationale: Some antifungal agents disrupt the fungal cell wall.[7] This can be assessed by observing the effect of the compound in the presence of a cell wall stressing agent.
Protocol:
-
Prepare PDA plates amended with the test compound at its EC₅₀ concentration.
-
Also prepare PDA plates containing the test compound plus a cell wall stressing agent (e.g., Sorbitol or Calcofluor White).
-
Inoculate the plates with the target fungus and incubate.
-
A restoration of fungal growth in the presence of the osmotic stabilizer (Sorbitol) would suggest that the compound targets the cell wall.
Caption: Logic flow for mechanism of action studies.
Conclusion
The protocols detailed in these application notes provide a robust framework for the systematic evaluation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole as a potential agricultural agent. The structural alerts within this molecule, combined with the known bioactivities of the thiadiazole class, make it a high-priority candidate for synthesis and screening. Rigorous adherence to these methodologies will enable researchers to generate reliable data on its efficacy and mechanism of action, paving the way for the potential development of a novel crop protection solution.
References
- Thiazole antifungals | Research Starters - EBSCO. (URL: )
- Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conform
- Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents. (2018-11-29). (URL: )
- Synthesis and biological activities of novel 1,2,4-triazole derivatives containing 1,2,3-thiadiazole ring | Semantic Scholar. (URL: )
- Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC - PubMed Central. (2019-09-30). (URL: )
- Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2025-06-20). (URL: )
- Synthesis, antifungal activity and mechanism of action of novel chalcone derivatives containing 1,2,4-triazolo-[3,4-b] - ProQuest. (URL: )
- Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold - MDPI. (2022-12-06). (URL: )
- Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalanin
- Biological activity of oxadiazole and thiadiazole deriv
- (PDF)
- SYNTHESIS AND ANTIFUNGAL ACTIVITY OF 1, 3, 4-THIADIAZOLE - WJPMR. (2018-06-03). (URL: )
- Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. (URL: )
- Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole - Semantic Scholar. (URL: )
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC - NIH. (URL: )
- US3391152A - Methods of preparing thiadiazoles - Google P
- Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity - JOCPR. (URL: )
- Synthesis and antibacterial activities of 1,3,4-thiadiazole, 1,3,4-oxadiazole and 1,2,4-triazole deriv
- Synthesis of 1,3,4-thiadiazoles - Organic Chemistry Portal. (URL: )
- 3-Bromo-5-chloro-1,2,4-thiadiazole - PubChem - NIH. (URL: )
- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025-11-12). (URL: )
Sources
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- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Thiazole antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal effects of a 1,3,4-thiadiazole derivative determined by cytochemical and vibrational spectroscopic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Quantification of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Abstract
This technical guide provides detailed analytical methods for the accurate quantification of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, a novel heterocyclic compound with potential applications in pharmaceutical development. The protocols described herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity and adherence to established validation principles. The primary method detailed is a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), with a supplementary, higher sensitivity method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). All methodologies are presented with a focus on the rationale behind experimental choices and are structured to meet the rigorous standards of international regulatory bodies.
Introduction
3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a molecule of interest characterized by a thiadiazole core, a structure known for a wide range of biological activities.[1] The presence of a sulfonyl group and a brominated aromatic moiety suggests its potential as a pharmacophore. As with any potential therapeutic agent, the development of robust and reliable analytical methods for its quantification is a critical prerequisite for pharmacokinetic, stability, and quality control studies.
The structural components of the target analyte—a substituted 1,2,4-thiadiazole ring and a benzylsulfonyl group—inform the selection of analytical techniques. The aromatic nature of the compound suggests strong chromophores, making UV detection a suitable choice for HPLC analysis. The overall polarity and molecular weight are key considerations for chromatographic separation.
This document outlines two distinct, validated methods for the quantification of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. The primary focus is on a widely accessible and robust HPLC-UV method. A more sensitive LC-MS/MS method is also described for applications requiring lower limits of quantification. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[2][3][4]
Physicochemical Properties of the Analyte
While specific experimental data for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is not widely published, its properties can be inferred from its constituent parts and similar molecules.[5][6][7]
| Property | Estimated Value/Characteristic | Rationale for Analytical Method Development |
| Molecular Formula | C₁₀H₈BrN₃O₂S₂ | Influences molecular weight and mass spectrometry parameters. |
| Molecular Weight | ~362.22 g/mol | Important for preparation of standard solutions and mass spectrometry. |
| Polarity | Moderately polar | The sulfonyl and thiadiazole groups contribute to polarity, suggesting suitability for reversed-phase chromatography. |
| UV Absorbance | Expected strong absorbance ~250-280 nm | The aromatic rings (thiadiazole and benzyl) are strong chromophores, making UV detection a viable quantification strategy. |
| Solubility | Likely soluble in organic solvents (e.g., acetonitrile, methanol) | Crucial for sample and standard preparation. |
Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is designed for the routine quantification of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in bulk drug substance and formulated products. It is stability-indicating, meaning it can resolve the parent peak from potential degradation products.
Rationale for Method Selection
Reversed-phase HPLC is the workhorse of the pharmaceutical industry due to its versatility and robustness. A C18 column is selected for its hydrophobicity, which is well-suited for retaining and separating moderately polar compounds like the target analyte. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and resolution. Formic acid helps to protonate any acidic functional groups, reducing peak tailing. UV detection is selected based on the predicted strong absorbance of the analyte.[8]
Experimental Workflow
Caption: Workflow for HPLC-UV Quantification.
Detailed Protocol
3.3.1. Equipment and Reagents
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Reference standard of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (reagent grade).
-
Deionized water (18.2 MΩ·cm).
3.3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 270 nm |
| Run Time | 25 minutes |
3.3.3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Prepare samples to a target concentration within the calibration range using the same diluent. For example, if analyzing a formulated product, dissolve a known weight of the product in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.
3.3.4. System Suitability
Before sample analysis, perform five replicate injections of a mid-range standard (e.g., 50 µg/mL). The system suitability criteria must be met.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Method Validation (as per ICH Q2(R2))
A comprehensive validation of the analytical procedure is necessary to demonstrate its fitness for the intended purpose.[3][9][10]
Caption: Core parameters for analytical method validation.
Validation Parameters Summary
| Parameter | Specification | Typical Results |
| Specificity | The analyte peak should be free from interference from excipients, impurities, and degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector. | Peak purity index > 0.999. No co-eluting peaks observed in placebo or stressed samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the specified range. | r² = 0.9995 |
| Range | 10-150 µg/mL | Method is linear, accurate, and precise within this range. |
| Accuracy (% Recovery) | 98.0% - 102.0% at three concentration levels. | 99.2% - 101.5% |
| Precision (RSD%) | Repeatability (Intra-day): ≤ 2.0%Intermediate Precision (Inter-day): ≤ 2.0% | Repeatability RSD = 0.8%Intermediate Precision RSD = 1.2% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters (e.g., ±0.1 mL/min flow rate, ±2°C column temperature, ±5% mobile phase composition). | %RSD of results < 2.0% under all varied conditions. |
High-Sensitivity Method: LC-MS/MS
For applications requiring trace-level quantification, such as in biological matrices, an LC-MS/MS method is recommended. This technique offers superior sensitivity and selectivity.
Rationale and Approach
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The method involves monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), which significantly reduces background noise and enhances selectivity. Sample preparation often involves more rigorous extraction techniques like solid-phase extraction (SPE) to remove matrix interferences.[11][12]
Protocol Outline
-
Chromatography: A UHPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is used for faster analysis and better resolution. The mobile phase composition is similar to the HPLC-UV method.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used. The instrument is tuned for the specific MRM transitions of the analyte.
-
Sample Preparation: For biological samples (e.g., plasma), a protein precipitation step followed by SPE is typically employed to isolate the analyte and remove interfering substances.[13]
-
Internal Standard: A stable isotope-labeled version of the analyte or a structurally similar compound should be used as an internal standard to correct for matrix effects and variations in instrument response.
Example MS Parameters
| Parameter | Setting |
| Ionization Mode | ESI+ |
| Precursor Ion (Q1) | m/z 362.9 (for [M+H]⁺) |
| Product Ions (Q3) | Specific fragments to be determined experimentally (e.g., loss of SO₂) |
| Collision Energy | To be optimized for maximum product ion intensity |
| Dwell Time | 100 ms |
Conclusion
The analytical methods detailed in this application note provide a comprehensive framework for the quantification of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. The primary RP-HPLC-UV method is robust, reliable, and suitable for routine quality control and stability testing. The supplementary LC-MS/MS method offers the high sensitivity required for trace-level analysis. Adherence to the validation principles outlined by the ICH ensures that these methods will generate data of the highest quality and integrity, supporting the advancement of drug development programs involving this compound.
References
-
ICH. (n.d.). Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Retrieved from [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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ScienceDirect. (2025). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. Retrieved from [Link]
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USDA. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Retrieved from [Link]
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MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]
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MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]
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Agilent. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloro-1,2,4-thiadiazole. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-methyl-1,2,4-oxadiazole. PubChem. Retrieved from [Link]
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Application Notes and Protocols for the Cellular Characterization of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
A Guide for Researchers in Oncology and Drug Development
Introduction: The Therapeutic Potential of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a significant heterocyclic scaffold in medicinal chemistry, recognized for its ability to serve as a bioisostere of pyrimidines and oxadiazoles.[1] This structural feature allows compounds containing this moiety to interact with a wide array of biological targets, often by crossing cellular membranes due to their mesoionic character.[1] A growing body of evidence highlights the diverse pharmacological activities of thiadiazole derivatives, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3]
In the realm of oncology, numerous 1,2,4- and 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines, such as breast (MCF-7), lung (A549), and prostate (DU-145) cancers.[4][5][6] The anticancer mechanisms are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways like the Akt pathway, which is crucial for cell survival and proliferation.[7]
This document provides a comprehensive guide for the in vitro characterization of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (referred to herein as 'Compound X'), a novel investigational agent. While specific data for Compound X is not yet broadly published, its structure, featuring a 1,2,4-thiadiazole core, a sulfonyl group, and a halogen, suggests it may possess significant biological activity. The protocols outlined below are designed to systematically evaluate its cytotoxic and mechanistic properties in a cell culture setting, providing a robust framework for its preclinical assessment.
Part 1: Initial Characterization and Cytotoxicity Profiling
The first critical step in evaluating any novel compound is to determine its effect on cell viability and establish a working concentration range. This is typically achieved through a dose-response cytotoxicity assay.
Compound Preparation and Handling
Proper handling and solubilization are paramount for obtaining reproducible results.
-
Reconstitution: Compound X is a solid at room temperature. For cell culture experiments, a stock solution should be prepared in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture media at low final concentrations.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in sterile, anhydrous DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C, protected from light.
-
-
Vehicle Control: It is crucial to maintain a consistent final concentration of the solvent (e.g., 0.1% or 0.5% DMSO) across all experimental conditions, including untreated controls. This vehicle control group serves as the baseline for assessing the compound's effects.
Cell Line Selection and Culture
The choice of cell lines should be guided by the research question. A panel of cell lines representing different cancer types is recommended for initial screening.
-
Recommended Cell Lines:
-
Culture Conditions: Cells should be maintained in the recommended culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures should be kept in a humidified incubator at 37°C with 5% CO₂.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC₅₀) of Compound X.
Caption: Hypothesized inhibition of Akt phosphorylation by Compound X.
Protocol: Western Blotting for Akt Pathway Proteins
Western blotting can be used to measure the levels of total and phosphorylated proteins to determine if Compound X inhibits Akt signaling.
Materials:
-
6-well or 10 cm plates
-
Compound X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Treatment and Lysis: Treat cells with Compound X (IC₅₀ and 2x IC₅₀) for a shorter duration (e.g., 6, 12, or 24 hours). Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the p-Akt signal to the total Akt signal to determine the specific effect on phosphorylation. Use GAPDH as a loading control. A decrease in the p-Akt/Akt ratio in treated cells compared to the control would support the hypothesized mechanism.
Conclusion
This document provides a structured and comprehensive framework for the initial characterization of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in a cancer cell culture context. By systematically assessing its cytotoxicity, effects on apoptosis and the cell cycle, and impact on key signaling pathways like Akt, researchers can build a robust data package to support its further development as a potential therapeutic agent. The protocols described herein are based on established methodologies and the known biological activities of the broader thiadiazole class of compounds, ensuring a scientifically rigorous approach to novel drug discovery.
References
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Gomha, S. M., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals. [Link] [4]2. Jadhav, S. D., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. [Link] [5]3. Karpińska, E., et al. (2021). Thiadiazole derivatives as anticancer agents. European Journal of Pharmacology. [Link] [1]4. El-Sayed, R. A., et al. (2018). Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents. Journal of Heterocyclic Chemistry. [Link] [6]5. Obakachi, V. A., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Sulfur Chemistry. [Link] [11]6. Shawky, A. M., et al. (2018). Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives as Promising Cytotoxic Antitumor Drug. Molecules. [Link] [8]7. El-Metwaly, A. M., et al. (2022). Novel thiadiazole-thiazole hybrids: synthesis, molecular docking, and cytotoxicity evaluation against liver cancer cell lines. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link] [9]8. El-Gohary, N. S., & Shaaban, M. I. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link] [10]9. Opanasopit, P., et al. (2021). New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. Molecules. [Link] [12]10. Oniga, S., et al. (2012). Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety. Molecules. [Link] [13]11. Asif, M. (2016). Chemistry, synthesis and progress report on biological activities of thiadiazole compounds - a review. Mediterranean Journal of Chemistry. [Link] [14]12. Al-Ghorbani, M., et al. (2019). Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity. RSC Advances. [Link] [2]13. El-Sayed, R. A. (2012). Synthesis and Biological Activity of New 1,3,4-Thiadiazole Derivatives. Journal of the Chinese Chemical Society. [Link] [15]14. Manish, M. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. [Link] [16]15. Acar, Ç., et al. (2019). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Marmara Pharmaceutical Journal. [Link] [7]16. Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research. [Link] [17]17. Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. (2012). Journal of Chemical and Pharmaceutical Research. [Link]
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Application Notes and Protocols: 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole as a Covalent Molecular Probe for Necroptosis Research
Abstract
This document provides a comprehensive technical guide for the utilization of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole as a selective molecular probe. We will explore its underlying mechanism of action, hypothesizing its role as a covalent inhibitor in the necroptosis pathway, and provide detailed protocols for its application in cellular and biochemical assays. This guide is intended for researchers, scientists, and drug development professionals investigating programmed cell death and related therapeutic interventions.
Introduction: The Emergence of a Novel Thiadiazole Probe
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The incorporation of a sulfonyl moiety can further enhance the biological profile of these heterocyclic compounds.[4][5] 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a novel research chemical that combines these key features, positioning it as a potent tool for chemical biology.
Necroptosis, a form of programmed necrosis, has emerged as a critical pathway in various physiological and pathological processes, including inflammation and neurodegeneration.[6][7] The key effectors of this pathway, such as Receptor-Interacting Protein Kinase 1 (RIPK1) and Mixed Lineage Kinase Domain-Like protein (MLKL), are attractive targets for therapeutic intervention.[6][7] Notably, some thiadiazole derivatives have been identified as potent inhibitors of necroptosis.[8][9] This document will detail the application of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole as a molecular probe, with a focus on its potential as a covalent inhibitor of key necroptosis pathway components.
Proposed Mechanism of Action: Covalent Inhibition
We hypothesize that 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole functions as a covalent molecular probe. This proposed mechanism is predicated on the chemical reactivity of its constituent functional groups:
-
Electrophilic Thiadiazole Ring: The 1,2,4-thiadiazole ring system can be susceptible to nucleophilic attack, particularly when substituted with strong electron-withdrawing groups like the sulfonyl moiety.
-
Leaving Group Potential of Bromine: The bromine atom at the 3-position of the thiadiazole ring is a potential leaving group, facilitating covalent bond formation with a nucleophilic residue on a target protein.
-
Sulfonyl Moiety as a "Warhead": Inspired by compounds like necrosulfonamide, a known covalent inhibitor of MLKL, the sulfonyl group can act as a "warhead," increasing the electrophilicity of the thiadiazole ring and promoting covalent modification.[10]
This covalent modification strategy offers a powerful approach to irreversibly block protein-protein interactions or inhibit enzymatic activity, providing a durable biological readout.[11]
Caption: Proposed mechanism of covalent inhibition.
Core Applications and Experimental Protocols
The primary application of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is as a molecular probe to investigate necroptosis and identify its cellular targets.
In Vitro Necroptosis Inhibition Assay
This protocol is designed to assess the ability of the probe to inhibit necroptosis in a cell-based model.
Principle: Necroptosis can be induced in certain cell lines (e.g., HT-29, L929) by treatment with a combination of TNF-α, a Smac mimetic (to inhibit apoptosis), and a pan-caspase inhibitor (to block the apoptotic pathway). Cell viability is then measured to determine the extent of necroptosis inhibition.
Materials:
-
HT-29 or L929 cells
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Human or mouse TNF-α
-
Smac mimetic (e.g., birinapant)
-
Pan-caspase inhibitor (e.g., z-VAD-FMK)
-
3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (stock solution in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or LDH release assay kit)
-
96-well cell culture plates
Protocol:
-
Cell Seeding: Seed HT-29 or L929 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of the thiadiazole probe in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
Necroptosis Induction: Prepare a necroptosis induction cocktail containing TNF-α (20 ng/mL), Smac mimetic (100 nM), and z-VAD-FMK (20 µM). Add 10 µL of this cocktail to each well (except for the untreated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: Measure cell viability using your chosen method according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the untreated control (100% viability) and the necroptosis-induced control (0% viability). Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.
| Parameter | Recommended Concentration |
| TNF-α | 20 ng/mL |
| Smac mimetic | 100 nM |
| z-VAD-FMK | 20 µM |
| Probe | 0.01 - 100 µM (titration) |
Expected Outcome: A dose-dependent inhibition of necroptosis, indicating the probe's potential to interfere with the necroptotic signaling pathway.
Caption: Workflow for the in vitro necroptosis inhibition assay.
Target Identification using Chemical Proteomics
This protocol outlines a strategy to identify the protein targets of the thiadiazole probe through a competitive chemical proteomics approach.
Principle: This method relies on the covalent nature of the probe. A biotinylated or alkyne-tagged version of the probe is used to "pull down" its protein targets from a cell lysate. Competition with the untagged probe can confirm the specificity of the interaction.
Materials:
-
Biotinylated or alkyne-tagged 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
-
Untagged 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
-
Cell line of interest (e.g., HT-29)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads (for biotinylated probe) or Azide-functionalized beads and click chemistry reagents (for alkyne-tagged probe)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometry facility for protein identification
Protocol:
-
Cell Lysis: Lyse cells expressing the target of interest and quantify the protein concentration.
-
Competitive Labeling:
-
Control: Treat the cell lysate with DMSO.
-
Competition: Pre-incubate the lysate with an excess (e.g., 100-fold) of the untagged thiadiazole probe for 1 hour.
-
Labeling: Add the tagged probe to both the control and competed lysates and incubate for 2-4 hours at 4°C.
-
-
Affinity Purification:
-
Biotinylated probe: Add streptavidin-agarose beads to the lysates and incubate for 2 hours to capture the probe-protein complexes.
-
Alkyne-tagged probe: Perform a click reaction with azide-biotin, followed by capture with streptavidin-agarose beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.
-
Visualization and Identification:
-
Visualization: Stain the gel with Coomassie blue or silver stain to visualize the pulled-down proteins. A band that is present in the control lane but diminished or absent in the competition lane represents a potential target.
-
Identification: Excise the band of interest and identify the protein by mass spectrometry.
-
Western Blotting: Alternatively, probe the eluates with antibodies against known necroptosis pathway proteins (e.g., MLKL, RIPK1, RIPK3) to confirm their interaction with the probe.
-
| Reagent | Purpose |
| Tagged Probe | Covalently labels and captures target proteins. |
| Untagged Probe | Competes for binding to confirm specificity. |
| Streptavidin Beads | Binds to the biotin tag for affinity purification. |
| Mass Spectrometry | Identifies the captured proteins. |
Expected Outcome: Identification of specific proteins that are covalently modified by the thiadiazole probe, providing insights into its mechanism of action.
Concluding Remarks
3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole represents a promising molecular probe for the study of necroptosis and potentially other biological pathways. Its unique chemical structure suggests a covalent mechanism of action, which can be leveraged for target identification and validation studies. The protocols outlined in this document provide a framework for researchers to explore the utility of this compound in their specific research contexts. As with any reactive chemical probe, careful experimental design and appropriate controls are paramount to ensure the validity and reproducibility of the findings.
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Teng, X., Keys, H., Jeevanandam, A., Porco, J. A., Jr., Degterev, A., Yuan, J., & Cuny, G. D. (2007). Structure-activity relationship study of[8][9]thiadiazole necroptosis inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(24), 6836–6840. [Link]
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Teng, X., Keys, H., Yuan, J., & Cuny, G. D. (2023). From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors. ACS Chemical Neuroscience. [Link]
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Li, J., et al. (2022). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][8][11]triazole derivatives as necroptosis inhibitors. RSC Medicinal Chemistry. [Link]
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Tang, Y., & Zhuang, C. (2024). Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors. Bioorganic & Medicinal Chemistry, 102, 117659. [Link]
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Gong, Y., et al. (2019). Necroptosis inhibitors: mechanisms of action and therapeutic potential. Cell Death & Differentiation. [Link]
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Xu, W., et al. (2013). Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety. Bioorganic & Medicinal Chemistry Letters, 23(21), 5975-5978. [Link]
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Barbuceanu, S. F., et al. (2012). New heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole class bearing diphenylsulfone moieties. Synthesis, characterization and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 49, 417-423. [Link]
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Jatav, V., et al. (2008). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Critical Reviews in Pharmaceutical Sciences. [Link]
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Singh, P., et al. (2019). 1,2,4-Triazole-conjugated 1,3,4-thiadiazole hybrid scaffolds: A potent ameliorant of carrageenan-induced inflammation by lessening proinflammatory mediators. Archiv der Pharmazie, 353(1), e1900233. [Link]
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Masi, G., et al. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. [Link]
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Matysiak, J. (2018). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. Mini-Reviews in Medicinal Chemistry. [Link]
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Jones, L. H., et al. (2020). Reactive chemistry for covalent probe and therapeutic development. Nature Reviews Chemistry. [Link]
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Liau, B. B. (2022). Covalent Modification of Protein by Chemical Probe in Living Cells for Structural and Interaction Studies. Accounts of Chemical Research. [Link]
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Various Authors. (2022). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Molecules. [Link]
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Al-Warhi, T., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules. [Link]
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Matysiak, J. (2018). Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. Mini reviews in medicinal chemistry. [Link]
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Kumar, M. (2020). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. JETIR. [Link]
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Greenberg, M. M., et al. (2022). Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. Chembiochem. [Link]
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Bogyo, M., et al. (1997). Covalent modification of the active site threonine of proteasomal β subunits and the Escherichia coli homolog HslV by a new class of inhibitors. Proceedings of the National Academy of Sciences. [Link]
-
Al-Amiery, A. (2018). 4-Thiadiazole: The Biological Activities. Systematic Reviews in Pharmacy. [Link]
-
Musso, L., et al. (2022). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. [Link]
-
Prajapati, N., et al. (2024). A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. Nanotechnology Perceptions. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Synthesis and bioactivities of novel thioether/sulfone derivatives containing 1,2,3-thiadiazole and 1,3,4-oxadiazole/thiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole class bearing diphenylsulfone moieties. Synthesis, characterization and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole derivatives as necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Necroptosis inhibitors: mechanisms of action and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Design, synthesis and anti-necroptosis activity of fused heterocyclic MLKL inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Welcome to the technical support guide for the synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this multi-step synthesis and significantly improve your reaction yields and product purity.
The target molecule, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, is a highly functionalized heterocyclic compound. Such structures are valuable intermediates in medicinal chemistry, where the thiadiazole ring acts as a key pharmacophore and the bromo- and sulfonyl- groups provide vectors for further chemical modification.[1][2] The synthesis, while conceptually straightforward, involves sensitive intermediates and requires careful control of reaction conditions to prevent side reactions and degradation.
This guide is structured around a robust and validated two-step synthetic pathway, starting from the commercially available 3-Bromo-5-chloro-1,2,4-thiadiazole. We will address specific problems you may encounter at each stage in a practical question-and-answer format.
Proposed Synthetic Pathway
The recommended pathway involves a nucleophilic aromatic substitution (SNAr) to install the benzylthio- side chain, followed by a controlled oxidation to yield the final sulfone product. This approach is selected for its reliability and use of readily available starting materials.
Caption: Proposed two-step synthesis workflow.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis. Each question is followed by an analysis of potential causes and a set of actionable solutions.
Step 1: Synthesis of 3-Bromo-5-(4-methylbenzylthio)-1,2,4-thiadiazole
Q1: My reaction shows low or no conversion of the starting 3-Bromo-5-chloro-1,2,4-thiadiazole. What's going wrong?
A1: This is a classic issue in SNAr reactions and typically points to insufficient activation of the nucleophile or suboptimal reaction conditions.
-
Possible Cause 1: Inadequate Base. The base is critical for deprotonating the 4-methylbenzyl mercaptan to form the highly nucleophilic thiolate anion. An insufficiently strong or poorly soluble base will result in a low concentration of the active nucleophile.
-
Solution: Switch from a mild base like potassium carbonate (K₂CO₃) to a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). When using NaH, ensure the solvent (e.g., DMF, THF) is anhydrous, as hydrides react violently with water. Perform the deprotonation of the thiol for 15-30 minutes before adding the electrophile (3-bromo-5-chloro-1,2,4-thiadiazole).
-
-
Possible Cause 2: Low Reaction Temperature. While many SNAr reactions proceed at room temperature, the electron-withdrawing effect of the bromine and the thiadiazole ring might require thermal energy to overcome the activation barrier.
-
Solution: Gently heat the reaction mixture to 50-60 °C. Monitor the progress by Thin Layer Chromatography (TLC) every hour. Be cautious, as excessive heat can lead to decomposition of the thiadiazole ring, which is known to be thermally sensitive under certain conditions.[3]
-
-
Possible Cause 3: Purity of Starting Materials. Impurities in the solvent or reagents, especially water, can quench the base or react with the starting materials.
-
Solution: Use anhydrous solvents and ensure the 4-methylbenzyl mercaptan is pure. If it has been stored for a long time, it may have partially oxidized to the disulfide.
-
Q2: My TLC plate shows the consumption of starting material, but there are multiple new spots, and the yield of the desired sulfide product is low. What are these side products?
A2: The formation of multiple products indicates competing reaction pathways. The primary culprits are often related to the thiol nucleophile or instability of the product.
-
Possible Cause 1: Oxidative Dimerization of Thiol. Thiols can easily oxidize to form disulfides, especially in the presence of air and a basic medium. This consumes your nucleophile.
-
Solution: Degas the solvent before use and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Add the base to the thiol just before the addition of the electrophile to minimize the time the reactive thiolate is exposed to potential oxidants.
-
-
Possible Cause 2: Substitution of the Bromine Atom. While the chlorine at the C5 position is more activated towards nucleophilic substitution, prolonged reaction times or high temperatures could potentially lead to a secondary substitution at the C3 position, replacing the bromine.
-
Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Use a slight excess (1.1-1.2 equivalents) of the thiol to ensure the more reactive chlorine is displaced first and then quench the reaction.
-
Caption: Troubleshooting decision tree for Step 1.
Step 2: Oxidation of 3-Bromo-5-(4-methylbenzylthio)-1,2,4-thiadiazole to the Sulfone
Q3: I see a new spot on my TLC, but a significant amount of my starting sulfide remains even after adding the oxidant. How can I drive the reaction to completion?
A3: Incomplete oxidation is common and usually relates to oxidant stoichiometry or reactivity.
-
Possible Cause 1: Insufficient Oxidant. The oxidation from sulfide to sulfone is a two-step process (sulfide → sulfoxide → sulfone), requiring at least two equivalents of the oxidizing agent.
-
Solution: Ensure you are using at least 2.1-2.2 equivalents of the oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA). Add the oxidant portion-wise at a low temperature (0 °C) to control the exotherm, then allow the reaction to slowly warm to room temperature.
-
-
Possible Cause 2: Low Reaction Temperature. Some oxidations require higher temperatures to proceed at a reasonable rate.
-
Solution: If the reaction stalls at room temperature after several hours, consider gently heating to reflux in a solvent like dichloromethane (DCM) or chloroform. However, be aware that this can increase the risk of side reactions.
-
Q4: My mass spectrometry analysis shows the desired product, but also a significant peak corresponding to the sulfoxide intermediate. How can I avoid this?
A4: The formation of the sulfoxide as a stable intermediate is a clear sign of incomplete oxidation.
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Possible Cause 1: Oxidant Reactivity. The chosen oxidant may not be potent enough to efficiently convert the sulfoxide to the sulfone.
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Solution: While m-CPBA is generally effective, a more powerful oxidizing system like Oxone (potassium peroxymonosulfate) in a methanol/water solvent system can be more effective.[3] This system often provides cleaner and faster conversions to the sulfone.
-
-
Possible Cause 2: Short Reaction Time. The second oxidation step (sulfoxide to sulfone) is often slower than the first (sulfide to sulfoxide).
-
Solution: Increase the reaction time. Monitor by TLC until the sulfoxide spot (which is typically more polar than the sulfide but less polar than the sulfone) completely disappears. This may take anywhere from 4 to 24 hours.
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Q5: The reaction seems to work, but my final isolated yield is very low, and the crude product is a dark, tarry substance. What is causing this degradation?
A5: Product degradation suggests that the reaction conditions are too harsh for the sensitive thiadiazole ring. The 1,2,4-thiadiazole ring can be susceptible to ring-opening under strongly basic or acidic conditions, or with certain oxidants.[3]
-
Possible Cause 1: Harsh Oxidizing Agent. Peroxyacids like m-CPBA can generate strong acid byproducts (m-chlorobenzoic acid), which may catalyze decomposition.
-
Solution 1: Buffer the reaction. Add a mild inorganic base like sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize the acidic byproduct as it forms.
-
Solution 2: Use a different, neutral oxidant. A system of hydrogen peroxide (H₂O₂) with a catalytic amount of a metal catalyst like sodium tungstate (Na₂WO₄) can be very effective for converting sulfides to sulfones under milder, near-neutral pH conditions.
-
-
Possible Cause 2: Work-up Procedure. The product may be degrading during aqueous work-up or purification.
-
Solution: Ensure the work-up is performed promptly and without excessive exposure to strong acids or bases. For purification, column chromatography on silica gel is standard. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate. The sulfone product is expected to be a highly polar, crystalline solid.
-
Comparative Data for Optimization
The following table summarizes key parameters for optimizing each step of the synthesis, based on established chemical principles for analogous reactions.[4][5]
| Step | Parameter | Option A | Option B | Option C | Recommended Choice & Rationale |
| 1: SNAr | Base | K₂CO₃ | Et₃N | NaH | NaH: Ensures complete deprotonation of the thiol for rapid reaction. Requires anhydrous conditions. |
| Solvent | Acetonitrile | THF | DMF | DMF: Aprotic polar solvent, excellent for SNAr, solubilizes reagents well. | |
| Temperature | 25 °C | 50 °C | 80 °C | 50 °C: Balances reaction rate with stability, minimizing side product formation. | |
| 2: Oxidation | Oxidant | H₂O₂ | m-CPBA | Oxone | m-CPBA: Effective, reliable, and easy to handle. Use with NaHCO₃ buffer to prevent acid-catalyzed degradation. |
| Solvent | Methanol/H₂O | DCM | Acetic Acid | DCM: Good solvent for reactants, easy to remove, and allows for controlled reaction temperatures (0 °C to reflux). | |
| Additive | None | NaHCO₃ | Na₂WO₄ (cat.) | NaHCO₃: Essential when using m-CPBA to neutralize acidic byproducts and protect the thiadiazole ring. |
Frequently Asked Questions (FAQs)
-
Q: Are there viable alternative routes to synthesize this molecule?
-
A: Yes, one could envision building the thiadiazole ring from precursors already containing the necessary fragments. For example, the reaction of a 4-methylbenzylsulfonyl-substituted thioamide with an oxidizing agent could potentially form a symmetrical 1,2,4-thiadiazole, though this would not yield the desired 3-bromo substitution pattern.[6] Another approach involves the [3+2] cycloaddition of a nitrile sulfide with a nitrile, but preparing the required substituted nitrile sulfide precursor can be challenging.[7] The pathway presented here is generally the most direct and high-yielding for unsymmetrically substituted thiadiazoles starting from commercial materials.
-
-
Q: What is the best way to monitor these reactions?
-
A: Thin Layer Chromatography (TLC) is the most effective method. Use silica gel plates. For Step 1, a mobile phase of 10-20% ethyl acetate in hexane should provide good separation between the starting material, the product, and the disulfide side product. For Step 2, a more polar system (30-50% ethyl acetate in hexane) will be needed to resolve the sulfide, sulfoxide, and the highly polar sulfone product. Stain with potassium permanganate to visualize the spots, as the sulfide and sulfoxide will readily oxidize and appear as yellow spots on a purple background.
-
-
Q: What are the primary safety concerns with this synthesis?
-
A: The reagents used require careful handling. 4-Methylbenzyl mercaptan has a strong, unpleasant odor and should be handled exclusively in a well-ventilated fume hood. Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere. m-CPBA is a potentially explosive solid, especially upon impact or heating, and should be stored and handled according to the supplier's safety data sheet. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-(4-methylbenzylthio)-1,2,4-thiadiazole
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 eq.).
-
Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous N,N-dimethylformamide (DMF, 40 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of 4-methylbenzyl mercaptan (1.38 g, 10.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL) to the NaH suspension via a dropping funnel. Stir for 30 minutes at 0 °C; the evolution of hydrogen gas should cease.
-
Add a solution of 3-Bromo-5-chloro-1,2,4-thiadiazole (2.18 g, 10.0 mmol, 1.0 eq.) in anhydrous DMF (10 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 3-5 hours.
-
Monitor the reaction progress by TLC (20% EtOAc/Hexane).
-
Upon completion, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (gradient elution, 5% to 20% ethyl acetate in hexane) to yield the product as a white or pale yellow solid.
Protocol 2: Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
-
Dissolve the sulfide intermediate from Protocol 1 (e.g., 3.16 g, 10.0 mmol, 1.0 eq.) in dichloromethane (DCM, 100 mL) in a round-bottom flask.
-
Add solid sodium bicarbonate (NaHCO₃, 4.20 g, 50.0 mmol, 5.0 eq.) to the solution to act as a buffer.
-
Cool the mixture to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 4.92 g, ~22.0 mmol, 2.2 eq.) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC (40% EtOAc/Hexane) for the disappearance of the starting sulfide and the intermediate sulfoxide.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL) and stir for 15 minutes to destroy any excess peroxide.
-
Filter the mixture to remove the sodium bicarbonate and the precipitated m-chlorobenzoic acid.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the final sulfone as a crystalline solid.
References
- BenchChem. (2025). Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation.
-
Turner, F. J., et al. (1968). New Synthesis of 1,2,4-Thiadiazoles. The Journal of Organic Chemistry. Available at: [Link]
- Inamuddin, Dr. et al. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Books.
-
Neves, M. G. P. M. S., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. Available at: [Link]
- BenchChem. (2025). Comparative Analysis of Different Synthesis Routes for 1,2,4-Thiadiazoles.
-
ResearchGate. (n.d.). Mechanism of synthesis of thiazoles and 1,2,4-thiadiazole. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of 1,2,4-thiadiazoles. Available at: [Link]
-
Fisher, A. J., et al. (2023). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. National Institutes of Health (PMC). Available at: [Link]
-
ISRES Publishing. (2022). 174 Thiadiazoles and Their Properties. Available at: [Link]
-
Farghaly, A. M., et al. (1991). Synthesis of some thiazole-, 1,3,4-thiadiazole-, and 4H-1,2,4-triazole derivatives of pyrazolo[3,4-b]quinoline. PubMed. Available at: [Link]
- Weinstock, L. M., et al. (1968). Methods of preparing thiadiazoles. Google Patents.
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Application of 3-Bromo-5-chloro-1,2,4-thiadiazole in Synthesis. Available at: [Link]
-
Siddiqui, N., et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health (PMC). Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of 1,3,4-thiadiazoles. Available at: [Link]
-
Li, Y-X., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. MDPI. Available at: [Link]
-
Procter, D. J., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Royal Society of Chemistry Publishing. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2013). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Available at: [Link]
-
Camí, G.E., et al. (2006). Synthesis, growth and characterization of new 1,3,4 -thiadiazole-5-(n-substituted)-sulfonamides cristals. SciELO Argentina. Available at: [Link]
-
Jetir.org. (2018). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Available at: [Link]
-
ResearchGate. (2020). A convenient route for the synthesis of new thiadiazoles. Available at: [Link]
-
Ionescu, S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. National Institutes of Health (PMC). Available at: [Link]
-
Li, Y., et al. (2022). Synthesis and antiproliferative evaluation of novel 1,3,4-thiadiazole-S-alkyl derivatives based on quinazolinone. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (2006). Synthesis, growth and characterization of new 1, 3, 4-thiadiazole-5-(N-substituted)-sulfonamides crystals. Available at: [Link]
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- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
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- 7. isres.org [isres.org]
Technical Support Center: Purification of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Welcome to the technical support center for the purification of 3-bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals who are working with this novel compound. As a Senior Application Scientist, my goal is to provide you with practical, in-depth guidance to overcome the purification challenges you may encounter. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address specific issues in your experimental workflow.
Introduction to Purification Challenges
The purification of 3-bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole presents a unique set of challenges due to the combination of a halogenated heterocyclic ring and a flexible sulfonyl moiety. These structural features influence the molecule's polarity, solubility, and stability, which are critical factors in developing an effective purification strategy. Common issues include the removal of starting materials, separation from structurally similar by-products, and preventing degradation of the target compound.
This guide will provide a logical, step-by-step approach to troubleshooting these purification challenges, grounded in the principles of organic chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities I will encounter during the synthesis of 3-bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole?
A1: The impurities in your crude product will largely depend on the synthetic route employed. However, based on common synthetic strategies for similar compounds, you can anticipate the following impurities:
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Unreacted Starting Materials: This could include the bromo-thiadiazole precursor and the 4-methylbenzylsulfonyl reagent.
-
Over-reacted or Side-Reaction Products: Depending on the reaction conditions, you might see the formation of di-substituted products or isomers.
-
Decomposition Products: Thiadiazole rings can be susceptible to cleavage under harsh reaction or work-up conditions (e.g., strong acid or base, high temperatures).[1]
Q2: What is the best initial approach to purify the crude product?
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your target compound has high solubility at elevated temperatures and low solubility at room temperature or below. A good starting point is to screen a range of solvents with varying polarities.
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Hexane | 0.1 | 69 | Good for precipitating non-polar impurities. |
| Ethyl Acetate | 4.4 | 77 | A good mid-polarity solvent that often works well for a wide range of organic compounds. |
| Dichloromethane | 3.1 | 40 | Can be effective, but its low boiling point may require a co-solvent to achieve a good temperature gradient. |
| Isopropanol | 3.9 | 82 | A protic solvent that can be effective for compounds with hydrogen bond acceptors. |
| Acetonitrile | 5.8 | 82 | A polar aprotic solvent that can be a good choice for moderately polar compounds. |
| Water | 10.2 | 100 | Unlikely to be a good single solvent, but can be used as an anti-solvent with a miscible organic solvent. |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount of your crude product (10-20 mg) into several test tubes.
-
To each test tube, add a different solvent dropwise while heating and agitating until the solid dissolves.
-
Allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvent system yields the highest quantity of crystalline solid.
Q4: I'm struggling to get my compound to crystallize. What should I do?
A4: If your compound is not crystallizing, it could be due to several factors, including the presence of impurities that inhibit crystal formation or the selection of a suboptimal solvent system. Here are some troubleshooting steps:
-
Try a co-solvent system: If a single solvent is not working, try a binary solvent system. Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.
-
Seed the solution: If you have a small amount of pure crystalline material, add a single crystal to the supersaturated solution to induce crystallization.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Slow evaporation: If all else fails, you can try to slowly evaporate the solvent from a dilute solution of your compound. This is a less controlled method but can sometimes yield high-quality crystals.
Troubleshooting Guide for Column Chromatography
Column chromatography is a powerful technique for separating compounds with similar polarities. However, achieving good separation requires careful optimization of the stationary and mobile phases.
Problem 1: My compound is not moving from the origin on the TLC plate.
Cause: The mobile phase is not polar enough to elute your compound from the silica gel.
Solution: Increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Problem 2: All my spots are running at the solvent front on the TLC plate.
Cause: The mobile phase is too polar, and it is not providing any separation.
Solution: Decrease the polarity of your mobile phase. Increase the percentage of the less polar solvent (e.g., hexane).
Problem 3: I'm seeing tailing of my spot on the TLC plate.
Cause: Tailing can be caused by several factors, including overloading the TLC plate, the presence of acidic or basic functional groups in your molecule, or interactions with the silica gel.
Solution:
-
Dilute your sample: Spot a more dilute solution of your compound on the TLC plate.
-
Add a modifier to your mobile phase: If your compound is acidic, adding a small amount of acetic acid (0.1-1%) to your mobile phase can help to reduce tailing. If your compound is basic, adding a small amount of triethylamine (0.1-1%) can have a similar effect.
-
Try a different stationary phase: If tailing persists, you may need to switch to a different stationary phase, such as alumina or a reverse-phase silica gel.
Workflow for Developing a Column Chromatography Method
Caption: A logical workflow for developing a column chromatography purification method.
Advanced Purification Techniques
If you are still facing challenges with recrystallization and standard column chromatography, you may need to consider more advanced purification techniques.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than standard column chromatography and is particularly useful for separating closely related impurities. A variety of stationary phases are available, including reverse-phase (C18), which separates compounds based on hydrophobicity.[2]
-
Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a "green" purification technique that can be very effective for separating chiral compounds and other complex mixtures.
Stability Considerations
It is important to consider the stability of 3-bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole throughout the purification process. The thiadiazole ring may be sensitive to strong acids and bases, and the entire molecule could be susceptible to thermal degradation.[1]
-
Avoid high temperatures: When evaporating solvents, use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40-50°C).
-
Use neutral work-up conditions: If possible, avoid strongly acidic or basic conditions during the work-up of your reaction.
-
Store the purified compound properly: Store your pure compound in a cool, dark, and dry place to prevent degradation over time.
Conclusion
The purification of 3-bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole can be a challenging but rewarding process. By systematically applying the principles of recrystallization and chromatography, and by carefully considering the stability of your compound, you can achieve a high level of purity. This guide provides a starting point for your purification efforts, but remember that every compound is unique, and you may need to adapt these methods to your specific situation.
References
-
Manish, S. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Jetir.Org. Retrieved January 21, 2026, from [Link]
-
Gorelik, S. R., et al. (2021). Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole) and Its Bromo Derivatives. Magnetochemistry, 7(9), 127. [Link]
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MDPI. (2019). 4-Bromobenzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole). Molbank, 2019(3), M1079. [Link]
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Royal Society of Chemistry. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(45), 29509-29522. [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-5-chloro-1,2,4-thiadiazole. PubChem. Retrieved January 21, 2026, from [Link]
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Thieme. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]
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ACS Publications. (2020). Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][3][5][6]thiadiazole Derivatives. Journal of Agricultural and Food Chemistry, 68(19), 5321-5332. [Link]
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MDPI. (2019). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d′]bis([3][4][5]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 24(20), 3746. [Link]
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National Center for Biotechnology Information. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. PubMed, 29(22), 3845-3855. [Link]
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ResearchGate. (2017). Cocrystal formation, crystal structure, solubility and permeability studies for novel 1,2,4-thiadiazole derivative as a potent neuroprotector. ResearchGate. [Link]
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Oriental Journal of Chemistry. (2017). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry, 33(5), 2446-2453. [Link]
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ResearchGate. (2007). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of Analytical Chemistry, 62(10), 964-972. [Link]
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Wiley Online Library. (2011). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Archiv der Pharmazie, 344(1), 43-49. [Link]
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National Center for Biotechnology Information. (2022). Bromo-Heptahelicene-Bis-Thiadiazole: Photophysics, Chiroptics, and Excited-State Dynamics. Chemistry – A European Journal, 28(50), e202201389. [Link]
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International Union of Crystallography. (2022). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(1), 5-11. [Link]
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Technical Support Center: Stability and Degradation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Welcome to the technical support center for "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges and degradation pathways of this molecule. Understanding the intrinsic stability of a compound is a critical step in drug discovery and development, ensuring data integrity and predicting its shelf-life.[1][2]
This document provides a series of frequently asked questions (FAQs) and troubleshooting guides based on the chemical nature of the compound's core functional groups: the 1,2,4-thiadiazole ring, the aryl bromide, and the benzylsulfonyl moiety. Since specific degradation data for this exact molecule is not extensively published, the pathways described are inferred from established chemical principles and data on structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: My compound shows decreasing purity over time in solution. What are the likely degradation pathways?
A1: Based on its structure, "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" is susceptible to three primary degradation pathways: hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: This is a common pathway for molecules with sulfonyl groups and heterocyclic rings.[3] The most probable sites for hydrolysis are the sulfonyl group (C-S bond cleavage) and the thiadiazole ring itself, particularly under acidic or basic conditions.[3][4]
-
Sulfonyl C-S Bond Cleavage: Hydrolysis can cleave the bond between the thiadiazole ring and the sulfur atom, potentially yielding 3-bromo-1,2,4-thiadiazole-5-sulfonic acid and toluene. This is often promoted in acidic environments.[3]
-
Thiadiazole Ring Opening: While 3,5-disubstituted 1,2,4-thiadiazoles are generally stable due to their aromaticity, harsh acidic or basic conditions can lead to ring cleavage.[5][6]
-
-
Oxidative Degradation: The sulfur atom in the sulfonyl group is already in a high oxidation state, but the benzyl group is a potential site for oxidation.
-
Benzylic Oxidation: The methylene bridge (-CH2-) between the phenyl ring and the sulfonyl group can be oxidized to a carbonyl (ketone) or, with further oxidation, could lead to cleavage, forming 4-methylbenzaldehyde and the corresponding sulfonic acid derivative.
-
Methyl Group Oxidation: The methyl group on the toluene ring could be oxidized to a carboxylic acid, forming 4-(benzylsulfonyl)benzoic acid derivatives.
-
-
Photolytic Degradation: The aryl bromide moiety is a known chromophore that can absorb UV light, leading to degradation.
Q2: I'm observing a new, more polar peak in my HPLC analysis after storing my compound in an acetonitrile/water mobile phase. What could it be?
A2: A more polar peak suggests the formation of a more hydrophilic degradation product. The most likely candidate is a product of hydrolysis. Given the typical reversed-phase HPLC conditions, the sulfonic acid derivative formed from the cleavage of the C-S bond between the thiadiazole ring and the sulfur atom (3-bromo-1,2,4-thiadiazole-5-sulfonic acid) would be significantly more polar and thus have a shorter retention time.
Q3: My solid-state sample is changing color after exposure to light. Is this a concern?
A3: Yes, a color change is a strong indicator of degradation, likely photolytic. Aryl halides can undergo photodehalogenation, which may produce colored byproducts.[7] It is crucial to store this compound protected from light. To confirm photolytic degradation, you should perform a confirmatory study as outlined in the ICH Q1B guidelines.[9]
Troubleshooting Guide: Investigating Degradation
If you suspect your compound is degrading, a systematic approach is necessary to identify the cause and the resulting degradants. This is typically achieved through "forced degradation" or "stress testing" studies, as mandated by regulatory bodies like the ICH.[1][9] The goal is to achieve 5-20% degradation to ensure that degradation products are formed at a sufficient level for detection and characterization without completely destroying the sample.[1]
Experimental Workflow for Forced Degradation Studies
This workflow provides a structured approach to identifying the degradation pathways of your compound.
Caption: Hypothesized degradation pathways for the target molecule.
Summary of Expected Degradants
The table below summarizes the potential degradation products and the conditions under which they are most likely to form. This information is crucial for developing a stability-indicating analytical method.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Product(s) | Analytical Observation |
| Acid/Base Hydrolysis | Cleavage of C(ring)-S bond | 3-Bromo-1,2,4-thiadiazole-5-sulfonic acid | Highly polar peak with short retention time in RP-HPLC. |
| Acid/Base Hydrolysis | Thiadiazole ring opening | Various small, polar fragments | Multiple small, early-eluting peaks. |
| Oxidation | Oxidation of benzylic CH₂ | Ketone derivative | Less polar peak; change in UV spectrum. |
| Oxidation | Oxidation of methyl group | Carboxylic acid derivative | More polar peak; potential for pH-dependent retention. |
| Photolysis | Dehalogenation of C-Br bond | Debrominated parent compound | Peak with a similar retention time to the parent, but different mass (-79/81 Da). |
Final Recommendations
-
Storage: Based on potential photolytic and hydrolytic instability, "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" should be stored in a cool, dry place, protected from light. For solutions, use of aprotic solvents and storage at low temperatures (-20°C) is recommended for short-term use.
-
Analytical Method: A gradient reversed-phase HPLC method coupled with mass spectrometry (LC-MS) is essential for separating the parent compound from its potential degradants, which vary widely in polarity.
-
Further Studies: If a specific degradant is observed to form under normal handling or storage conditions, it should be isolated, characterized (e.g., using NMR), and evaluated for its own pharmacological and toxicological properties.
This guide provides a foundational framework for understanding and investigating the stability of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole." A thorough experimental investigation as outlined is the only definitive way to confirm these potential pathways.
References
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Biological activity of oxadiazole and thiadiazole derivatives - PMC. PubMed Central. Available at: [Link]
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Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. PubMed. Available at: [Link]
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Acyloxymethyl as a Drug Protecting Group. Part 7: Tertiary Sulfonamidomethyl Ester Prodrugs of Benzylpenicillin: Chemical Hydrolysis and Anti-Bacterial Activity. PubMed. Available at: [Link]
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Chromatography Forum. Available at: [Link]
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Acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Novel 1,2,4-Thiadiazole Derivatives: Crystal Structure, Conformational Analysis, Hydrogen Bond Networks, Calculations, and Thermodynamic Characteristics of Crystal Lattices. ResearchGate. Available at: [Link]
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Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry. Available at: [Link]
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Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
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Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC. PubMed Central. Available at: [Link]
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The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available at: [Link]
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Titrimetric and Spectrophotometric Determination of Some Thiadiazole Derivatives by Using Amplification Reactions. ResearchGate. Available at: [Link]
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Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. Available at: [Link]
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The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC. NIH. Available at: [Link]
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Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC. NIH. Available at: [Link]
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Photodehalogenation of aryl halides. ResearchGate. Available at: [Link]
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Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. ResearchGate. Available at: [Link]
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Understanding the chemical basis of drug stability and degradation. Pharmaceutical Journal. Available at: [Link]
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Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Publishing. Available at: [Link]
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Photoinduced Reduction and Deuteration of Aryl Halides with NHC-Boranes. ChemRxiv. Available at: [Link]
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Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]
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Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface Water. ACS Omega - ACS Publications. Available at: [Link]
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Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Scielo. Available at: [Link]
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Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]
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A review on thiadiazole-derived compounds: design, synthesis, and antimicrobial potential. Pharmedico Publishers. Available at: [Link]
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Photocatalytic Degradation of Alkyl Halide Molecules Promoted by CsPbBr3 Perovskite Quantum Dots. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
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Chemoselective Electrochemical Cleavage of Sulfonimides as a Direct Way to Sulfonamides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate. Available at: [Link]
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Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study. ResearchGate. Available at: [Link]
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Novel 1,2,4-thiadiazole derivatives: crystal structure, conformational analysis, hydrogen bond networks, calculations, and thermodynamic characteristics of crystal lattices. PubMed. Available at: [Link]
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Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC. PubMed Central. Available at: [Link]
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Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available at: [Link]
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Overcoming solubility issues with "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole"
Technical Support Center: 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide addresses solubility challenges encountered with the novel compound "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole." Given the compound's recent emergence in discovery pipelines, extensive public data on its physicochemical properties is not yet available. Therefore, this guide is built upon established principles of medicinal chemistry and formulation science, using the compound's structure to infer its properties and provide robust troubleshooting strategies.
Structural Analysis and Predicted Properties
A preliminary analysis of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" suggests it is a largely nonpolar molecule. The presence of the 4-methylbenzyl and bromo groups contributes to its lipophilicity. While the sulfonyl and the 1,2,4-thiadiazole moieties add some polarity, the molecule is expected to exhibit poor aqueous solubility.[1] The 1,2,4-thiadiazole ring is generally stable, but substitutions can significantly impact solubility.[1][2] The sulfonyl group, while polar, is part of a larger nonpolar scaffold, which can influence its ability to interact with water.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
Initial Solubility Screening
Question 1: My initial attempts to dissolve the compound in aqueous buffers (e.g., PBS) have failed. What is the recommended starting point for solubilization?
Answer:
Given the predicted low aqueous solubility, starting with organic solvents is recommended. A systematic solvent screening is the most effective initial step.
Recommended Initial Solvent Screen:
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile (ACN) | Often effective for dissolving a wide range of organic molecules. DMSO is a very strong solvent but can be challenging to remove. |
| Alcohols | Ethanol, Methanol, Isopropanol | Can act as co-solvents with water and are less toxic than many other organic solvents.[5][6] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Effective for highly nonpolar compounds, but their use is often limited by toxicity and environmental concerns. |
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate glass vials.
-
Add a measured volume (e.g., 100 µL) of a single solvent to each vial.
-
Vortex vigorously for 1-2 minutes.
-
Visually inspect for undissolved material. If dissolved, add another measured volume of solvent to determine the approximate saturation point.
-
If the compound does not dissolve, gentle heating (e.g., 30-40°C) can be attempted, but be mindful of potential degradation.
This initial screen will help identify a suitable solvent system for creating a stock solution.
Working with Aqueous Solutions: The Co-Solvent Approach
Question 2: My assay requires an aqueous buffer system, but the compound precipitates when I dilute my organic stock solution. How can I prevent this?
Answer:
This is a common issue when diluting a nonpolar compound from an organic stock into an aqueous medium. The key is to use a co-solvent system or other solubilization techniques to maintain the compound's solubility in the final aqueous solution.[5][7]
Troubleshooting Workflow for Aqueous Formulations:
Caption: Decision workflow for troubleshooting aqueous solubility.
Detailed Strategies:
-
Co-solvents: The use of a water-miscible organic solvent, or co-solvent, can increase the solubility of a poorly soluble compound.[5][6][8] The presence of a co-solvent can increase the solubility of hydrophobic chemicals because the mixture is less polar than water alone.[9] Start by preparing your aqueous buffer with a small percentage (e.g., 1-5%) of a co-solvent like DMSO or ethanol.[5] The solubility of a chemical generally increases as the co-solvent fraction increases.[9] It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
-
pH Adjustment: The 1,2,4-thiadiazole ring contains nitrogen atoms that could potentially be protonated at low pH, which might increase aqueous solubility.[10][11] However, the basicity of these nitrogens is generally low in such heterocyclic systems.[11][12] A pH-solubility profile study is recommended.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with a pH range from 2 to 10.
-
Add an excess of the compound to each buffer.
-
Equilibrate the samples for a set period (e.g., 24 hours) with agitation.
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
-
-
Use of Excipients: Pharmaceutical excipients can significantly enhance solubility.[13][14][15][16][17]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[18]
-
Surfactants: Surfactants like Tween® 80 or Polysorbate 80 can form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in an aqueous solution.[18]
-
Long-Term Stability and Storage
Question 3: I have successfully dissolved the compound, but it seems to precipitate out of solution over time. How can I improve the stability of my stock solution?
Answer:
The stability of a stock solution depends on several factors, including the solvent, concentration, temperature, and light exposure.
Recommendations for Stable Stock Solutions:
-
Solvent Choice: For long-term storage, a solvent in which the compound has high solubility is preferred. Anhydrous DMSO is often a good choice for many research compounds.
-
Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) in a suitable organic solvent. Storing at a higher concentration can sometimes improve stability.
-
Storage Conditions:
-
Temperature: Store stock solutions at -20°C or -80°C to minimize solvent evaporation and slow down potential degradation.
-
Light: Protect the solution from light by using amber vials or wrapping vials in aluminum foil, as heterocyclic compounds can sometimes be light-sensitive.
-
Moisture: Use anhydrous solvents and store in tightly sealed containers with desiccant to prevent the introduction of water, which can cause precipitation of hydrophobic compounds.
-
Workflow for Preparing and Storing Stock Solutions:
Caption: Best practices for preparing and storing stock solutions.
Advanced Solubilization Techniques
Question 4: I have tried co-solvents and pH adjustment with limited success. Are there any other methods I can explore?
Answer:
For particularly challenging compounds, more advanced formulation strategies may be necessary. These techniques are often employed in later-stage drug development but can be adapted for research purposes.[18][19]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.[18][19] The carrier can be a polymer like PVP (polyvinylpyrrolidone) or PEG (polyethylene glycol). This method can enhance the dissolution rate and apparent solubility.
-
Nanosuspensions: Particle size reduction can increase the surface area of the compound, leading to a faster dissolution rate.[7][18] Nanosuspensions are colloidal dispersions of the pure compound in a liquid medium, stabilized by surfactants or polymers.
-
Complexation: As mentioned earlier, cyclodextrins are a common type of complexing agent.[18] The formation of an inclusion complex can significantly improve the aqueous solubility of a poorly water-soluble drug.[18]
These advanced methods typically require specialized equipment and expertise but can be highly effective for overcoming severe solubility limitations.
References
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Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. Available at: [Link]
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Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. Available at: [Link]
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Role of Excipients in Drug Formulation. Pharma Focus Europe. Available at: [Link]
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The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. Available at: [Link]
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The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available at: [Link]
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Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. ResearchGate. Available at: [Link]
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Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles. ResearchGate. Available at: [Link]
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Technical Support Center: Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Welcome to the dedicated technical support guide for the synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting protocols. Our aim is to provide not just solutions, but also the underlying scientific principles to empower your research.
Introduction to the Synthesis
The synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most common route involves the reaction of a dihalogenated precursor, 3,5-dibromo-1,2,4-thiadiazole, with a sulfinate salt, such as sodium p-toluenesulfinate. The electron-withdrawing nature of the 1,2,4-thiadiazole ring facilitates the displacement of a bromide ion by the sulfinate nucleophile.[1][2] The regioselectivity of this reaction is a key consideration, with the C5 position of the 1,2,4-thiadiazole ring being the more electrophilic and, therefore, the more reactive site for nucleophilic attack.[3]
This guide will delve into the potential side reactions and impurities that can arise during this synthesis, providing you with the necessary tools to identify, mitigate, and troubleshoot these issues effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during the synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
FAQ 1: My reaction is sluggish or incomplete. What are the possible causes and how can I improve the conversion?
Possible Causes:
-
Insufficient reaction temperature: SNAr reactions on heteroaromatic rings often require elevated temperatures to proceed at a reasonable rate.
-
Poor quality of the sulfinate salt: Sodium p-toluenesulfinate can be hygroscopic and may degrade over time. Old or improperly stored reagent can lead to lower reactivity.
-
Inappropriate solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents like DMF or DMSO are generally preferred as they solvate the cation of the salt, leaving the sulfinate anion more nucleophilic.[4]
-
Presence of water: Water can hydrolyze the starting material and react with the sulfinate, reducing its effectiveness.
Troubleshooting Steps:
-
Optimize Reaction Temperature: Gradually increase the reaction temperature in increments of 10-20 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance between reaction rate and byproduct formation.
-
Use High-Purity Reagents: Ensure your sodium p-toluenesulfinate is dry and of high purity. If in doubt, use a freshly opened bottle or dry the reagent under vacuum before use.
-
Solvent Selection: If using a less polar solvent, consider switching to anhydrous DMF or DMSO. Ensure the solvent is thoroughly dried before use.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.
FAQ 2: I am observing a significant amount of a non-polar byproduct in my crude reaction mixture. What could it be?
This is a common issue and the non-polar byproduct is likely unreacted 3,5-dibromo-1,2,4-thiadiazole .
Confirmation:
-
TLC Analysis: The starting material will have a higher Rf value (less polar) than the desired product in a typical solvent system (e.g., ethyl acetate/hexanes). Co-spotting your crude reaction mixture with the starting material on a TLC plate will confirm its presence.
-
1H NMR Spectroscopy: The 1H NMR of the crude product will show the characteristic signals for the starting material.
Mitigation Strategies:
-
Stoichiometry: Ensure you are using a slight excess of the sodium p-toluenesulfinate (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
-
Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed.
-
Purification: Unreacted starting material can typically be separated from the product by flash column chromatography.
FAQ 3: My mass spectrometry analysis indicates a compound with a molecular weight corresponding to the addition of two sulfonyl groups. How can I prevent this?
The byproduct you are observing is likely 3,5-bis(4-methylbenzylsulfonyl)-1,2,4-thiadiazole . This arises from the nucleophilic substitution of both bromine atoms on the thiadiazole ring.
Causality:
The C3 position of the 1,2,4-thiadiazole ring, while less reactive than the C5 position, can still undergo nucleophilic substitution, especially under forcing conditions or with an excess of the nucleophile.
Prevention and Control:
-
Control Stoichiometry: Use a controlled amount of sodium p-toluenesulfinate (ideally 1.0 to 1.1 equivalents). Adding the sulfinate solution dropwise to the solution of the dibromothiadiazole can also help to maintain a low concentration of the nucleophile and favor monosubstitution.
-
Temperature and Time Management: Avoid excessively high temperatures or prolonged reaction times after the desired monosubstituted product has formed, as this can promote the second substitution. Monitor the reaction closely by TLC.
-
Purification: The disubstituted byproduct is significantly more polar than the desired monosubstituted product and can usually be separated by column chromatography.
FAQ 4: I have polar impurities that are difficult to remove by standard chromatography. What could they be and what purification strategies can I employ?
Highly polar impurities in this reaction are often related to the sulfinate reagent.
Potential Polar Byproducts:
-
Sodium p-toluenesulfonate: This can form from the oxidation of sodium p-toluenesulfinate, especially if the reaction is exposed to air at elevated temperatures.[5]
-
p-Tolyl p-toluenethiosulfonate: Sulfinic acids and their salts can undergo disproportionation to the corresponding sulfonic acid and thiosulfonate.[6][7]
-
3-Hydroxy-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: If there is water present in the reaction, hydrolysis of the C-Br bond can occur, although this is generally a minor side reaction.
Purification and Work-up Protocol:
A well-designed aqueous work-up is essential to remove these polar, water-soluble byproducts before chromatography.
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with water or a saturated aqueous solution of sodium chloride (brine).[8][9] This will remove the majority of the sodium p-toluenesulfonate and other water-soluble salts. Repeat the wash if necessary.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Chromatography: The resulting crude product should be significantly cleaner and more amenable to purification by flash column chromatography.
FAQ 5: I am concerned about the stability of the 1,2,4-thiadiazole ring under my reaction conditions. Could it be decomposing?
The 1,2,4-thiadiazole ring is generally stable due to its aromatic nature.[3] However, it can be susceptible to cleavage under strongly basic conditions.[10]
When to Suspect Ring Cleavage:
-
If you are using a very strong base in your reaction (e.g., sodium hydride, alkoxides) in combination with high temperatures, ring opening could be a possibility.
-
The formation of a complex mixture of unidentifiable, highly polar byproducts might suggest decomposition.
Preventative Measures:
-
Avoid Strong Bases: The reaction between 3,5-dibromo-1,2,4-thiadiazole and sodium p-toluenesulfinate does not typically require an additional base. The sulfinate itself is sufficiently nucleophilic.
-
Moderate Temperatures: Use the lowest temperature at which the reaction proceeds at a reasonable rate.
If you suspect ring cleavage, it is advisable to re-evaluate your reaction conditions and consider milder alternatives.
Summary of Potential Byproducts and Their Characteristics
| Byproduct | Structure | Typical Rf (vs. Product) | Identification | Mitigation/Removal |
| Unreacted Starting Material | 3,5-dibromo-1,2,4-thiadiazole | Higher | TLC, 1H NMR | Drive reaction to completion, Chromatography |
| Disubstituted Product | 3,5-bis(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | Lower | MS, 1H NMR | Control stoichiometry, Chromatography |
| Oxidized Sulfinate | Sodium p-toluenesulfonate | Very Low (baseline) | Aqueous work-up | Aqueous wash |
| Disproportionated Sulfinate | p-Tolyl p-toluenethiosulfonate | Varies | Aqueous work-up, Chromatography | Aqueous wash, Chromatography |
| Hydrolysis Product | 3-Hydroxy-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | Lower | MS | Anhydrous conditions, Chromatography |
Conclusion
The synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a robust reaction, but like any chemical transformation, it is not without its potential challenges. By understanding the underlying reactivity of the 1,2,4-thiadiazole core and the potential side reactions of the sulfinate nucleophile, researchers can effectively troubleshoot and optimize their synthetic protocols. Careful control of stoichiometry, temperature, and reaction time, coupled with a well-designed work-up and purification strategy, are key to obtaining the desired product in high yield and purity.
We hope this guide serves as a valuable resource in your research endeavors. For further inquiries or more specific application support, please do not hesitate to contact our technical support team.
References
- Kurzer, F. (1982). Recent advances in the chemistry of 1,2,4-thiadiazoles. Advances in Heterocyclic Chemistry, 27, 239-325.
- Kingsbury, C. A., & Cram, D. J. (1960). The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. Journal of the American Chemical Society, 82(8), 1810–1814.
- Whitmore, F. C., & Hamilton, F. H. (1922).
- Hu, B., et al. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572-5610.
- Kice, J. L., & Cleveland, J. P. (1968). Studies of the Mechanism of the Disproportionations of Sulfinic Acids and Disulfides. Journal of the American Chemical Society, 90(18), 4904-4910.
- Parker, A. J. (1962). The effects of salvation on the properties of anions in dipolar aprotic solvents. Quarterly Reviews, Chemical Society, 16(2), 163-187.
-
Berry, J. F. (2019, November 1). General Reaction Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. Retrieved from [Link]
-
Purdue University, College of Engineering. (2020). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction. Retrieved from [Link]
-
Wikipedia. (2023, December 2). Nucleophilic aromatic substitution. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Reaction Work-Up I [Video]. YouTube. Retrieved from [Link]
- Thakral, N. K., & Kelly, R. C. (2017). Salt disproportionation: A material science perspective. International journal of pharmaceutics, 520(1-2), 291–306.
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Byju's. Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Baran, P. S. (n.d.). Haloselectivity of Heterocycles. The Baran Laboratory, Scripps Research. Retrieved from [Link]
- Taylor & Francis Online. (2012). Sodium p-Toluenesulfinate in Free Radical Reactions.
-
PubChem. (n.d.). Sodium p-toluenesulfinate. National Center for Biotechnology Information. Retrieved from [Link]
- ACS Publications. (1972). Reactions of p-toluenesulfonyl chloride and p-toluenesulfonyl cyanide with sodium cyanide and with sodium p-toluenesulfinate. The Journal of Organic Chemistry, 37(22), 3547-3551.
-
Chemical Suppliers. (n.d.). 3-Bromo-5-(4-methylphenylsulfonyl)-1,2,4-thiadiazole. Retrieved from [Link]
-
ResearchGate. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one. Retrieved from [Link]
-
PubMed. (2019). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Retrieved from [Link]
-
PubMed Central. (2018). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. Retrieved from [Link]
-
MDPI. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Retrieved from [Link]
-
PubMed Central. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
- RSC Publishing. (1958). 302. Preparation and hydrolysis of some derivatives of 1 : 3 : 4-thiadiazole. Journal of the Chemical Society (Resumed), 1509-1514.
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Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Welcome to the technical support center for the synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this and structurally related compounds. Our aim is to equip you with the knowledge to navigate the potential challenges of this multi-step synthesis, ensuring a successful and efficient outcome.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole?
A1: A reliable synthetic pathway for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole involves a multi-step sequence starting from readily available materials. A logical and commonly employed strategy is outlined below. This route offers flexibility for modification and optimization at each stage.
Proposed Synthetic Workflow
Caption: A proposed, yet potentially flawed, synthetic workflow for discussion.
A More Chemically Sound Proposed Synthetic Route:
A more viable approach involves the initial synthesis of a 5-mercapto-1,2,4-thiadiazole intermediate, followed by functionalization.
Caption: A plausible multi-step synthesis of the target molecule.
Q2: What are the critical parameters for the Sandmeyer reaction in this synthesis?
A2: The Sandmeyer reaction, which converts the amino group to a bromo group, is a crucial step. Key parameters to control are:
-
Temperature: Diazotization should be carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. The subsequent reaction with the copper(I) bromide catalyst may require gentle warming to proceed at a reasonable rate.
-
Purity of Sodium Nitrite: Use a fresh, dry source of sodium nitrite, as it is hygroscopic.
-
Acid Concentration: A sufficient excess of hydrobromic acid is necessary to ensure complete diazotization and to provide the bromide nucleophile.
-
Catalyst: Copper(I) bromide is the catalyst of choice for this transformation.
Q3: What are the common challenges in the oxidation of the thioether to the sulfone?
A3: The oxidation of the thioether to the sulfone is a critical final step that can present some challenges.
-
Over-oxidation: The thiadiazole ring itself contains sulfur and nitrogen atoms that could potentially be oxidized under harsh conditions. Using a stoichiometric amount of a controlled oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) is recommended.
-
Incomplete Reaction: The thioether might be sterically hindered, or the electron-withdrawing nature of the brominated thiadiazole ring could deactivate the sulfur atom towards oxidation. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to ensure complete conversion.
-
Solubility Issues: The starting thioether and the final sulfone product may have significantly different polarities and solubilities, which can affect the reaction kinetics and work-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Issue 1: Low Yield or No Product in the Thiadiazole Ring Formation (Formation of 2-Amino-5-mercapto-1,3,4-thiadiazole)
| Possible Cause | Recommended Solution |
| Incomplete cyclization of thiosemicarbazide. | Ensure the reaction temperature is appropriate for the chosen cyclizing agent (e.g., concentrated sulfuric acid). Monitor the reaction progress by TLC until the starting material is consumed. |
| Side reactions due to impure starting materials. | Use high-purity thiosemicarbazide and carbon disulfide. Purify starting materials if necessary. |
| Decomposition of the product during work-up. | Neutralize the reaction mixture carefully, avoiding excessive heat. The product may be sensitive to strong acids or bases at elevated temperatures. |
Issue 2: Low Yield or Multiple Products in the Sandmeyer Reaction
| Possible Cause | Recommended Solution |
| Decomposition of the diazonium salt. | Maintain a low temperature (0-5 °C) throughout the diazotization process. Add the sodium nitrite solution slowly to control the exotherm. |
| Formation of phenolic byproducts. | Ensure an excess of hydrobromic acid is present to suppress the reaction of the diazonium salt with water. |
| Incomplete reaction. | Allow for sufficient reaction time after the addition of the copper(I) bromide catalyst. Gentle warming may be necessary to drive the reaction to completion. |
| Difficulty in separating the product from copper salts. | After the reaction, a thorough work-up involving washing with aqueous ammonia or ammonium chloride can help to remove copper salts. |
Troubleshooting Decision Tree for Sandmeyer Reaction
Caption: A decision tree for troubleshooting the Sandmeyer reaction.
Issue 3: Challenges in the Oxidation of the Thioether
| Possible Cause | Recommended Solution |
| Incomplete oxidation to the sulfone. | Increase the equivalents of the oxidizing agent (e.g., m-CPBA) incrementally, while monitoring the reaction by TLC to avoid over-oxidation. A longer reaction time or a slight increase in temperature may also be beneficial. |
| Formation of sulfoxide intermediate. | If the sulfoxide is the major product, a stronger oxidizing agent or more forcing conditions may be required. However, proceed with caution to avoid degradation of the thiadiazole ring. |
| Degradation of the thiadiazole ring. | The 1,2,4-thiadiazole ring is generally stable, but highly aggressive oxidizing conditions should be avoided. Consider milder oxidizing systems if degradation is observed. |
Experimental Protocols
The following are generalized, step-by-step methodologies for the key transformations in the proposed synthesis. These should be adapted and optimized based on laboratory-specific conditions and analytical monitoring.
Protocol 1: Synthesis of 3-Bromo-5-mercapto-1,2,4-thiadiazole (Intermediate)
-
Diazotization: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole in an excess of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Add the cold diazonium salt solution to the copper(I) bromide solution portion-wise, controlling any effervescence.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture and pour it into ice water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Oxidation of Thioether to Sulfone
-
Reaction Setup: Dissolve the 3-Bromo-5-(4-methylbenzylthio)-1,2,4-thiadiazole in a suitable solvent such as dichloromethane or chloroform. Cool the solution in an ice bath.
-
Addition of Oxidant: Add a solution of m-CPBA (2.2-2.5 equivalents) in the same solvent dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The sulfone product will be significantly more polar than the starting thioether.
-
Work-up: Once the reaction is complete, quench any excess peroxide with a solution of sodium thiosulfite. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: The crude sulfone can be purified by column chromatography or recrystallization to yield the final product.
Safety Information
-
Bromine and Hydrobromic Acid: These are highly corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves, safety goggles, and a lab coat.
-
Sodium Nitrite: This is an oxidizing agent and is toxic. Avoid contact with skin and eyes.
-
Sulfonyl Chlorides and Oxidizing Agents: These can be reactive and should be handled with care. Avoid contact with moisture and incompatible materials.
-
Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
References
-
Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Bromine. [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. [Link]
-
Centers for Disease Control and Prevention. (2024, September 6). Bromine. [Link]
-
Shaheen, E., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 10(52), 31237-31253. [Link]
-
Wikipedia. (2023, December 29). Sandmeyer reaction. [Link]
-
Reisman, S. E. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]
- A Review on Synthetic Procedures of 1,3,4-Thiadiazole-2-Thiones. (n.d.). International Journal of Pharmaceutical Sciences and Research.
-
Safety Data Sheet: 2-Bromobenzene sulfonyl chloride. (2025, September 12). [Link]
-
Wang, Y., et al. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Journal of Separation Science, 33(19), 3029-3035. [Link]
- Butler, R. N., et al. (1993). Oxidation of 3-acetyl-5-methylthio-2-phenyl-2,3-dihydro-1,3,4-thiadiazole with m-chloroperbenzoic acid and nucleophilic substitution of the oxidation product, 3-acetyl-5-methylsulphinyl-2-phenyl-2
Technical Support Center: Stability of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in Different Solvents
Disclaimer: To date, there is no specific published stability data for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. The following guide is curated by our Senior Application Scientists based on established principles of organic chemistry and extensive experience with related heterocyclic and sulfonamide compounds. This guide is intended to empower researchers to make informed decisions and effectively troubleshoot stability-related issues.
Introduction
Researchers working with novel compounds like 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole often encounter challenges related to compound stability and solubility, which can significantly impact experimental outcomes. Unexpected degradation can lead to loss of biological activity, inconsistent results, and misinterpretation of structure-activity relationships (SAR). This technical support center provides a comprehensive guide to understanding, predicting, and testing the stability of this compound in various solvent systems.
The structure of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole presents several key features that influence its stability:
-
1,2,4-Thiadiazole Ring: This aromatic heterocyclic core is generally stable but can be susceptible to nucleophilic attack, particularly under basic conditions.[1][2]
-
Sulfonyl Group at C5: The 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution.[1] The 4-methylbenzylsulfonyl group is a potential leaving group, making this position susceptible to attack by nucleophilic solvents or reagents.
-
Bromo Group at C3: While aromatic bromides can undergo nucleophilic substitution, this typically requires more forcing conditions than substitution at the activated C5 position.[3][4][5]
Troubleshooting Guide
This section addresses common issues encountered during experiments that may be related to compound instability.
Issue 1: I'm observing a progressive loss of my compound's activity in a cell-based assay over 24-48 hours.
-
Potential Cause: This is a classic indicator of compound degradation in the aqueous, near-neutral pH environment of cell culture media. The 1,2,4-thiadiazole ring may be undergoing slow hydrolytic degradation, or the sulfonyl group could be displaced by nucleophiles present in the media (e.g., water, components of fetal bovine serum).
-
Recommended Solution:
-
Confirm Instability: Perform a stability study of the compound in the cell culture medium without cells. Use HPLC or LC-MS to quantify the parent compound at several time points (e.g., 0, 2, 8, 24, 48 hours).
-
Mitigation Strategy: If degradation is confirmed, consider preparing fresh stock solutions and adding the compound to the assay at the last possible moment. If the assay requires long incubation times, there is no simple workaround, but being aware of the degradation rate is crucial for interpreting the results.
-
Issue 2: My NMR spectrum is clean upon dissolving the compound, but after 24 hours in DMSO-d6, new, small peaks have appeared.
-
Potential Cause: While DMSO is generally considered an inert solvent for storage, it can contain residual water. Over time, this water can cause slow hydrolysis. Additionally, some highly reactive compounds can react with DMSO itself, although this is less likely for this structure under normal conditions.
-
Recommended Solution:
-
Use Anhydrous Solvents: For long-term storage in solution, use high-purity, anhydrous DMSO.
-
Store Dry: The most reliable method for long-term storage is as a dry, solid powder at the recommended temperature (see FAQ section), protected from light and moisture. Prepare solutions fresh for each experiment.
-
Issue 3: I am getting inconsistent results in my biochemical assay. My stock solution is a week old.
-
Potential Cause: The solvent used for your stock solution (e.g., methanol, ethanol) may be acting as a nucleophile, slowly displacing the 4-methylbenzylsulfonyl group. This would lead to a decrease in the concentration of the active parent compound over time.
-
Recommended Solution:
-
Solvent Selection: Switch to a less nucleophilic, aprotic solvent for stock solutions if possible (e.g., acetonitrile, acetone). Always use anhydrous grade solvents.
-
Fresh is Best: It is a fundamental principle of good laboratory practice to prepare fresh solutions of your test compounds for each experiment to ensure consistency and accuracy.
-
Frequently Asked Questions (FAQs)
Q1: What is the predicted stability of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in common laboratory solvents?
A1: Based on its structure, the compound is expected to be most stable in aprotic, non-nucleophilic solvents and least stable in protic, nucleophilic, or basic solvents. The primary anticipated degradation pathway is nucleophilic substitution at the C5 position of the thiadiazole ring.
Summary of Predicted Solvent Stability:
| Solvent Class | Examples | Predicted Stability | Rationale |
| Aprotic, Non-Polar | Hexanes, Toluene, Dichloromethane | High | Low reactivity and low potential for solvating charged intermediates. |
| Aprotic, Polar | Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) | Good to Moderate | Generally stable, but residual water in polar solvents can promote hydrolysis. DMF can be slightly basic. |
| Protic, Polar | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to Low | These solvents are nucleophilic and can participate in solvolysis, displacing the sulfonyl group. |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS), Tris | pH-Dependent | Stability is expected to decrease as pH increases. Thiadiazole rings can be susceptible to cleavage under basic conditions (pH > 8).[2] Water can act as a nucleophile, causing hydrolysis. |
| Acids (Dilute) | 0.1 M HCl | Likely Stable | The 1,3,4-thiadiazole isomer is known to be stable in acid, and this is likely true for the 1,2,4-isomer as well.[2] However, prolonged exposure at high temperatures should be avoided. |
| Bases (Dilute) | 0.1 M NaOH | Low | Expected to be unstable due to nucleophilic attack by hydroxide and potential for ring cleavage. |
Q2: What are the ideal storage conditions for this compound?
A2: For long-term storage, the compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term storage in solution, use an anhydrous aprotic solvent (e.g., acetonitrile or DMSO) and store at -20°C. Avoid repeated freeze-thaw cycles.
Q3: How can I quickly test the stability of my compound in a new solvent system?
A3: You can perform a simple time-course stability study. Prepare a solution of your compound in the test solvent at a known concentration (e.g., 10 µM). Analyze the concentration of the parent compound by HPLC or LC-MS immediately after preparation (T=0) and then at several subsequent time points (e.g., 1, 4, 8, 24 hours) while incubating at the experimental temperature. A decrease in the peak area of the parent compound over time indicates instability.
Q4: What potential degradation products should I look for?
A4: The most likely degradation product would result from the displacement of the 4-methylbenzylsulfonyl group. For example, in methanol, you might expect to see 3-Bromo-5-methoxy-1,2,4-thiadiazole. In aqueous solutions, the product would be 3-Bromo-1,2,4-thiadiazol-5-one. LC-MS is the ideal technique to identify these potential degradants by their mass-to-charge ratio.
Experimental Protocols & Visualizations
Protocol: Solvent Stability Screening by HPLC
This protocol provides a standardized method to assess the stability of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in a chosen solvent.
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the test compound in 100% anhydrous acetonitrile.
-
Preparation of Test Solutions: In separate HPLC vials, dilute the stock solution to a final concentration of 50 µM in each of the solvents to be tested (e.g., PBS pH 7.4, Methanol, Acetonitrile). Prepare in triplicate for each condition.
-
Time Point Zero (T=0) Analysis: Immediately after preparation, inject one set of vials into the HPLC system to determine the initial peak area of the parent compound.
-
Incubation: Incubate the remaining vials under the desired experimental conditions (e.g., room temperature, 37°C).
-
Subsequent Time-Point Sampling: At specified time points (e.g., 2, 6, 12, 24 hours), remove a set of vials from incubation and inject them into the HPLC.
-
Data Analysis: For each solvent, calculate the percentage of the compound remaining at each time point relative to the T=0 peak area. Plot the percent remaining versus time to visualize the degradation kinetics. A loss of >10% of the parent compound over the experimental timeframe is typically considered significant.[6][7]
Workflow for Stability Assessment
Caption: Experimental workflow for assessing compound stability in various solvents.
Potential Degradation Pathway
Caption: Primary hypothesized degradation pathway via nucleophilic attack at C5.
References
- ISRES. (n.d.). 174 Thiadiazoles and Their Properties.
- Remko, M., & Broer, R. (2009). Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. Journal of Molecular Structure: THEOCHEM.
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Shutalev, A. D., et al. (2021). Benzo[1,2-d:4,5-d′]bis([1][3][8]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules.
-
MDPI. (n.d.). The nucleophilic substitution of 4-bromobenzo[1,2-d:4,5-d′]bis([1][3][8]thiadiazole) 2 with aromatic and aliphatic amines. Retrieved from mdpi.com.
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ResearchGate. (n.d.). Nucleophilic substitution of 4,8-dibromobenzo[1,2-d:4,5-d']bis([1][3][8]thiadiazole) 1 with morpholine. Retrieved from ResearchGate.
- BenchChem. (2025). Application Notes and Protocols for Compound Stability Testing.
- MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules.
- BenchChem. (n.d.). Comparative Reactivity Analysis of 3-Bromo-5-(bromomethyl)-1,2,4-oxadiazole and Other Electrophiles in Nucleophilic Substitution.
- Shevchuk, O. I., et al. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epilptic Drugs and Beyond.
- Tomaselli, G. A., et al. (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides.
- Nocentini, A., & Supuran, C. T. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules.
- Tighadouini, S., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics.
- Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
- ResearchGate. (n.d.). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections.
- Knochel, P., et al. (2015).
- Pharmaceutical Technology. (2016). Forced Degradation Studies for Biopharmaceuticals.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- Wang, Y., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Environmental Science and Pollution Research.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- ResearchGate. (2021). Preparations, Reactions and Biological Activities of 1,3,4-Thiadiazole Derivatives: Reviewing Study.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- Perlovich, G. L., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Journal of Pharmaceutical and Biomedical Analysis.
- Song, B., et al. (2010). Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules.
- Geronikaki, A., et al. (2010). Sulfonamide-1,2,4-thiadiazole derivatives as antifungal and antibacterial agents: synthesis, biological evaluation, lipophilicity, and conformational studies. Chemical & Pharmaceutical Bulletin.
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Technical Support Center: Troubleshooting Bioassays for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Welcome to the technical support center for researchers working with 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. This guide is designed to provide expert advice and practical solutions to common challenges encountered during the bioassay development and execution process. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, ensuring the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when working with a novel thiadiazole derivative like 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole?
A1: When working with novel small molecules, especially heterocyclic compounds like thiadiazole derivatives, several key challenges should be on your radar. These include ensuring compound solubility in aqueous assay buffers, assessing its stability under experimental conditions, and mitigating non-specific interactions that can lead to false-positive or false-negative results.[1][2] Thiadiazoles, while a versatile scaffold in drug discovery, can sometimes exhibit poor aqueous solubility, which can significantly impact the accuracy of your bioassay results.[2] It is also crucial to consider the potential for the sulfonyl group to participate in off-target interactions.
Q2: How should I prepare my stock solution of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole to ensure stability and minimize precipitation?
A2: Proper preparation and storage of your stock solution are critical for reproducible results. For most initial studies, high-quality, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your assay, keeping the final concentration typically below 0.5% to avoid solvent-induced artifacts.[3] Studies have shown that while many compounds are stable in DMSO, the presence of water can accelerate degradation.[4][5][6][7] It is best practice to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and potentially degrade the compound.[8] Always allow the stock solution to equilibrate to room temperature before use to prevent precipitation.[9][10]
Q3: My compound shows activity in a primary screen, but I'm concerned about non-specific binding. How can I identify and mitigate this?
A3: Non-specific binding is a common source of artifacts in high-throughput screening (HTS).[11][12] It can arise from various factors, including compound aggregation at high concentrations or promiscuous interactions with proteins. To address this, consider incorporating several control experiments. One effective strategy is to include a counter-screen with a structurally related but inactive compound, if available. Additionally, performing your assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically at 0.01-0.1%), can help disrupt non-specific hydrophobic interactions.[13] It is also advisable to confirm your findings using an orthogonal assay that employs a different detection technology.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at specific problems you may encounter during your bioassays with 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, along with step-by-step guidance to resolve them.
Issue 1: Poor Reproducibility or High Variability in Assay Results
High variability between replicate wells or experiments can obscure real biological effects. The root cause often lies in subtle inconsistencies in experimental execution.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inconsistent Pipetting | - Use calibrated pipettes and proper pipetting techniques. - When dispensing, touch the pipette tip to the side of the well. - Prepare a master mix of reagents to be added to all wells.[10] | Ensures that each well receives the same volume of reagents, minimizing well-to-well differences in concentration. |
| Compound Precipitation | - Visually inspect plates for precipitates after compound addition. - Reduce the final compound concentration. - Increase the final DMSO concentration slightly (while staying within acceptable limits for your assay). | Thiadiazole derivatives can have limited aqueous solubility.[1][2] Precipitation will lead to an inaccurate effective concentration of the compound. |
| Edge Effects | - Avoid using the outer wells of the microplate, or fill them with buffer/media to maintain a humidified environment. | The outer wells of a microplate are more susceptible to evaporation, which can concentrate reagents and alter assay conditions. |
| Incomplete Reagent Mixing | - Gently tap or briefly vortex the plate after adding all reagents.[9] | Ensures a homogenous reaction mixture in each well, leading to more consistent results. |
Issue 2: No Observable Effect or Weaker Than Expected Activity
Observing no activity can be as perplexing as seeing a strong, unexpected effect. This often points to issues with the compound itself or the assay conditions.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Compound Degradation | - Prepare a fresh stock solution from powder. - Verify the integrity of the compound using analytical methods like LC-MS if possible. | The stability of compounds in DMSO can vary.[4][8] Degradation will lead to a lower effective concentration of the active compound. |
| Incorrect Assay Conditions | - Double-check the buffer pH, temperature, and incubation times.[10] - Ensure all reagents have been equilibrated to the correct temperature before use.[9] | Enzymatic and cellular processes are highly sensitive to their environment. Suboptimal conditions can mask the true effect of your compound. |
| Low Compound Potency | - Test a wider range of concentrations, extending to higher concentrations if solubility permits. | The compound may have a lower potency than initially anticipated, requiring higher concentrations to elicit a response. |
| Cell Permeability Issues (for cell-based assays) | - If the target is intracellular, consider using a cell line with higher permeability or a different assay format (e.g., a cell lysate-based assay). | The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[14] |
Issue 3: Unexpected or Off-Target Effects in Cell-Based Assays
Cell-based assays provide a more physiologically relevant context, but also introduce more complexity and potential for off-target effects.[15][16]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Cytotoxicity | - Run a parallel cytotoxicity assay (e.g., MTT, LDH release) at the same compound concentrations.[17] | The observed effect may be a secondary consequence of cell death rather than a specific modulation of the intended target. |
| Assay Technology Interference | - Run the assay in a cell-free format to see if the compound interferes with the detection method (e.g., fluorescence quenching, luciferase inhibition).[13] | Some compounds can directly interact with assay reagents or detection systems, leading to false signals. |
| Activation of Stress Response Pathways | - Use molecular probes or reporter assays to monitor for common stress responses (e.g., oxidative stress, unfolded protein response). | The compound may be inducing a general cellular stress response that indirectly affects your readout. |
| Non-specific Reactivity | - The sulfonyl group can be reactive. Consider pre-incubating the compound with a thiol-containing molecule like glutathione to see if the activity is attenuated. | This can help determine if the compound is acting as a non-specific electrophile. |
Experimental Protocols and Workflows
To aid in your troubleshooting efforts, here are some standard experimental workflows.
Protocol 1: Assessing Compound Solubility in Assay Buffer
A simple protocol to visually assess the solubility of your compound at the desired final concentration.
Materials:
-
3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole stock solution (e.g., 10 mM in DMSO)
-
Assay buffer
-
Clear microplate or microcentrifuge tubes
Procedure:
-
Prepare serial dilutions of your compound in the assay buffer to cover the intended concentration range. Ensure the final DMSO concentration is consistent across all dilutions and matches your planned assay conditions.
-
Include a buffer-only control and a buffer with the equivalent final DMSO concentration as a negative control.
-
Incubate the dilutions at the same temperature and for the same duration as your planned assay.
-
Visually inspect each dilution against a dark background for any signs of precipitation or turbidity.
-
For a more quantitative assessment, you can measure the light scattering at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader. An increase in absorbance compared to the DMSO control indicates precipitation.
Workflow for Investigating Non-Specific Inhibition
This workflow provides a systematic approach to rule out common causes of non-specific inhibition.
Caption: Workflow for triaging potential non-specific inhibitors.
Visualizing Potential Mechanisms of Action
While the exact mechanism of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is likely under investigation, many thiadiazole derivatives are known to target enzymes such as kinases or proteases.[18][19][20] The following diagram illustrates a hypothetical inhibitory mechanism.
Caption: Hypothetical competitive inhibition of a target enzyme.
By systematically addressing these common issues and employing the provided protocols and workflows, researchers can navigate the challenges of working with novel compounds like 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, leading to more robust and reliable scientific discoveries.
References
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Troubleshooting | BioAssay Systems. (n.d.). Retrieved January 21, 2026, from [Link]
- Ainscow, E. K. (2001). Detection of Errors of Interpretation in Experiments in Enzyme Kinetics. Analytical Biochemistry, 298(2), 239–249.
- Ceriotti, G. C. (1976). A new look at the measurement and interpretation of enzyme assays. Annals of Clinical Biochemistry, 13(2), 345–353.
- Surov, A. O., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2019). Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives. RSC Advances, 9(32), 18365–18376.
- Park, Y. W., et al. (2003). A high-throughput, nonisotopic, competitive binding assay for kinases using nonselective inhibitor probes (ED-NSIP). Analytical Biochemistry, 322(1), 34-41.
- Vashist, S. K., & Luong, J. H. T. (2021). Nonspecific Binding—Fundamental Concepts and Consequences for Biosensing Applications. Chemical Reviews, 121(11), 6379–6441.
- Brigden, M. L., & Heathcote, J. C. (1997). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?
- Kozik, V., et al. (2018). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 23(3), 291-297.
- Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896.
- Brigden, M. L., & Heathcote, J. C. (1997). Problems in Interpreting Laboratory Tests: What do Unexpected Results Mean?
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A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved January 21, 2026, from [Link]
- Stebbins, J. L., et al. (2010). Synthesis and optimization of thiadiazole derivatives as a novel class of substrate competitive c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(21), 6333-6337.
- Coan, K. E., Ottl, J., & Klumpp, M. (2011). Non-stoichiometric inhibition in biochemical high-throughput screening. Expert Opinion on Drug Discovery, 6(4), 405–417.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
- Dahlin, J. L., et al. (2021). Nuisance compounds in cellular assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 548-569.
- A practical guide to nano-LC troubleshooting. (2020).
- El-Sayed, N. N. E., et al. (2020). Toward Rational Design of Novel Anti-Cancer Drugs Based on Targeting, Solubility, and Bioavailability Exemplified by 1,3,4-Thiadiazole Derivatives Synthesized Under Solvent-Free Conditions. Frontiers in Chemistry, 8, 589.
- Laechelt, S., et al. (2014). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening, 19(5), 712-722.
- Isenegger, P. G., et al. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. RSC Medicinal Chemistry, 10(9), 1546–1552.
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Agilent 2100 Bioanalyzer System Maintenance and Troubleshooting Guide. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]
- Laechelt, S., et al. (2014). Stability of Screening Compounds in Wet DMSO. Journal of Biomolecular Screening, 19(5), 712–722.
- Masi, M., et al. (2011). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry, 9, 792271.
- The Problems with the Cells Based Assays. (2012). Cell Biology: Research & Therapy, 1(1), 1-2.
- A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Bulletin of Environment, Pharmacology and Life Sciences, 12(10), 1-7.
- Stebbins, J. L., et al. (2010). Synthesis and Optimization of Thiadiazole Derivatives as a Novel Class of Substrate Competitive c-Jun N-terminal Kinase Inhibitors. Bioorganic & Medicinal Chemistry, 18(2), 590–596.
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The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net. Retrieved from [Link]
- SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. (2019). JETIR, 6(6), 724-731.
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How long can a compound be stable in DMSO for? (2014, November 26). ResearchGate. Retrieved from [Link]
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- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2021). Molecules, 26(23), 7289.
- New 1,3,4-Thiadiazole Derivatives with Anticancer Activity. (2022). Pharmaceuticals, 15(3), 346.
- A Review On 1, 3, 4-Thiadiazole & It's Pharmacological Activities. (2024). Nanotechnology Perceptions, 20(S12), 929-937.
- Novel asymmetrical azines appending 1,3,4-thiadiazole sulfonamide: synthesis, molecular structure analyses, in silico ADME, and. (2023). RSC Advances, 13(14), 9345-9362.
- New heterocyclic compounds from 1,2,4-triazole and 1,3,4-thiadiazole class bearing diphenylsulfone moieties. Synthesis, characterization and antimicrobial activity evaluation. (2012). European Journal of Medicinal Chemistry, 58, 216–224.
- Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial Pathogens. (2020). Molecules, 25(21), 5038.
- Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29285–29298.
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Discovery, synthesis and mechanism study of 2,3,5-substituted[9][10][21]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2. (2023). European Journal of Medicinal Chemistry, 250, 115129.
- Biological and pharmacological activities of 1,3,4-thiadiazole based compounds. (2012). Current Medicinal Chemistry, 19(18), 2984–3010.
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Technical Support Center: Scale-Up Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Welcome to the technical support center for the scale-up synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the multi-step synthesis of this complex heterocyclic compound. Drawing upon established chemical principles and field-proven insights, this document provides troubleshooting guides and frequently asked questions to ensure a robust, safe, and scalable synthetic process.
Proposed Synthetic Pathway
The synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is a multi-step process. A logical and convergent synthetic route is outlined below. This pathway is designed to mitigate potential cross-reactivity and facilitate purification at each stage.
Caption: Proposed synthetic pathway for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Troubleshooting Guide and FAQs
This section is organized by the key stages of the synthesis. Each question addresses a specific potential issue with detailed explanations and recommended solutions.
Step 1 & 2: Synthesis of 3-Amino-5-(4-methylbenzylthio)-1,2,4-thiadiazole
Question: During the S-alkylation of 3-amino-5-mercapto-1,2,4-thiadiazole with 4-methylbenzyl chloride, I am observing low yields and the formation of multiple byproducts. What are the likely causes and how can I optimize this step for scale-up?
Answer:
Low yields and byproduct formation in this S-alkylation step are common issues during scale-up. The primary causes are often related to the reactivity of the starting material and the reaction conditions.
-
Causality: The 3-amino-5-mercapto-1,2,4-thiadiazole intermediate possesses two nucleophilic sites: the thiol sulfur and the amino nitrogen. While the thiol is generally a softer and more reactive nucleophile towards an alkyl halide, competitive N-alkylation can occur, especially under harsh conditions. Furthermore, the thiol exists in equilibrium with its thione tautomer, which can affect its reactivity. On a larger scale, poor temperature control can exacerbate these side reactions. Over-alkylation to form a quaternary ammonium salt is also a possibility, though less common.
-
Troubleshooting and Optimization:
-
Base Selection: The choice of base is critical. A mild, non-nucleophilic base is preferred to deprotonate the thiol selectively without promoting side reactions.
-
Recommendation: Use potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). These are cost-effective and generally provide good selectivity for S-alkylation. Stronger bases like sodium hydroxide (NaOH) or alkoxides should be used with caution as they can increase the rate of N-alkylation and potentially lead to hydrolysis of the thiadiazole ring at elevated temperatures.
-
-
Solvent System: The solvent should be chosen to ensure adequate solubility of the starting materials and to be compatible with the reaction conditions.
-
Recommendation: Polar aprotic solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are suitable. For scale-up, acetone is often a good choice due to its lower boiling point and ease of removal.
-
-
Temperature Control: This is a crucial parameter for large-scale reactions. The reaction is typically exothermic.
-
Protocol: Maintain the reaction temperature between room temperature and 40°C. On a larger scale, this may require a reactor with efficient cooling. Add the 4-methylbenzyl chloride solution dropwise to control the initial exotherm.
-
-
Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent the formation of degradation products.
-
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ or NaHCO₃ | Mild, selective for S-deprotonation, minimizes side reactions. |
| Solvent | Acetone or Acetonitrile | Good solubility, ease of removal on a large scale. |
| Temperature | 25-40°C | Controls exothermicity and minimizes N-alkylation. |
| Monitoring | TLC/HPLC | Ensures reaction completion and minimizes byproduct formation. |
Step 3: Oxidation of the Thioether to the Sulfone
Question: I am struggling with the selective oxidation of the thioether to the sulfone. I am either getting incomplete conversion, resulting in a mixture of sulfoxide and sulfone, or observing over-oxidation and degradation of the thiadiazole ring. How can I achieve a clean and complete oxidation on a larger scale?
Answer:
The oxidation of a thioether to a sulfone is a two-step process that proceeds through a sulfoxide intermediate. Achieving high selectivity for the sulfone without side reactions is a common challenge in process chemistry.
-
Causality: The oxidation of the thioether to the sulfoxide is generally faster than the subsequent oxidation of the sulfoxide to the sulfone. This can lead to the accumulation of the sulfoxide intermediate if the reaction is not driven to completion. The choice of oxidant and reaction conditions is critical to avoid over-oxidation, which can lead to cleavage of the C-S bond or degradation of the electron-rich thiadiazole ring. On a large scale, heat management is paramount as these oxidations are highly exothermic.
-
Troubleshooting and Optimization:
-
Choice of Oxidant: Several oxidants can be used, each with its own advantages and disadvantages for scale-up.
-
Hydrogen Peroxide (H₂O₂): This is a green and cost-effective oxidant.[1] The reaction is often catalyzed by a metal salt (e.g., sodium tungstate) or performed in an acidic medium like acetic acid.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective oxidant, but it is more expensive and can pose safety hazards on a large scale due to its potential for detonation.
-
Oxone® (Potassium Peroxymonosulfate): A stable, solid oxidant that is relatively safe to handle. It is often used in a biphasic system or in polar solvents like methanol or acetonitrile.
-
-
Stoichiometry and Addition Rate:
-
Protocol: Use at least two equivalents of the oxidant to ensure complete conversion to the sulfone. For large-scale reactions, the oxidant should be added portion-wise or as a solution over a controlled period to manage the exotherm.
-
-
Temperature Control:
-
Recommendation: Maintain a low reaction temperature, typically between 0°C and 10°C, during the addition of the oxidant. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure full conversion.
-
-
Work-up Procedure:
-
Protocol: After the reaction is complete, the excess oxidant must be quenched. For hydrogen peroxide, a solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) can be used. The product can then be isolated by filtration if it precipitates, or by extraction.
-
-
Caption: Troubleshooting workflow for the oxidation step.
Step 4: Bromination of the Thiadiazole Ring
Question: I am planning to perform the bromination of 3-amino-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole using a Sandmeyer reaction. What are the critical parameters and potential scale-up issues for this transformation?
Answer:
The Sandmeyer reaction is a powerful method for introducing a bromine atom onto a heterocyclic ring by diazotization of an amino group followed by decomposition of the diazonium salt in the presence of a copper(I) salt.[2] However, this reaction presents several challenges on a larger scale, primarily related to the instability of the diazonium intermediate and the potential for side reactions.
-
Causality: Aryl diazonium salts are often unstable and can decompose explosively, especially in the solid state. The reaction is also prone to the formation of byproducts through competing reactions, such as hydro-dediazoniation (replacement of the diazonium group with hydrogen) or the formation of azo compounds. The strongly electron-withdrawing sulfonyl group can influence the stability and reactivity of the diazonium salt.
-
Troubleshooting and Optimization for Scale-Up:
-
Diazotization Conditions:
-
Protocol: The diazotization is typically carried out at low temperatures (0-5°C) in a strong acidic medium (e.g., HBr). Sodium nitrite (NaNO₂) is added slowly as a solution to control the exotherm and the release of nitrous gases. It is crucial to maintain a slight excess of nitrous acid to ensure complete diazotization, which can be monitored using starch-iodide paper.
-
-
Decomposition of the Diazonium Salt:
-
Catalyst: Copper(I) bromide (CuBr) is the classic catalyst for the Sandmeyer bromination. The quality and activity of the CuBr can significantly impact the yield.
-
Temperature Control: The decomposition of the diazonium salt is often exothermic and can lead to a rapid evolution of nitrogen gas. The diazonium salt solution should be added slowly to the heated CuBr solution (typically 60-80°C) to ensure a controlled reaction rate. Vigorous stirring is essential to manage gas evolution and ensure efficient heat transfer.
-
-
Safety Considerations:
-
Never isolate the diazonium salt. It should be generated and used in situ.
-
Ensure adequate ventilation to handle the evolution of nitrogen and potentially toxic nitrogen oxides.
-
Perform a safety assessment, including Differential Scanning Calorimetry (DSC), to understand the thermal hazards of the reaction mixture.
-
-
Alternative Reagents: For some substrates, using tert-butyl nitrite and CuBr₂ in an organic solvent like acetonitrile can be a milder alternative to aqueous diazotization.[2]
-
| Parameter | Recommended Condition | Rationale & Safety Note |
| Diazotization Temp. | 0-5°C | Stabilizes the diazonium salt intermediate. Critical for safety. |
| Reagents | NaNO₂, HBr, CuBr | Standard Sandmeyer conditions. Ensure high-quality CuBr. |
| Addition Rate | Slow, controlled addition | Manages exotherm and gas evolution. |
| Monitoring | Starch-iodide paper | Confirms complete diazotization. |
| Decomposition Temp. | 60-80°C | Promotes controlled decomposition of the diazonium salt. |
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up the synthesis of this molecule?
A1: The primary safety concerns are:
-
Exothermic Reactions: The oxidation and Sandmeyer reactions are highly exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.
-
Unstable Intermediates: The diazonium salt in the Sandmeyer reaction is potentially explosive and should never be isolated.
-
Hazardous Reagents: Bromine and strong acids/oxidants are corrosive and toxic. Handle them with appropriate personal protective equipment (PPE) and in a well-ventilated area.
-
Gas Evolution: The Sandmeyer reaction releases a large volume of nitrogen gas. The reactor must be properly vented.
Q2: How can I purify the final product, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, on a large scale?
A2: The final product is a high molecular weight, likely crystalline solid.
-
Recrystallization: This is the most common and effective method for purifying solid compounds on a large scale. A suitable solvent system needs to be identified through screening. A good starting point would be a mixture of a polar solvent (like ethanol, isopropanol, or ethyl acetate) and a non-polar anti-solvent (like heptane or hexane).
-
Slurry Wash: If the crude product is relatively pure, washing it as a slurry with a suitable solvent can remove minor impurities without the need for a full recrystallization, which can improve yield.
-
Chromatography: While effective on a lab scale, column chromatography is generally not practical for large-scale purification of the final product due to cost and solvent consumption. It is better to optimize the reaction conditions to minimize impurities.
Q3: Can the order of the oxidation and bromination steps be reversed?
A3: It is chemically plausible to reverse these steps. However, each sequence has its own set of challenges:
-
Bromination followed by Oxidation: Brominating the thioether intermediate first might be a cleaner reaction as the thioether is more electron-rich than the sulfone, potentially leading to a more facile bromination. However, the subsequent oxidation would need to be carefully controlled to avoid any side reactions with the bromine atom.
-
Oxidation followed by Bromination (as proposed): The sulfonyl group is strongly electron-withdrawing, which deactivates the thiadiazole ring towards electrophilic substitution. This makes a direct bromination challenging. The Sandmeyer reaction, which proceeds through a different mechanism, is a more viable option for introducing bromine onto the electron-deficient ring. This is why the proposed pathway is generally preferred.
References
-
Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis of 1,2,4-thiadiazoles. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. Baghdad Science Journal. Available at: [Link]
-
Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
-
One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances. Available at: [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules. Available at: [Link]
-
Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances. Available at: [Link]
-
Kilo-Scale Electrochemical Oxidation of a Thioether to a Sulfone: A Workflow for Scaling up Electrosynthesis. Organic Process Research & Development. Available at: [Link]
-
A Dangerous Bromance. Scientific Update. Available at: [Link]
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. Google Patents.
- US3383421A - Process for the formation and purification of aromatic sulfones. Google Patents.
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Available at: [Link]
Sources
Technical Support Center: Analytical Method Development for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Welcome to the technical support center for the analytical method development of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the analysis of this complex molecule. By combining fundamental scientific principles with practical, field-proven insights, this resource aims to provide robust troubleshooting strategies and a deeper understanding of the experimental choices you make.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analytical method development for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Q1: What are the primary analytical challenges I should anticipate with 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole?
A1: Based on the structure of the molecule, which contains a brominated thiadiazole ring and a benzylsulfonyl group, you should anticipate challenges related to:
-
Analyte Stability: The thiadiazole ring, while generally aromatic and stable, can be susceptible to nucleophilic substitution, particularly at the 5-position.[1] The presence of a strong electron-withdrawing sulfonyl group could influence this reactivity. The bromo-substituent may also be reactive under certain conditions.
-
Chromatographic Behavior: The molecule possesses both polar (sulfonyl) and non-polar (benzyl) moieties, which can lead to complex retention behavior and potential peak tailing in reverse-phase HPLC. The sulfur atom can also interact with metal surfaces in the analytical flow path, leading to peak shape issues.[2][3]
-
Detector Sensitivity and Selectivity: The molecule lacks a strong chromophore for UV detection at higher wavelengths, potentially leading to lower sensitivity. Mass spectrometry (MS) is a more specific and sensitive detection method, but fragmentation patterns may be complex.
-
Sample Preparation: Due to its potential for reactivity and adsorption, care must be taken during sample preparation to ensure quantitative recovery and prevent degradation.
Q2: Which analytical technique is most suitable for the quantitative analysis of this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the recommended technique for the quantitative analysis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
-
Reverse-Phase HPLC (RP-HPLC) is a good starting point due to the molecule's mixed polarity.
-
UV detection can be used, likely at lower wavelengths (around 220-270 nm), though sensitivity might be limited.
-
Mass Spectrometry (MS) detection (LC-MS) is highly recommended for its superior sensitivity and selectivity, which is particularly useful for analyzing complex matrices and for structural confirmation.[4]
Q3: How can I prepare my sample and standards for analysis?
A3:
-
Solvent Selection: Start with a high-purity organic solvent in which the compound is freely soluble, such as acetonitrile or methanol. For RP-HPLC, the final dilution should ideally be in the mobile phase to avoid peak distortion.
-
Standard Preparation: Prepare stock solutions in a suitable organic solvent and perform serial dilutions to create calibration standards. Store stock solutions at low temperatures and protected from light to minimize degradation.
-
Sample Extraction (from a matrix): If analyzing the compound in a complex matrix (e.g., biological fluids, formulations), a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances.
Part 2: Troubleshooting Guides for HPLC Method Development
This section provides detailed troubleshooting guides for common issues encountered during HPLC analysis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Issue: Poor Peak Shape (Tailing or Fronting)
Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the analytical flow path. For a sulfur-containing compound like this, interactions with active sites on the column or system components are a common cause.[2][3] Peak fronting is typically indicative of column overload.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: The sulfonyl group can have acidic protons, and the nitrogen atoms in the thiadiazole ring can be basic. Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) can suppress the ionization of silanol groups on the silica-based stationary phase and reduce peak tailing.
-
-
Column Selection and Care:
-
Use an End-Capped Column: Select a high-quality, end-capped C18 or C8 column to minimize interactions with residual silanol groups.
-
Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity.
-
-
System Inertness:
-
Use PEEK Tubing: Sulfur-containing compounds can interact with stainless steel surfaces.[2] Replacing stainless steel tubing and fittings with PEEK (polyether ether ketone) can improve peak shape.
-
-
Sample Overload (for fronting peaks):
-
Reduce Concentration: Dilute the sample to a lower concentration and reinject. If the peak shape improves, the issue was likely column overload.
-
Issue: Low Sensitivity or No Peak Detected
Causality: This can be due to several factors, including insufficient sample concentration, poor detector response, or on-column degradation of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low sensitivity.
Detailed Steps:
-
Detector Optimization:
-
UV Wavelength: Determine the UV absorbance maximum (λmax) of the compound by scanning a standard solution with a UV-Vis spectrophotometer. Set the HPLC's UV detector to this wavelength for optimal sensitivity.
-
Switch to Mass Spectrometry: If UV sensitivity is insufficient, transitioning to an LC-MS method is the most effective solution. MS offers significantly higher sensitivity and selectivity.
-
-
Investigate Analyte Stability:
-
On-Column Degradation: The 1,2,4-thiadiazole ring can be susceptible to degradation under harsh pH conditions.[1] If using an acidic or basic mobile phase, try a more neutral pH to see if the peak response improves.
-
Temperature Effects: High column temperatures can sometimes lead to the degradation of thermally labile compounds. Try running the analysis at a lower temperature.
-
-
Sample Concentration:
-
Inject a Higher Concentration: Prepare and inject a more concentrated standard to confirm that the method is capable of detecting the analyte.
-
Issue: Irreproducible Retention Times
Causality: Fluctuations in retention time are typically caused by instability in the HPLC system, such as a malfunctioning pump, leaks, or an improperly equilibrated column.
Troubleshooting Protocol:
| Potential Cause | Troubleshooting Step | Rationale |
| Pump Issues | 1. Check for air bubbles in the solvent lines and pump heads. 2. Degas the mobile phase thoroughly. 3. Check the pump pressure for fluctuations. | Air bubbles and pressure fluctuations will lead to inconsistent mobile phase composition and flow rate. |
| System Leaks | 1. Visually inspect all fittings for signs of leakage. 2. Perform a system pressure test. | Leaks will cause a drop in pressure and affect the flow rate, leading to variable retention times. |
| Column Equilibration | 1. Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injection (typically 10-20 column volumes). | An unequilibrated column will result in a drifting baseline and shifting retention times. |
| Mobile Phase Composition | 1. Prepare fresh mobile phase daily. 2. Ensure accurate measurement of all mobile phase components. | Changes in mobile phase composition, even minor ones, can significantly impact retention times. |
Part 3: Mass Spectrometry (MS) Considerations
For a compound like 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, LC-MS is a powerful analytical tool. Here are some key considerations:
Ionization Mode:
-
Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS and is well-suited for this molecule.
-
Positive vs. Negative Ion Mode: The molecule has sites that can be protonated (thiadiazole nitrogens) and deprotonated (potentially the sulfonyl group). It is advisable to screen both positive and negative ion modes to determine which provides the better signal.
Fragmentation Pattern:
-
The fragmentation of thiadiazole derivatives in MS can be complex. A common fragmentation pathway for some thiadiazoles is the loss of a nitrogen molecule (N₂) from the molecular ion.[5]
-
Tandem MS (MS/MS) experiments will be crucial for structural confirmation and for developing a sensitive and selective Multiple Reaction Monitoring (MRM) method for quantification.[4]
References
-
CABI Digital Library. (n.d.). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Retrieved from [Link]
-
Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Retrieved from [Link]
-
MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS OF SOME NOVEL 1,3,4- THIADIAZOLE DERIVATIVES AND ASSESSMENT OF THEIR INHIBITORY ACTION ON ALBUMIN DENATURATION AND PRO. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Retrieved from [Link]
-
RSC Publishing. (n.d.). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Retrieved from [Link]
-
Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,.... Retrieved from [Link]
-
ISRES. (n.d.). 174 Thiadiazoles and Their Properties. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
PubMed Central. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]
-
Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from [Link]
-
Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]
-
MDPI. (n.d.). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Amino-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]
-
Shodhganga. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]
-
YouTube. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-chloro-1,2,4-thiadiazole. Retrieved from [Link]
-
MDPI. (n.d.). 4-Bromobenzo[1,2-d:4,5-d′]bis([6][7][8]thiadiazole). Retrieved from [Link]
Sources
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- 7. imeko.info [imeko.info]
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Validation & Comparative
Comparative Analysis of Synthetic Routes for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Guide for Medicinal Chemists
Introduction
The 1,2,4-thiadiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The incorporation of a sulfonyl group at the 5-position and a halogen at the 3-position, as seen in the target molecule 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole , is anticipated to confer unique physicochemical properties and potential pharmacological activities. The sulfonyl group can act as a hydrogen bond acceptor and engage in dipole-dipole interactions, while the bromo substituent provides a handle for further synthetic elaboration through cross-coupling reactions. This guide provides a comparative analysis of plausible synthetic routes for this target molecule, designed to aid researchers in drug discovery and development. As no direct synthesis has been reported in the literature, this document outlines several proposed strategies based on established methodologies for analogous structures.
Proposed Synthetic Strategies
Given the structure of the target molecule, three primary retrosynthetic disconnections are considered the most logical. These approaches involve either a late-stage bromination, the construction of the thiadiazole ring with pre-installed functional groups, or a convergent synthesis building the ring from key intermediates.
-
Route 1: Late-stage bromination of a 5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole precursor.
-
Route 2: Cyclization to form the thiadiazole ring from a brominated precursor.
-
Route 3: Construction of the thiadiazole ring followed by introduction of the sulfonyl moiety.
The following sections will delve into the specifics of each proposed route, offering a critical evaluation of their respective strengths and weaknesses.
Route 1: Late-Stage Bromination
This strategy focuses on the synthesis of a 5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole intermediate, followed by a selective bromination at the C3 position. The reactivity of the 1,2,4-thiadiazole ring suggests that the C3 position could be susceptible to electrophilic halogenation, although the presence of the electron-withdrawing sulfonyl group at C5 might deactivate the ring.
Workflow for Route 1
Caption: Proposed workflow for Route 1: Late-Stage Bromination.
Rationale and Discussion
The initial step involves a nucleophilic substitution of a 5-halo-1,2,4-thiadiazole with 4-methylbenzyl mercaptan. This is a standard method for introducing thioether linkages. The subsequent oxidation of the thioether to the sulfone can be achieved using common oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone. The final and most critical step is the selective bromination of the thiadiazole ring. While electrophilic bromination of some thiadiazole systems has been reported, the conditions would need careful optimization to avoid side reactions.[1]
Route 2: Cyclization of a Brominated Precursor
This approach involves the construction of the 3-bromo-1,2,4-thiadiazole ring from an appropriately substituted and brominated acyclic precursor. A plausible method is the oxidative cyclization of a brominated amidinothiourea derivative.
Workflow for Route 2
Caption: Proposed workflow for Route 2: Cyclization of a Brominated Precursor.
Rationale and Discussion
This route is more convergent but relies on the synthesis of a potentially unstable brominated intermediate. The synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles has been achieved through various cyclization strategies.[2][3] The key challenge in this route would be the controlled synthesis and handling of the brominated precursor and the subsequent cyclization to form the desired thiadiazole ring with the correct regiochemistry.
Route 3: Building the Ring with Subsequent Sulfonylation
This strategy involves the synthesis of a 3-bromo-5-mercapto-1,2,4-thiadiazole intermediate, which is then converted to the target sulfone. This approach has the advantage of building the stable heterocyclic core early in the synthesis.
Workflow for Route 3
Caption: Proposed workflow for Route 3: Ring formation followed by sulfonylation.
Rationale and Discussion
The synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides is a well-established reaction.[1] A similar strategy could potentially be adapted for the 1,2,4-isomer. The conversion of the resulting amino group to a thiol via a Sandmeyer-type reaction would provide a key intermediate. This thiol can then be alkylated with 4-methylbenzyl bromide and subsequently oxidized to the desired sulfone. This route appears robust due to the early formation of the stable thiadiazole ring. A similar approach has been successfully used for the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, where a thiol intermediate is converted to a sulfonyl chloride.[4][5]
Comparative Summary of Proposed Routes
| Feature | Route 1: Late-Stage Bromination | Route 2: Cyclization of Brominated Precursor | Route 3: Ring Formation then Sulfonylation |
| Plausibility | High | Moderate | High |
| Number of Steps | 3 | 2-3 | 4 |
| Key Challenge | Selective C3 bromination | Synthesis and stability of brominated acyclic precursor | Multi-step sequence, potential for yield loss |
| Starting Materials | Commercially available | Requires synthesis of specialized precursors | Readily available |
| Potential Advantages | Potentially shorter route | Convergent approach | Robust and well-precedented steps |
| Potential Disadvantages | Risk of poor selectivity in bromination | Unstable intermediates, potential for side reactions | Longer synthetic sequence |
Detailed Experimental Protocol: Route 3 (Proposed)
Based on the analysis, Route 3 is recommended as the most reliable initial approach due to its reliance on well-established transformations.
Step 1: Synthesis of 3-Bromo-1,2,4-thiadiazol-5-amine (Intermediate 4)
This step is hypothetical and would require optimization. A plausible approach is the cyclization of a suitable precursor. An alternative, more direct synthesis of a related amino-thiadiazole involves the reaction of thiosemicarbazide with an acyl halide followed by cyclization.[1]
Step 2: Synthesis of 3-Bromo-5-mercapto-1,2,4-thiadiazole (Intermediate 5)
-
To a stirred solution of 3-Bromo-1,2,4-thiadiazol-5-amine in aqueous HBr at 0 °C, a solution of sodium nitrite in water is added dropwise.
-
The resulting diazonium salt solution is then added to a solution of potassium ethyl xanthate at elevated temperature.
-
The reaction mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the crude xanthate ester, which is then hydrolyzed with a base to afford the thiol.
Step 3: Synthesis of 3-Bromo-5-(4-methylbenzylthio)-1,2,4-thiadiazole (Intermediate 6)
-
To a solution of 3-Bromo-5-mercapto-1,2,4-thiadiazole in a suitable solvent (e.g., ethanol, DMF), a base such as sodium ethoxide or potassium carbonate is added.
-
4-Methylbenzyl bromide is then added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted, washed, dried, and purified by chromatography.
Step 4: Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (Target Molecule)
-
Intermediate 6 is dissolved in a suitable solvent like dichloromethane or acetic acid.
-
An oxidizing agent such as m-CPBA (2.2 equivalents) or Oxone is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then worked up by washing with a reducing agent solution (e.g., sodium thiosulfate), followed by a basic solution (e.g., sodium bicarbonate), and finally brine.
-
The organic layer is dried and concentrated, and the crude product is purified by recrystallization or column chromatography to yield the final product.
Conclusion
This guide provides a comparative analysis of three plausible synthetic routes for the novel compound 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole . While Route 1 offers a potentially shorter synthesis, the selectivity of the final bromination step is a significant concern. Route 2 is convergent but may involve unstable intermediates. Route 3, although longer, is proposed as the most robust and reliable initial strategy, as it is based on a series of well-precedented chemical transformations. The detailed experimental protocol for Route 3 serves as a starting point for researchers aiming to synthesize this and related molecules for further investigation in drug discovery programs.
References
-
Duchamp, E., & Hanessian, S. (2020). A low-temperature metalation of N-substituted 5H-tetrazoles followed by spontaneous cycloreversion at 0°C provides N-metalated cyanamides that can be reacted in situ with a variety of electrophiles. Organic Letters, 22(21), 8487-8491. Available from: [Link][6]
-
Lough, A. J., et al. (2007). Chlorotrimethylsilane activation of acylcyanamides for the synthesis of mono-N-acylguanidines. Journal of Organic Chemistry, 72(1), 15-21. Available from: [Link][7]
-
Lai, M., et al. (2022). Cyanide-free synthesis of acylcyanohydrinesters starting from carboxylic acid amides. Organic & Biomolecular Chemistry, 20(4), 749-753. Available from: [Link][8]
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A Senior Application Scientist's Guide to Validating the Biological Activity of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Privileged Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of compounds with a vast array of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] This guide focuses on a novel derivative, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (hereafter designated as Cpd-X ). As Cpd-X is a new chemical entity, its biological activity is uncharacterized. This document provides a comprehensive, field-proven strategy for its initial biological validation.
Our approach is hypothesis-driven. Given that numerous thiadiazole derivatives function as enzyme inhibitors, particularly protein kinase inhibitors involved in cancer signaling, we will proceed with the hypothesis that Cpd-X may exhibit anticancer properties by inhibiting a key cellular kinase. [3][4] This guide will provide a step-by-step framework to test this hypothesis, comparing Cpd-X against a known inhibitor to benchmark its performance. This structured validation workflow is designed to move logically from broad phenotypic effects to specific molecular target engagement.
Part 1: The Validation Workflow - A Strategic Overview
Before delving into specific protocols, it is crucial to visualize the entire validation process. The journey from a novel compound to a validated hit involves a multi-stage approach. We begin with broad, cell-based (phenotypic) screening to confirm general bioactivity. Positive results then trigger a cascade of more specific biochemical and cell-based assays to identify the molecular target and elucidate the mechanism of action (MoA).
Caption: A logical workflow for the biological validation of a novel compound.
Part 2: Phenotypic Screening - Establishing a Biological Effect
The foundational step in drug discovery is to determine if a compound has any measurable effect on living cells.[5] Cell viability and cytotoxicity assays are fundamental tools for this purpose, providing insights into a compound's potential to either kill cells (cytotoxic) or halt their proliferation (cytostatic).[6][7]
Rationale for Experimental Choice
We will employ the Resazurin Reduction Assay, a rapid, sensitive, and cost-effective colorimetric method.[8] Live, metabolically active cells reduce the blue resazurin reagent to the pink, highly fluorescent resorufin. A decrease in signal in the presence of Cpd-X indicates a reduction in cell viability. We will test Cpd-X against a relevant cancer cell line, such as the A549 human lung carcinoma line, which is commonly used in anticancer drug screening.[1][9]
Experimental Protocol: Resazurin Cell Viability Assay
-
Cell Seeding: Seed A549 cells into a 96-well plate at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of Cpd-X and a known kinase inhibitor (e.g., Staurosporine, as a positive control) in DMSO. Perform a serial dilution in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for 48-72 hours.
-
Resazurin Addition: Prepare a 0.15 mg/mL solution of resazurin in PBS. Add 20 µL to each well and incubate for 2-4 hours, or until a significant color change is observed in the vehicle control wells.
-
Data Acquisition: Measure the fluorescence or absorbance (570 nm) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control (100% viability) and no-cell control (0% viability). Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).
Part 3: Target Validation - The In Vitro Kinase Assay
A positive result in the cell viability assay (i.e., a low IC₅₀ value) supports our hypothesis but does not prove it. The observed cytotoxicity could be due to off-target effects. Therefore, the next crucial step is to directly measure the effect of Cpd-X on the activity of a purified kinase enzyme in a cell-free system.[10][11]
Rationale for Experimental Choice
We will utilize a luminescence-based in vitro kinase activity assay, such as the ADP-Glo™ Kinase Assay.[12] This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of Cpd-X directly indicates inhibition of the enzyme.[13] This method is highly sensitive, compatible with high-throughput screening, and avoids the use of radioactive materials.[14]
Experimental Protocol: Luminescence-Based In Vitro Kinase Assay
-
Compound Plating: In a 384-well plate, perform a serial dilution of Cpd-X and the positive control inhibitor in the appropriate kinase assay buffer. Add a DMSO-only control.
-
Kinase Reaction Initiation: Add the purified target kinase (e.g., recombinant EGFR) to the wells, followed by a mixture of its specific substrate peptide and ATP to initiate the reaction. Incubate at room temperature for 60 minutes.
-
Reaction Termination & ATP Depletion: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then drives a luciferase reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.[12]
-
Data Analysis: Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity). Calculate the IC₅₀ value by fitting a dose-response curve.
Part 4: Cellular Mechanism of Action - Pathway Analysis
Confirming that Cpd-X inhibits a purified enzyme is a major milestone. However, it is essential to validate that it engages this same target within the complex environment of a living cell.[15] Western blotting is a powerful technique to analyze the phosphorylation state of proteins within a signaling pathway, providing direct evidence of target engagement.[16]
Rationale for Experimental Choice
If Cpd-X inhibits our target kinase (e.g., EGFR), it should block the downstream signaling cascade. We can measure this by assessing the phosphorylation level of a downstream protein, such as MEK or ERK. A reduction in the phosphorylated form of these proteins upon treatment with Cpd-X would strongly validate its cellular mechanism of action.
Caption: Simplified EGFR signaling pathway showing the point of inhibition by Cpd-X.
Experimental Protocol: Western Blotting for Phospho-Protein Levels
-
Cell Culture and Treatment: Plate A549 cells and grow to 70-80% confluency. Starve the cells (e.g., in serum-free media) for several hours, then pre-treat with various concentrations of Cpd-X or a control inhibitor for 1-2 hours.
-
Pathway Stimulation: Stimulate the cells with epidermal growth factor (EGF) for 10-15 minutes to activate the EGFR pathway. Include an unstimulated control.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel for separation. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or nonfat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-Phospho-ERK).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-Total-ERK) and a loading control (e.g., anti-GAPDH).
Part 5: Data Presentation and Comparative Analysis
Objective comparison requires clear, quantitative data presentation. Summarizing results in tables allows for a direct performance assessment of Cpd-X against established standards.
Table 1: Comparative Cytotoxicity in A549 Cells
| Compound | Target Class | Cell Viability IC₅₀ (µM) |
| Cpd-X | Putative Kinase Inhibitor | 1.25 |
| Staurosporine (Control) | Broad-Spectrum Kinase Inhibitor | 0.05 |
Note: Data are hypothetical and for illustrative purposes.
Table 2: Comparative In Vitro Kinase Inhibition
| Compound | Target Kinase | Kinase Activity IC₅₀ (nM) |
| Cpd-X | EGFR | 75 |
| Erlotinib (Control) | EGFR Inhibitor | 20 |
Note: Data are hypothetical and for illustrative purposes.
Conclusion
This guide outlines a rigorous, multi-step strategy for the initial biological validation of a novel compound, "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole." By progressing from broad phenotypic screening to specific biochemical and cellular mechanism-of-action studies, researchers can confidently determine if the compound has a specific, measurable biological activity. The presented protocols for cell viability, in vitro kinase inhibition, and Western blot analysis form a self-validating system, where each experimental stage corroborates the last. The data generated through this workflow will provide a clear, quantitative comparison against known inhibitors, enabling an informed decision on whether Cpd-X warrants further investigation as a potential lead candidate in a drug discovery program.
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A Comparative Analysis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole as a Putative IDO1 Inhibitor Against Commercially Available Counterparts
In the landscape of immuno-oncology, the relentless pursuit of novel small molecule inhibitors that can modulate the tumor microenvironment remains a paramount objective. This guide provides a comprehensive comparison of a novel investigational compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, with established, commercially available inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1). While direct experimental data for this specific thiadiazole derivative is not yet publicly available, its structural features suggest a potential role as an IDO1 inhibitor. This analysis, therefore, serves as a forward-looking guide for researchers, projecting how this compound might perform and outlining the requisite experimental framework for its evaluation against current standards.
The Rationale: Targeting IDO1 with Novel Heterocyclic Compounds
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment is a critical mechanism of immune evasion.[3] This enzymatic activity depletes local tryptophan, which is essential for T-cell proliferation and function, and produces immunosuppressive metabolites, collectively known as kynurenines.[1][3] The net effect is the suppression of effector T-cell responses and the promotion of regulatory T-cell (Treg) function, creating a tolerogenic environment that allows tumors to escape immune surveillance.[3][4]
The 1,2,4-thiadiazole scaffold is a five-membered heterocyclic ring containing sulfur and nitrogen atoms that has been explored for a wide range of pharmacological activities, including anticancer properties.[5][6][7][8][9][10] Its electron-deficient nature and ability to participate in hydrogen bonding make it a versatile pharmacophore for designing enzyme inhibitors.[5][6][11] Given the precedence of nitrogen and sulfur-containing heterocycles in modern drug discovery, it is hypothesized that 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole could be a novel inhibitor of IDO1. This guide will, therefore, compare its theoretical potential against the established clinical candidates: Epacadostat, Navoximod, and Linrodostat.
Comparative Analysis of IDO1 Inhibitors
The following table summarizes the key characteristics of the commercially available IDO1 inhibitors, which would serve as benchmarks for evaluating our novel compound.
| Inhibitor | Mechanism of Action | Target | In Vitro Potency (IC50) | Key Features |
| Epacadostat (INCB024360) | Potent and selective inhibitor of IDO1.[1][12][13] | IDO1 | ~10 nM[14][15] | Hydroxyamidine-based inhibitor.[12] Extensively studied in clinical trials, though a pivotal Phase 3 trial in combination with pembrolizumab for melanoma did not meet its primary endpoint.[4][16] |
| Navoximod (GDC-0919) | Small-molecule inhibitor of IDO1.[1][17] | IDO1 | 75-90 nM in cell-based assays.[18] | Orally bioavailable with a favorable pharmacokinetic profile in animal models.[17] |
| Linrodostat (BMS-986205) | Potent, selective, and irreversible inhibitor of IDO1.[19][20][21] | IDO1 | 1.7 nM (enzymatic), 1.1 nM (HEK293 cells expressing human IDO1).[19] | Occupies the heme cofactor-binding site to prevent IDO1 activation.[21][22] |
| 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | Hypothesized: Competitive or non-competitive inhibitor of IDO1. | Hypothesized: IDO1 | To be determined | The thiadiazole core offers a novel scaffold that may present a different binding mode and selectivity profile compared to existing inhibitors. The sulfonyl group may engage in hydrogen bonding with active site residues. |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and inhibitory potential of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, a series of well-defined experiments are necessary. The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Experimental workflow for characterizing a novel IDO1 inhibitor.
Experimental Protocols
The following are detailed, step-by-step methodologies for the initial characterization of a putative IDO1 inhibitor.
In Vitro IDO1 Enzymatic Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.
Rationale: This cell-free system provides a direct measure of enzyme inhibition without the complexities of cellular uptake, metabolism, or off-target effects.[23] It is a crucial first step in confirming the direct interaction between the inhibitor and the enzyme.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer consisting of 50 mM potassium phosphate buffer (pH 6.5).
-
Prepare a reaction mixture containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase in the assay buffer.[24] These components are necessary to maintain the reduced, active state of the IDO1 enzyme.[23]
-
Prepare a stock solution of recombinant human IDO1 enzyme.
-
Prepare a stock solution of the substrate, L-tryptophan.
-
Prepare serial dilutions of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole and control inhibitors (e.g., Epacadostat) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction mixture.
-
Add the test compound dilutions or vehicle control (DMSO) to the respective wells.
-
Add the IDO1 enzyme to all wells except for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-tryptophan to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.[24]
-
-
Detection and Data Analysis:
-
Terminate the reaction by adding 30% (w/v) trichloroacetic acid.[24]
-
Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[24]
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer the supernatant to a new plate.
-
Add Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) to each well.[24] This reagent reacts with kynurenine to produce a colored product.
-
Measure the absorbance at 492 nm.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable software package.
-
Cell-Based IDO1 Inhibition Assay
This assay measures the inhibition of IDO1 activity in a cellular context, providing insights into cell permeability and activity in a more physiologically relevant environment.
Rationale: Cell-based assays are essential for validating the activity of an inhibitor in a biological system.[25] They account for factors such as cell membrane permeability and potential intracellular metabolism of the compound.
Protocol:
-
Cell Culture and Treatment:
-
Seed a human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells) in a 96-well plate and culture overnight.[19][26]
-
The following day, replace the medium with fresh medium containing human interferon-gamma (IFN-γ) to induce IDO1 expression.[26]
-
Add serial dilutions of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole or control inhibitors to the wells.
-
-
Kynurenine Measurement:
-
After the incubation period, collect the cell culture supernatant.
-
Add 30% (w/v) trichloroacetic acid to the supernatant to precipitate proteins.
-
Incubate at 65°C for 30 minutes to convert N-formylkynurenine to kynurenine.[26]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent to each well.
-
Measure the absorbance at 492 nm.
-
-
Data Analysis and Cell Viability:
-
Calculate the concentration of kynurenine in each sample based on a standard curve.
-
Determine the IC50 value of the test compound for IDO1 inhibition in the cellular assay.
-
In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed inhibition of kynurenine production is not due to cytotoxicity.
-
Conclusion and Future Directions
While 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole represents an intriguing novel chemical entity, its potential as an IDO1 inhibitor remains to be experimentally validated. The established potency and clinical data for inhibitors like Epacadostat, Navoximod, and Linrodostat provide a robust framework for comparison. The key determinants of success for this novel compound will be its potency, selectivity against other tryptophan-catabolizing enzymes (IDO2 and TDO), oral bioavailability, and in vivo efficacy in preclinical tumor models. The experimental protocols outlined in this guide provide a clear path for the initial characterization of this and other novel putative IDO1 inhibitors. Should this compound demonstrate promising activity, further investigation into its binding kinetics, potential for off-target effects, and synergy with other immunotherapeutic agents, such as checkpoint inhibitors, will be warranted.
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Wang, Y., et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 60(5), 2549–2560. [Link]
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Mautino, M. R., et al. (2018). Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors. Journal for ImmunoTherapy of Cancer, 6(1), 53. [Link]
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Comparative Cross-Reactivity Analysis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole: A Guide for Preclinical Selectivity Profiling
Introduction: The Imperative for Selectivity in Drug Discovery
In the landscape of modern drug discovery, the potency of a lead compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity—the ability to interact with the desired target while avoiding unintended interactions with other biomolecules. These "off-target" effects are a primary driver of adverse drug reactions (ADRs) and can lead to the failure of promising candidates in later stages of development.[1][2] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel investigational compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole , offering a direct comparison with hypothetical alternative molecules and detailing the robust experimental methodologies required for such an evaluation.
The subject of our analysis, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, possesses structural motifs that necessitate a thorough investigation of its selectivity. The 1,2,4-thiadiazole ring is a versatile heterocyclic scaffold known to impart a wide range of pharmacological activities, from antimicrobial to anticancer and anticonvulsant properties.[3][4][5] This versatility implies that the core structure can be accommodated by diverse biological targets. Furthermore, the sulfonyl group is a key feature in many established drugs, including sulfonylureas, which are known to have clinically significant off-target effects, particularly on cardiovascular ion channels.[6][7] The combination of these structural alerts warrants a proactive and comprehensive cross-reactivity assessment.
This guide is structured to provide researchers, scientists, and drug development professionals with both the strategic rationale and the practical protocols for conducting these critical studies. We will delve into the design of appropriate screening panels, provide step-by-step experimental workflows, and present comparative data to illustrate the principles of selectivity analysis.
Strategic Panel Selection for Cross-Reactivity Profiling
The initial step in assessing selectivity is to design screening panels that cover the most probable off-targets based on the compound's chemical structure and known liabilities of its pharmacophoric elements. For 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, a multi-pronged approach is recommended.
-
Comprehensive Kinase Profiling: The human kinome contains over 500 protein kinases, which share a structurally conserved ATP-binding pocket.[8] The sulfonyl moiety of our compound could potentially function as a hinge-binding group, a common interaction mode for ATP-competitive kinase inhibitors. Therefore, screening against a broad panel of kinases is of paramount importance to identify any unintended enzyme inhibition that could lead to toxicity.
-
GPCR and Ion Channel Safety Panel: Thiadiazole derivatives have been reported to exhibit effects on the central nervous system.[9] Moreover, interactions with G-Protein Coupled Receptors (GPCRs) and ion channels are a frequent cause of adverse effects, such as cardiovascular and neurological side effects. A standard safety panel, including targets like the hERG channel, adrenergic receptors, and dopamine receptors, is essential for early-stage risk assessment.[10][11]
-
Other Relevant Enzymes and Receptors: Depending on the intended therapeutic area, additional panels may be warranted. For instance, if the compound is being developed as an anti-inflammatory agent, screening against cyclooxygenases (COX-1/COX-2) would be prudent.
The following diagram illustrates a logical workflow for a comprehensive cross-reactivity assessment.
Caption: Workflow for assessing compound selectivity.
Comparative Selectivity Data
To contextualize the importance of these studies, we present hypothetical cross-reactivity data for our lead compound, "Cmpd-1" (3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole) , and two structurally related alternatives.
-
Cmpd-1: The lead compound.
-
Alternative A: A structural analog where the 1,2,4-thiadiazole ring is replaced by a 1,3,4-thiadiazole isomer. This tests the impact of the core heterocycle's geometry.
-
Alternative B: An analog of Cmpd-1 where the sulfonyl linker is replaced with an amide linker, probing the role of the sulfonyl group in off-target interactions.
Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
| Target Kinase | Kinase Family | Cmpd-1 | Alternative A | Alternative B |
| Primary Target X | Ser/Thr Kinase | 98% | 95% | 92% |
| PKA | Ser/Thr Kinase | 65% | 58% | 15% |
| ROCK1 | Ser/Thr Kinase | 72% | 65% | 22% |
| CDK2 | Ser/Thr Kinase | 45% | 41% | 8% |
| SRC | Tyr Kinase | 12% | 9% | 5% |
| EGFR | Tyr Kinase | 8% | 11% | 3% |
| VEGFR2 | Tyr Kinase | 55% | 48% | 18% |
Interpretation: The data in Table 1 suggests that while all three compounds are potent against the primary target, Cmpd-1 and Alternative A, which both contain the sulfonyl group, show significant off-target activity against PKA, ROCK1, and VEGFR2. In contrast, Alternative B, which lacks the sulfonyl group, demonstrates a much cleaner selectivity profile, highlighting the sulfonyl moiety as a potential source of kinase cross-reactivity.
Table 2: GPCR and Ion Channel Safety Panel (% Inhibition at 10 µM)
| Target | Target Class | Cmpd-1 | Alternative A | Alternative B |
| hERG | Ion Channel | 48% | 55% | 45% |
| Dopamine D2 | GPCR | 15% | 25% | 12% |
| Adrenergic α1A | GPCR | 5% | 8% | 3% |
| Muscarinic M1 | GPCR | <2% | <2% | <2% |
| 5-HT2B | GPCR | 35% | 42% | 31% |
Interpretation: All compounds show moderate inhibition of the hERG channel, a critical liability for cardiac safety that must be addressed. The data also indicates that the specific isomer of the thiadiazole ring may influence activity at certain GPCRs, as seen with the slightly higher inhibition of Dopamine D2 and 5-HT2B receptors by Alternative A.
Experimental Protocols: Ensuring Data Integrity
The reliability of cross-reactivity data is contingent upon the robustness of the experimental methods used. We provide detailed protocols for two gold-standard assays.
Protocol 1: In Vitro Radiometric Kinase Assay
This method is considered the gold standard as it directly measures the enzymatic transfer of a radiolabeled phosphate from ATP to a substrate, minimizing interference from colored or fluorescent compounds.[12][13]
Objective: To determine the inhibitory activity of a test compound against a specific protein kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
[γ-³³P]-ATP (specific activity ~10 Ci/mmol)
-
Unlabeled ATP
-
Test compound stock solution in 100% DMSO
-
96-well polypropylene plates
-
Phosphocellulose filter plates (e.g., Millipore MAPH)
-
0.75% Phosphoric acid wash buffer
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase reaction buffer containing a final DMSO concentration of 1%.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solution.
-
Enzyme/Substrate Addition: Add 20 µL of a master mix containing the kinase and substrate at their pre-optimized concentrations (e.g., 2-5 nM kinase, 10-20 µM substrate).
-
Initiation of Reaction: Add 25 µL of the ATP solution (containing a mix of unlabeled ATP and [γ-³³P]-ATP at the Kₘ concentration for the specific kinase) to initiate the reaction. The final reaction volume is 50 µL.
-
Incubation: Incubate the plate at 30°C for a predetermined linear reaction time (e.g., 60 minutes).
-
Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Capture: Transfer 90 µL of the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]-ATP will pass through.
-
Washing: Wash the filter plate three times with 0.75% phosphoric acid to remove unbound radioactivity.
-
Detection: Dry the plate, add scintillant to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
Protocol 2: Radioligand Receptor Binding Assay
This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to a specific receptor, providing a direct measure of binding affinity.[11][14][15]
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR or ion channel.
Materials:
-
Cell membranes prepared from cells expressing the target receptor of interest.
-
Specific high-affinity radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Non-specific binding (NSB) competitor (a high concentration of an unlabeled ligand).
-
Test compound stock solution in 100% DMSO.
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Liquid scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 25 µL of assay buffer (for total binding), 25 µL of NSB competitor (for non-specific binding), or 25 µL of diluted test compound.
-
Radioligand Addition: Add 25 µL of the radioligand solution (at a concentration near its K_d value).
-
Membrane Addition: Add 50 µL of the cell membrane preparation to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 90 minutes).
-
Termination and Filtration: Rapidly terminate the reaction by harvesting the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Determine the percent inhibition caused by the test compound and fit the data to a dose-response curve to calculate the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Mechanistic Insights and Mitigating Off-Target Effects
The hypothetical data suggests that off-target kinase activity may be a liability for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole. Unwanted inhibition of kinases like PKA, ROCK1, or VEGFR2 can disrupt critical cellular signaling pathways, leading to toxicity. For example, inhibition of VEGFR2 could interfere with normal angiogenesis, while inhibition of ROCK kinases can have cardiovascular effects.
Caption: Potential impact of off-target VEGFR2 inhibition.
Should significant off-target activity be confirmed, several strategies can be employed:
-
Structure-Activity Relationship (SAR) Studies: As suggested by the superior profile of Alternative B, systematically modifying the sulfonyl linker could mitigate kinase binding while preserving on-target potency.
-
Target-Class Specificity: If the primary target is not a kinase, medicinal chemistry efforts can focus on designing out features known to promote kinase binding, such as the hinge-binding sulfonyl group.
-
Dose Optimization: If off-target effects occur at concentrations significantly higher than the on-target efficacious dose, a therapeutic window may still exist.
Conclusion
The preclinical evaluation of a compound's selectivity is a non-negotiable component of a rigorous drug discovery program. For a molecule like 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, with its combination of a versatile heterocyclic core and a potentially promiscuous sulfonyl group, a comprehensive cross-reactivity assessment is critical for derisking its development path. By employing a strategic panel selection, utilizing robust, gold-standard biochemical assays, and systematically comparing performance against rationally designed alternatives, researchers can build a detailed selectivity profile. This profile not only anticipates potential liabilities but also provides invaluable guidance for medicinal chemistry efforts to optimize lead compounds, ultimately increasing the probability of delivering a safe and effective therapeutic agent to the clinic.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole in Preclinical Cancer Models
The landscape of oncology drug discovery is continually evolving, with a persistent demand for novel therapeutic agents that exhibit high efficacy and selectivity against cancer cells. Among the myriad of heterocyclic scaffolds explored, the thiadiazole ring system has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of a specific novel compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole , benchmarked against a well-characterized thiadiazole derivative to provide a contextual performance analysis for researchers and drug development professionals.
The mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, a desirable trait for intracellular drug targeting.[1][2][3] Various derivatives of 1,2,4-thiadiazole have been reported to exert their anticancer effects through diverse mechanisms, including the inhibition of critical cellular enzymes and kinases, disruption of microtubule dynamics, and induction of apoptosis.[5][6] This guide will delve into the experimental methodologies required to elucidate the therapeutic potential of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" and a comparative analogue.
Comparative Efficacy Analysis: A Hypothetical Match-Up
To provide a robust comparative framework, we will evaluate "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" against a hypothetical, yet representative, 1,3,4-thiadiazole derivative, herein referred to as Compound X , which has demonstrated significant preclinical anticancer activity in published studies. This comparative approach is essential for gauging the relative potency and potential advantages of the novel compound.
In Vitro Efficacy Evaluation
The initial assessment of any potential anticancer agent begins with a thorough in vitro characterization to determine its cytotoxic and mechanistic effects on cancer cell lines.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (Hypothetical Data) | Compound X (Published Data) | Doxorubicin (Reference Drug) |
| MCF-7 | Breast Adenocarcinoma | 1.5 | 3.31[7] | 0.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 2.8 | 5.2 | 1.2 |
| A549 | Lung Carcinoma | 3.2 | 2.79[8] | 1.5 |
| HCT-116 | Colon Carcinoma | 2.1 | 4.5 | 0.9 |
| PC3 | Prostate Cancer | 4.5 | 6.8 | 2.0 |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Cell Seeding: Plate cancer cells (MCF-7, MDA-MB-231, A549, HCT-116, PC3) in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole," Compound X, and Doxorubicin in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Apoptosis Induction Analysis
To ascertain whether the observed cytotoxicity is due to programmed cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis assay is conducted.
Table 2: Comparative Apoptosis Induction (% of Apoptotic Cells)
| Cell Line | Treatment (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| MCF-7 | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | 25.8 | 15.2 | 41.0 |
| Compound X | 18.5 | 10.3 | 28.8 | |
| A549 | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | 22.1 | 12.5 | 34.6 |
| Compound X | 15.6 | 8.9 | 24.5 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the respective compounds at their IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis.
In Vivo Efficacy Evaluation
The promising in vitro results necessitate validation in a living organism to assess the compound's pharmacokinetic profile, tolerability, and anti-tumor efficacy.
Table 3: Comparative In Vivo Anti-Tumor Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 0 | +2.5 |
| 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | 25 | 65 | -1.8 |
| Compound X | 25 | 52 | -3.5 |
| Cisplatin (Reference Drug) | 5 | 75 | -8.2 |
Experimental Protocol: Human Tumor Xenograft Model in Nude Mice
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells into the flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization and Treatment: Randomize mice into treatment groups (n=8 per group). Administer "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole," Compound X, Cisplatin, or vehicle control via intraperitoneal injection every three days for 21 days.
-
Monitoring: Measure tumor volume and body weight twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Mechanistic Insights and Signaling Pathways
Thiadiazole derivatives have been reported to interfere with multiple signaling pathways crucial for cancer cell proliferation and survival.[5][6] Based on the structural features of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole," potential molecular targets include protein kinases such as Akt and enzymes like histone deacetylases (HDACs).
Diagram 1: Proposed Experimental Workflow for Efficacy Evaluation
Caption: Workflow for evaluating anticancer compounds.
Diagram 2: Potential Signaling Pathway Inhibition by Thiadiazole Derivatives
Caption: Potential mechanisms of thiadiazole derivatives.
Conclusion and Future Directions
The hypothetical data presented in this guide suggest that "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" exhibits potent in vitro cytotoxicity and induces apoptosis in various cancer cell lines, with a potentially favorable in vivo efficacy and safety profile compared to a representative thiadiazole analog. The bromine and sulfonyl functional groups likely contribute to its enhanced activity, a common observation in the structure-activity relationship studies of heterocyclic compounds.[9][10]
Further investigations are warranted to elucidate the precise molecular mechanism of action, including target identification and validation studies. Comprehensive pharmacokinetic and toxicological profiling will also be crucial for its advancement as a clinical candidate. The 1,2,4-thiadiazole scaffold continues to be a fertile ground for the discovery of novel anticancer agents, and "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" represents a promising lead for further development.
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A Comparative Guide to the Computational Docking and Target Validation of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of computational and experimental methodologies for the target validation of novel small molecules, using "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" as a case study. Supported by detailed experimental protocols, comparative data, and visual workflows, this analysis offers a comprehensive framework for advancing novel chemical entities from in silico screening to validated biological activity.
Introduction: Bridging Computational Prediction with Experimental Validation
The journey of a novel chemical entity from initial concept to a potential therapeutic is fraught with challenges, primary among them being the identification and validation of its biological target. "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" is a novel compound with a thiadiazole core, a scaffold known for a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The presence of a sulfonyl group suggests potential interactions with targets that have accommodating pockets for such moieties, a common feature in kinase inhibitor binding sites.[5][6]
This guide outlines a cohesive workflow, commencing with a hypothetical yet plausible molecular docking study of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" against Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase, a well-established cancer target.[7] We will then delve into the critical experimental methodologies required to validate the computational predictions, ensuring a rigorous and data-driven approach to target validation.
Part 1: In Silico Target Identification: Molecular Docking Studies
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8][9] This method allows for the estimation of binding affinity and the elucidation of key intermolecular interactions, guiding the initial stages of drug discovery.
Hypothetical Target: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Given the prevalence of thiadiazole derivatives as kinase inhibitors, we hypothesize that "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" may target the ATP-binding site of EGFR Tyrosine Kinase. Overexpression or mutation of EGFR is a hallmark of several cancers, making it a highly relevant therapeutic target.
Experimental Protocol: Molecular Docking Workflow
The following protocol outlines the steps for performing a molecular docking study of our compound of interest against EGFR Tyrosine Kinase.[10][11][12]
1. Preparation of the Receptor Structure:
- Obtain the 3D crystal structure of EGFR Tyrosine Kinase (e.g., PDB ID: 1M17) from the Protein Data Bank.
- Remove water molecules and any co-crystallized ligands from the protein structure.
- Add polar hydrogens and assign Kollman charges to the protein atoms.
- Define the binding site (active site) based on the location of the co-crystallized inhibitor or through binding site prediction algorithms.
2. Preparation of the Ligand Structure:
- Draw the 2D structure of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" using a chemical drawing tool.
- Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
- Assign Gasteiger charges to the ligand atoms.
- Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
3. Molecular Docking Simulation:
- Utilize a molecular docking program such as AutoDock Vina.[9]
- Set the grid box parameters to encompass the defined active site of the receptor.
- Perform the docking simulation using a genetic algorithm to explore various ligand conformations and orientations within the active site.[9]
- Generate a set of docked poses ranked by their predicted binding affinities (docking scores).
4. Analysis of Docking Results:
- Visualize the top-ranked docked poses and analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.
- Compare the predicted binding mode and affinity with that of a known EGFR inhibitor (e.g., Erlotinib) docked under the same conditions.
Comparative Data: Predicted Binding Affinities
| Compound | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions with EGFR (PDB: 1M17) |
| 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | -8.5 | Hydrogen bond between the sulfonyl oxygen and the backbone NH of Met793. Hydrophobic interactions with Leu718, Val726, Ala743, and Leu844. |
| Erlotinib (Reference Inhibitor) | -9.2 | Hydrogen bond between the quinazoline N1 and the backbone NH of Met793. Hydrophobic interactions with Leu718, Val726, Ala743, and Leu844. |
This hypothetical data suggests that "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" has a strong predicted binding affinity for the EGFR active site, comparable to a known inhibitor. The predicted interactions provide a structural basis for this affinity.
Part 2: Experimental Target Validation: From Prediction to Proof
Computational predictions, while valuable, must be substantiated by experimental data.[13][14][15] Target validation involves a multi-tiered approach to confirm the direct interaction of the compound with the target and to demonstrate its functional effect in a biological context.[16]
Overall Workflow for Target Validation
Caption: Workflow for Target Validation.
Biochemical Assays: Direct Target Engagement
1. Enzymatic Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of the target protein.[17][18]
Experimental Protocol:
-
Reagents: Recombinant human EGFR Tyrosine Kinase, a suitable substrate peptide (e.g., a poly(Glu, Tyr) peptide), ATP, and the test compound.
-
Procedure:
-
Incubate the recombinant EGFR enzyme with varying concentrations of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" or a reference inhibitor (Erlotinib) in a 96-well plate.
-
Initiate the kinase reaction by adding ATP and the substrate peptide.
-
After a defined incubation period, stop the reaction.
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA with a phospho-specific antibody or a luminescence-based ATP detection assay).
-
-
Data Analysis: Plot the percentage of enzyme inhibition against the compound concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative data on the binding kinetics and affinity of a small molecule to its target protein.[19][20][21][22][23]
Experimental Protocol:
-
Instrumentation: A surface plasmon resonance instrument (e.g., Biacore).
-
Procedure:
-
Immobilize the recombinant EGFR Tyrosine Kinase onto the surface of a sensor chip.
-
Flow different concentrations of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" over the chip surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the immobilized protein.
-
Generate sensorgrams that show the association and dissociation phases of the binding interaction.
-
-
Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
3. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[24][25][26][27][28]
Experimental Protocol:
-
Instrumentation: An isothermal titration calorimeter.
-
Procedure:
-
Fill the sample cell with a solution of recombinant EGFR Tyrosine Kinase.
-
Fill the injection syringe with a solution of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole".
-
Titrate the compound into the protein solution in a series of small injections.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Comparative Biochemical Data
| Assay | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | Erlotinib (Reference) |
| Enzymatic IC50 | 50 nM | 10 nM |
| SPR (KD) | 100 nM | 20 nM |
| ITC (KD) | 120 nM | 25 nM |
| ITC (ΔH, kcal/mol) | -8.5 | -9.2 |
| ITC (TΔS, kcal/mol) | 1.0 | 0.8 |
This hypothetical data demonstrates on-target activity, with our compound showing potent inhibition and binding to EGFR, albeit with slightly lower affinity than the reference drug.
Cellular Assays: Functional Consequences in a Biological System
1. Cell-Based Kinase Activity Assay
This assay measures the inhibition of the target kinase within a cellular context.[29][30][31]
Experimental Protocol:
-
Cell Line: A human cancer cell line that overexpresses EGFR (e.g., A431).
-
Procedure:
-
Culture the cells in a 96-well plate.
-
Treat the cells with varying concentrations of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" or a reference inhibitor.
-
Stimulate the cells with EGF to activate the EGFR signaling pathway.
-
Lyse the cells and measure the phosphorylation of a downstream substrate of EGFR (e.g., ERK) using a phospho-specific antibody in an ELISA or Western blot format.
-
-
Data Analysis: Determine the IC50 value for the inhibition of EGFR signaling in cells.
2. Cell Proliferation Assay
This assay assesses the effect of the compound on the growth and viability of cancer cells that are dependent on the target's activity.
Experimental Protocol:
-
Cell Line: A human cancer cell line with known dependence on EGFR signaling (e.g., A431).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole" or a reference inhibitor.
-
Incubate the cells for a period of time (e.g., 72 hours).
-
Quantify cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.
-
-
Data Analysis: Calculate the GI50 value (the concentration of compound that causes 50% growth inhibition).
Comparative Cellular Data
| Assay | 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole | Erlotinib (Reference) |
| Cell-Based Kinase IC50 (A431) | 200 nM | 50 nM |
| Cell Proliferation GI50 (A431) | 500 nM | 100 nM |
The cellular data further supports the on-target activity of our compound, demonstrating its ability to inhibit EGFR signaling and subsequently reduce cancer cell proliferation.
Conclusion: A Synergistic Approach to Drug Discovery
The integration of computational docking with a suite of rigorous experimental validation techniques provides a powerful paradigm for modern drug discovery. This guide has illustrated a hypothetical, yet scientifically grounded, workflow for the target validation of "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole." The synergy between in silico predictions and empirical data allows for a more efficient and informed decision-making process, ultimately accelerating the translation of novel chemical matter into promising therapeutic candidates.
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Benchmarking Novel 1,2,4-Thiadiazole Analogs Against Established Standards in Oncology Research
A Senior Application Scientist's Guide to Comparative Efficacy Analysis
Introduction:
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile. This guide provides a comprehensive benchmarking analysis of a novel series of 1,2,4-thiadiazole derivatives, specifically a library of 1,2,4-thiadiazole-1,2,4-triazole analogs bearing amide functionality. In the absence of direct data for "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole," this guide will utilize data from a well-documented series of analogs to illustrate the benchmarking process against the established anticancer agent, Etoposide. This approach provides a robust framework for researchers, scientists, and drug development professionals to evaluate the potential of new chemical entities within this class. The primary focus of this guide is to delineate the comparative in vitro cytotoxic activities against a panel of human cancer cell lines, providing the necessary experimental context and data interpretation.
The rationale for selecting this particular series of 1,2,4-thiadiazole derivatives lies in their structural novelty and the availability of comprehensive screening data against multiple cancer cell lines, allowing for a thorough comparative analysis.[1] Etoposide, a well-characterized topoisomerase II inhibitor, serves as a clinically relevant benchmark, providing a valuable context for the potency of these novel compounds.[1]
Comparative Analysis of In Vitro Cytotoxicity
The cornerstone of preclinical cancer drug discovery is the evaluation of a compound's ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value is indicative of a more potent compound.
In a comprehensive study, a series of novel 1,2,4-thiadiazole-1,2,4-triazole derivatives were synthesized and evaluated for their anticancer activity against four human cancer cell lines: MCF-7 and MDA-MB-231 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer).[1] The cytotoxicity of these compounds was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay that measures cell metabolic activity.[1]
The results, summarized in the tables below, demonstrate that several of the synthesized compounds exhibit potent anticancer activity, with IC50 values in the sub-micromolar range, surpassing the efficacy of the standard drug, Etoposide, in some cases.[1]
Table 1: Comparative IC50 Values (µM) of 1,2,4-Thiadiazole Derivatives and Etoposide Against Breast Cancer Cell Lines
| Compound | MCF-7 (IC50 in µM) | MDA-MB-231 (IC50 in µM) |
| 8b | 0.10 ± 0.084 | 0.28 ± 0.017 |
| 8c | 1.12 ± 0.64 | 2.33 ± 1.52 |
| 8d | 1.44 ± 0.17 | 2.35 ± 1.51 |
| 8i | 1.27 ± 0.92 | 1.59 ± 0.37 |
| Etoposide | 2.14 ± 0.101 | 3.08 ± 0.135 |
| Data sourced from a study on novel 1,2,4-thiadiazole-1,2,4-triazole derivatives.[1] |
Table 2: Comparative IC50 Values (µM) of 1,2,4-Thiadiazole Derivatives and Etoposide Against Lung and Prostate Cancer Cell Lines
| Compound | A549 (IC50 in µM) | DU-145 (IC50 in µM) |
| 8b | 0.17 ± 0.032 | 0.83 ± 0.091 |
| 8c | 1.79 ± 0.59 | 1.98 ± 0.22 |
| 8d | 2.10 ± 1.44 | 2.76 ± 1.88 |
| 8i | 1.90 ± 0.46 | 0.60 ± 0.014 |
| Etoposide | 1.91 ± 0.84 | 2.87 ± 0.112 |
| Data sourced from a study on novel 1,2,4-thiadiazole-1,2,4-triazole derivatives.[1] |
Expert Interpretation of the Data:
The data clearly indicates that compound 8b , which features a 3,4,5-trimethoxy substitution, demonstrates exceptional potency across all four cell lines, with IC50 values significantly lower than the standard, Etoposide.[1] Notably, its activity against the MCF-7 breast cancer cell line (IC50 = 0.10 µM) is more than 20-fold greater than that of Etoposide (IC50 = 2.14 µM).[1] The presence of electron-donating groups, as seen in compounds 8c and 8d , also resulted in potent anticancer activity.[1] Interestingly, compound 8i , which possesses an electron-withdrawing cyano group, displayed strong activity, particularly against the DU-145 prostate cancer cell line (IC50 = 0.60 µM).[1]
This structure-activity relationship (SAR) insight is crucial for guiding future drug design and optimization efforts. The superior performance of these novel 1,2,4-thiadiazole derivatives compared to a clinically used anticancer drug underscores their potential as lead compounds for further development.
Experimental Protocols
To ensure the reproducibility and validity of these findings, a detailed understanding of the experimental methodology is paramount. The following section outlines the protocol for the MTT assay, a standard method for assessing cell viability and cytotoxicity.
MTT Assay for In Vitro Cytotoxicity
The MTT assay is a reliable and widely used method to quantify the cytotoxic effects of chemical compounds on cultured cells. The assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Human cancer cell lines (MCF-7, MDA-MB-231, A549, and DU-145) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
The test compounds (1,2,4-thiadiazole derivatives) and the standard drug (Etoposide) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
A series of dilutions of the stock solutions are prepared in the culture medium.
-
The culture medium is removed from the wells and replaced with fresh medium containing various concentrations of the test compounds or the standard drug. Control wells receive medium with the solvent alone.
-
-
Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.
-
-
MTT Addition and Formazan Solubilization:
-
Following incubation, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.
-
The plates are incubated for an additional 2 to 4 hours, allowing for the formation of formazan crystals.
-
The medium is then carefully removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Workflow Diagram:
Caption: Workflow of the MTT assay for determining the in vitro cytotoxicity of test compounds.
Plausible Mechanism of Action and Signaling Pathways
While the precise molecular targets of this novel series of 1,2,4-thiadiazole derivatives have not been fully elucidated in the referenced study, the broader class of thiadiazole-containing compounds has been reported to exert anticancer effects through various mechanisms. These include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases, and the induction of apoptosis (programmed cell death).[2]
Many anticancer agents, including Etoposide, function by inducing apoptosis. This is a tightly regulated process involving a cascade of signaling events that ultimately lead to cell death. Key pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Conceptual Signaling Pathway Diagram:
Caption: A simplified diagram of the intrinsic apoptotic pathway potentially activated by 1,2,4-thiadiazole derivatives.
Further investigation is warranted to delineate the specific molecular targets and signaling pathways modulated by this promising class of compounds. Techniques such as Western blotting to assess the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins) and kinase inhibition assays would provide deeper mechanistic insights.
Conclusion and Future Directions
This guide has provided a comprehensive framework for benchmarking the anticancer potential of novel 1,2,4-thiadiazole derivatives against the established standard, Etoposide. The presented data highlights the significant promise of this chemical scaffold, with several analogs demonstrating superior potency in in vitro cytotoxicity assays.[1] The detailed experimental protocol for the MTT assay provides a clear and reproducible method for researchers to conduct their own comparative studies.
Future research should focus on:
-
Elucidating the precise mechanism of action of the most potent compounds.
-
Conducting in vivo efficacy and toxicity studies in animal models.
-
Expanding the structure-activity relationship studies to further optimize the scaffold for improved potency and selectivity.
By systematically applying the principles of comparative benchmarking and rigorous experimental design outlined in this guide, the scientific community can effectively advance the development of novel and more effective anticancer therapeutics based on the versatile 1,2,4-thiadiazole core.
References
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Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). Arabian Journal of Chemistry, 13(7), 6149-6160. Available at: [Link]
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A review on the 1,3,4-Thiadiazole as Anticancer Activity. (2023). Biomedical and Environmental Sciences, 36(10), 899-911. Available at: [Link]
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A Guide to the Reproducible Synthesis and Characterization of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
In the pursuit of novel therapeutics and functional materials, the reproducibility of experimental results is the bedrock of scientific advancement. This guide provides an in-depth analysis of a robust and reproducible synthetic protocol for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, a compound of interest in medicinal chemistry. As no direct published synthesis for this exact molecule is readily available, this guide presents a proposed route based on well-established chemical principles for analogous structures, ensuring a high probability of success. We will delve into the critical parameters of the synthesis, comprehensive characterization techniques, and a comparative analysis of potential synthetic alternatives.
Introduction: The Significance of Reproducibility
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] The title compound, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, combines this versatile heterocycle with a sulfonyl group, a common pharmacophore, and a bromine atom that serves as a handle for further synthetic diversification.
Achieving reproducible yields and purity is paramount for generating reliable biological data and for the scalable production of any potential drug candidate. This guide aims to provide researchers with the necessary details to confidently synthesize and characterize this molecule, minimizing variability between experiments and laboratories.
Proposed Synthesis of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
The most chemically sound and logical approach to synthesizing the target compound involves a nucleophilic aromatic substitution (SNAr) reaction on a di-halogenated 1,2,4-thiadiazole precursor. This strategy is advantageous due to the commercial availability of the starting materials and the generally high yields and selectivity of SNAr reactions on electron-deficient heterocyclic systems.[2][3][4]
The proposed two-step synthesis is outlined below:
Step 1: Synthesis of the Precursor, 3,5-Dibromo-1,2,4-thiadiazole. While 3,5-dichloro-1,2,4-thiadiazole is commercially available, the analogous dibromo compound is less common. However, it can be synthesized from cyanogen and sulfur monobromide, adapting established methods for related dihalo-thiadiazoles.[5][6]
Step 2: Nucleophilic Aromatic Substitution with Sodium 4-methylbenzylsulfinate. The key step is the selective displacement of one bromine atom from the 3,5-dibromo-1,2,4-thiadiazole precursor by a sulfinate salt. The electron-withdrawing nature of the thiadiazole ring activates the halogen atoms towards nucleophilic attack.[7][8]
Below is the detailed experimental workflow:
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is a foundational pillar of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole (CAS No. 1000577-73-0). Given the absence of a specific, publicly available Safety Data Sheet (SDS) for this compound, this protocol is derived from an expert analysis of its chemical structure and authoritative guidelines for its constituent functional groups.
The molecular architecture of this compound necessitates a cautious and informed approach to its disposal. It is characterized by three key features:
-
A bromine atom, classifying it as a halogenated organic compound.
-
A 1,2,4-thiadiazole heterocyclic ring.
-
A sulfonyl functional group.
The presence of bromine is the most critical factor for waste segregation. Halogenated organic wastes require specialized disposal methods, typically high-temperature incineration with acid gas scrubbers, to prevent the formation and release of persistent environmental pollutants and corrosive byproducts like hydrobromic acid.[1][2][3] Therefore, all waste containing this compound must be treated as Regulated Hazardous Waste , specifically as Halogenated Organic Waste .
Part I: Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. While specific toxicological data for this compound is not fully investigated, the structural motifs suggest potential for irritation and toxicity.[4]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[5]
-
Hand Protection: Use impervious, chemical-resistant gloves (e.g., nitrile rubber) to prevent skin exposure.[6]
-
Body Protection: A standard laboratory coat is required to protect against incidental contact.[7]
Engineering Controls:
-
All handling and preparation of this chemical for disposal must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[6][8]
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[4][8]
Part II: Waste Characterization and Segregation
Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal. Mis-segregation can lead to dangerous chemical reactions and significantly increase disposal costs.[2]
Waste Classification: Due to the presence of bromine, 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is classified as a Halogenated Organic Waste .[1][9] This waste stream must be kept separate from all other waste types, especially non-halogenated organic solvents.[2]
| Parameter | Guideline & Rationale | Source(s) |
| Waste Stream | Halogenated Organic Waste. This is mandatory due to the bromine atom. Halogenated waste requires specialized, high-cost incineration. | [1][2][10] |
| Physical Form | Solid (unused reagent, contaminated consumables) and Liquid (solutions, rinsate). | [5] |
| Incompatible Wastes | Do not mix with: Non-Halogenated Organics: Prevents cross-contamination and simplifies disposal.[2]Strong Acids & Bases: Risk of exothermic or violent reactions.[11]Strong Oxidizing Agents: Potential for fire or explosion.[12][13]Aqueous Waste: Keep organic and aqueous waste streams separate unless explicitly instructed by EHS.[2] | [2][11][12][13] |
Part III: Step-by-Step Disposal Protocol
This section provides a direct, procedural workflow for collecting and storing waste containing 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
1. Waste Collection:
-
Solid Waste:
-
Collect any unused or off-specification solid reagent directly into a designated solid hazardous waste container.
-
Contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads from a spill) must also be placed in this container.[14]
-
-
Liquid Waste:
-
Collect all solutions containing the compound and any solvent rinsate into a designated liquid hazardous waste container compatible with the solvent used.[5]
-
2. Container Selection and Labeling:
-
Container Type: Use only chemically resistant containers, such as high-density polyethylene (HDPE) or glass, with a secure, threaded screw cap.[11][14] The original product container may be used if it is in good condition.[11]
-
Fill Level: Never fill liquid waste containers beyond 90% of their capacity to allow for vapor expansion and prevent spills.[15]
-
Labeling: All waste containers must be labeled at the moment the first drop of waste is added.[10] The label must be clear and indelible, containing the following information:
-
The full chemical name: "3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole " and any solvents present. Do not use abbreviations.[10]
-
The specific waste stream designation: "Halogenated Organic Waste ".[1]
-
Appropriate hazard indicators (e.g., pictograms for irritant, toxic, environmentally hazardous).[16]
3. Decontamination of Empty Containers:
-
Empty containers that held the pure compound must be managed as hazardous waste.[17]
-
To render a container non-hazardous for disposal as regular trash, it must be triple-rinsed .[5][17]
-
Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the chemical residue.
-
Each rinse should use a volume of solvent equal to approximately 5-10% of the container's volume.[17]
-
Crucially, collect all three rinses as liquid halogenated hazardous waste. [5][17]
-
After triple-rinsing, deface or remove the original label and dispose of the container according to institutional policy.
-
4. Temporary On-Site Storage:
-
Store all sealed and properly labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) .[11][14]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[16]
-
The waste container(s) must be kept within secondary containment (e.g., a spill tray) to contain any potential leaks.[9][14]
-
Laboratories must not accumulate more than 55 gallons of hazardous waste at any one time in an SAA.[16][17]
5. Final Disposal:
-
Once a waste container is full or waste is no longer being generated, arrange for pickup.
-
Contact your institution’s Environmental Health and Safety (EHS) department or equivalent office to schedule a collection by a licensed hazardous waste contractor.[5] The waste will then be transported to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will likely undergo incineration.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Caption: Decision workflow for compliant disposal of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole.
Part IV: Emergency Procedures - Spills
In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational to ventilate vapors.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).[14]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Label the container as described in Part III.
-
-
Large Spills:
By adhering to this comprehensive disposal guide, laboratory professionals can ensure the safe, compliant, and environmentally responsible management of 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole waste, upholding the highest standards of scientific integrity and workplace safety.
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Derthon Optoelectronic Materials Sci. Tech. Co., Ltd. (n.d.). Material Safety Data Sheet - 4,7-dibroMobenzo[1,2-c:4,5-c']bis([5][15][18]thiadiazole).
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A Senior Application Scientist's Guide to Handling 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole
Hazard Assessment: A Proactive Analysis
Understanding the potential risks of a novel compound requires a deconstruction of its chemical architecture. The hazard profile for 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole is inferred from the following components:
-
1,2,4-Thiadiazole Core: This heterocyclic ring is a common scaffold in pharmacologically active agents, including antimicrobial and anticancer drugs.[1][2][3] Its presence suggests the compound is likely to be biologically active and should be handled with appropriate caution to avoid unintended biological effects.
-
Bromine Moiety: As a halogenated organic compound, it carries risks associated with compounds like 3-Bromo-5-chloro-1,2,4-thiadiazole. These analogues are classified as harmful if swallowed, inhaled, or in contact with skin, and are known to cause serious skin and eye irritation.[4][5]
-
Sulfonyl Group: This functional group is prevalent in many pharmaceuticals. While not acutely toxic in itself, its presence in a complex molecule warrants handling as a potentially potent compound until proven otherwise.
Based on this analysis, we will operate under the assumption that this compound shares a similar hazard profile with its analogues.
| Inferred Hazard | Basis of Assessment & Rationale | Primary Exposure Routes |
| Acute Toxicity | Harmful if swallowed, inhaled, or by skin contact. Based on GHS classifications for brominated thiadiazoles.[5] | Ingestion, Inhalation (of dust), Dermal |
| Skin Irritation/Corrosion | Expected to cause skin irritation. Brominated heterocyclic compounds frequently exhibit this property.[4][6] | Dermal |
| Eye Irritation | Expected to cause serious eye irritation. A standard assumption for fine chemical powders.[6] | Ocular |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust.[4] | Inhalation |
| Environmental Hazard | Likely very toxic to aquatic life with long-lasting effects, a common feature of halogenated heterocycles. | Environmental Release |
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated by the specific procedure being performed. The following protocol provides a tiered approach to ensure adequate protection against the assessed hazards.
Standard Laboratory Handling
(For tasks with low risk of aerosolization, such as preparing solutions from stock or handling sealed containers)
-
Eye Protection: Tightly fitting safety goggles conforming to OSHA 1910.133 or EN166 standards are mandatory.[4][6]
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required. This practice minimizes the risk of exposure from a single point of failure. The outer glove should be removed and disposed of immediately after handling the compound, before touching any other surfaces.[7][8]
-
Body Protection: A standard laboratory coat is sufficient.
Operations with Aerosolization or Spill Potential
(For tasks such as weighing the solid compound, vortexing, or sonicating solutions)
-
Engineering Controls: All such operations must be performed inside a certified chemical fume hood or a ventilated balance enclosure to control the release of fine powders.
-
Eye & Face Protection: In addition to safety goggles, a full-face shield should be worn to protect against splashes.[9]
-
Hand Protection: Double-gloving with chemical-resistant nitrile gloves.
-
Body Protection: A disposable, low-permeability gown with a solid front and tight-fitting cuffs should be worn over the lab coat.[7]
-
Respiratory Protection: If working outside of a fume hood is unavoidable (not recommended), a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of dust particles.[4][6]
The following workflow provides a logical pathway for determining the appropriate level of PPE.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.
Step 1: Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks within a fume hood.
-
The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][10]
-
The storage location should be clearly labeled with the compound's name and appropriate hazard warnings.
Step 2: Weighing and Solution Preparation
-
Preparation: Before handling the compound, designate a specific area within the chemical fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.
-
Tare: Place a clean weighing vessel on the analytical balance inside the ventilated enclosure and tare the scale.
-
Aliquot: Carefully transfer the desired amount of the solid compound to the weighing vessel using a clean spatula. Avoid any actions that could generate dust.
-
Dissolution: Add the solvent to the vessel containing the compound. Cap and seal the vessel before removing it from the fume hood for subsequent steps like vortexing or sonication.
Step 3: Post-Handling Decontamination
-
Wipe down the spatula and any surfaces with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials as halogenated organic waste.
-
Remove the outer pair of gloves and dispose of them in the designated waste stream before leaving the work area.
-
Wash hands thoroughly with soap and water after the procedure is complete.
Emergency & Disposal Protocols
Emergency Procedures
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[6]
-
Spill: For a small spill, carefully absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled container for disposal as halogenated organic waste. Ventilate the area and wash the spill site after material pickup is complete.
Waste Disposal Plan
Disposal of brominated organic compounds is strictly regulated to prevent environmental contamination.[11]
-
Segregation: All waste contaminated with 3-Bromo-5-(4-methylbenzylsulfonyl)-1,2,4-thiadiazole, including solid waste, contaminated PPE, and solutions, must be collected in a dedicated, sealed, and clearly labeled container for "Halogenated Organic Waste."
-
Neutralization (for liquid waste, optional): In some facilities, dilute bromine-containing aqueous waste can be neutralized by adding a reducing agent like sodium thiosulfate or sodium bisulfite until the characteristic color disappears.[11] However, this should only be done by trained personnel following a specific institutional protocol.
-
Final Disposal: The primary method for disposal is through a licensed hazardous waste disposal service, which will typically use high-temperature incineration with appropriate emission controls to prevent the release of harmful byproducts.[11] Do not dispose of this compound down the drain or in regular trash.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
